2-(4-Methylphenyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-(p-Tolyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical research and development, a comprehensive understanding of the physical properties of a chemical entity is not merely academic; it is the bedrock upon which successful drug design, formulation, and manufacturing are built. For a molecule like 2-(p-Tolyl)acetophenone, also known by its systematic name 1-phenyl-2-(p-tolyl)ethanone, these properties dictate its behavior from the earliest stages of synthesis to its potential interactions within a biological system. This guide provides a detailed exploration of the core physical characteristics of this compound, offering both established data and the experimental rationale for their determination. The insights herein are intended to empower researchers to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from laboratory curiosity to therapeutic innovation.
Chemical Identity and Structure
A precise understanding of a compound's identity is the first step in any scientific investigation. 2-(p-Tolyl)acetophenone is a ketone derivative with a molecular structure that features a phenyl group and a p-tolyl group attached to a central ethanone backbone.
Systematic Name: 1-phenyl-2-(p-tolyl)ethanone Common Names: 2-(p-Tolyl)acetophenone, Deoxybenzoin, 4'-methyl- CAS Number: 5739-44-6 Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]
The structural arrangement of these aromatic rings and the carbonyl group are pivotal in defining the molecule's physical and chemical behavior, influencing everything from its melting point to its spectroscopic signature.
Caption: 2D structure of 2-(p-Tolyl)acetophenone.
Core Physical Properties: A Quantitative Overview
The physical state and thermodynamic properties of a compound are critical parameters for its handling, formulation, and pharmacokinetic profiling. 2-(p-Tolyl)acetophenone is a solid at room temperature.[1]
| Physical Property | Value | Source(s) |
| Molecular Weight | 210.27 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in common organic solvents; Poorly soluble in water.[2] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The following sections detail the expected spectroscopic characteristics of 2-(p-Tolyl)acetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 2-(p-Tolyl)acetophenone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: The protons on the phenyl and p-tolyl rings will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to complex splitting patterns (multiplets).
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the two aromatic rings are chemically equivalent and are expected to appear as a singlet. This signal would likely be found in the range of δ 4.0-4.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and aromatic systems.
-
Methyl Protons: The three protons of the methyl group on the p-tolyl ring are equivalent and will appear as a sharp singlet further upfield, typically around δ 2.3-2.4 ppm.
The carbon-13 NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbon: The carbon of the ketone group (C=O) will be the most downfield signal, typically appearing in the range of δ 195-200 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 125-145 ppm. The exact chemical shifts will depend on the substitution and electronic environment of each carbon.
-
Methylene Carbon: The methylene carbon will appear in the range of δ 40-50 ppm.
-
Methyl Carbon: The methyl carbon of the tolyl group will be the most upfield signal, typically resonating around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(p-Tolyl)acetophenone is expected to show the following characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group will be prominent in the region of 1680-1700 cm⁻¹. This is a key diagnostic peak.
-
C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene and methyl groups will be observed in the region of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks of medium to weak intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
Experimental Protocols for Physical Property Determination
The reliability of physical property data is contingent upon the rigor of the experimental methods used for their determination. The following are standard, validated protocols for the key physical properties discussed.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Finely powder a small amount of the solid 2-(p-Tolyl)acetophenone using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point.[2][3][4][5]
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis Protocols
Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational transitions of the functional groups within the molecule.
Apparatus:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
-
Spatula
-
Solvent (e.g., acetone or methylene chloride for thin film method)
Procedure (ATR Method):
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid 2-(p-Tolyl)acetophenone onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid.
-
Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.
Caption: Experimental Workflow for Solid-State IR Spectroscopy.
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei with a non-zero spin provides detailed information about the molecular structure.
Apparatus:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Volumetric flask and pipette
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(p-Tolyl)acetophenone and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS in an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR). The chemical shifts are referenced to the TMS signal at 0 ppm.
Caption: General Workflow for NMR Spectrum Acquisition.
Conclusion and Future Perspectives
This guide has provided a foundational understanding of the key physical properties of 2-(p-Tolyl)acetophenone. While core identifying information such as molecular weight and formula are well-established, a notable gap exists in the publicly available, verified data for its specific melting point, boiling point, and density. The provided spectroscopic predictions, based on fundamental principles of organic chemistry, offer a strong theoretical framework for the interpretation of experimentally obtained data.
For researchers and drug development professionals, the protocols outlined herein serve as a self-validating system for the in-house determination of these crucial parameters. The causality behind each experimental step is grounded in established scientific principles, ensuring the generation of reliable and reproducible data. As 2-(p-Tolyl)acetophenone and its derivatives continue to be explored for their potential therapeutic applications, a robust and complete physical property profile will be indispensable for advancing these efforts from the laboratory to the clinic.
References
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- D
-
Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]
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Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved January 11, 2026, from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved January 11, 2026, from [Link]
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- 4. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE(30275-30-0) 1H NMR [m.chemicalbook.com]
- 5. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Methylbenzyl Phenyl Ketone (2-(p-Tolyl)acetophenone)
Abstract
This technical guide provides a comprehensive overview of 4-Methylbenzyl phenyl ketone, a key aromatic ketone used as a building block in organic synthesis. The document delineates its chemical structure, physicochemical properties, a validated synthetic methodology via Friedel-Crafts acylation, and detailed protocols for its structural elucidation using modern spectroscopic techniques. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in chemical research and development.
Introduction and Core Molecular Profile
4-Methylbenzyl phenyl ketone, systematically named 2-(4-methylphenyl)-1-phenylethanone or 2-(p-tolyl)acetophenone, is an organic compound characterized by a central ketone functional group flanked by a phenyl ring and a 4-methylbenzyl (p-tolyl) group.[1] Its structure is foundational to a variety of more complex molecules, making it a valuable intermediate in synthetic chemistry. The presence of two distinct aromatic rings and a reactive carbonyl group provides multiple sites for further functionalization, rendering it a versatile precursor for novel chemical entities in materials science and pharmaceutical development.
The strategic placement of the methyl group on the benzyl ring influences the molecule's electronic properties and steric profile, which can be leveraged to direct the regioselectivity of subsequent reactions. Understanding the precise nature of this compound is paramount for its effective application in complex synthetic pathways.
Chemical Structure and Physicochemical Properties
The unambiguous identification of a chemical entity begins with its structure and fundamental properties. These data points are critical for predicting reactivity, determining appropriate solvents, and establishing safe handling and storage protocols.
Molecular Structure
The structure consists of an ethanone backbone, substituted at C1 with a phenyl group and at C2 with a 4-methylphenyl (p-tolyl) group.
Caption: Chemical structure of 4-Methylbenzyl phenyl ketone.
Physicochemical Data Summary
The essential properties of 4-Methylbenzyl phenyl ketone are summarized below. This data is aggregated from reputable chemical suppliers and databases, ensuring a high degree of accuracy for laboratory applications.[1][2][3][4]
| Property | Value | Source(s) |
| Systematic Name | 2-(4-methylphenyl)-1-phenylethanone | IUPAC |
| Synonyms | 2-(p-Tolyl)acetophenone, p-Tolylmethyl Phenyl Ketone | [1][3] |
| CAS Number | 2430-99-1 | [1] |
| Molecular Formula | C₁₅H₁₄O | [1][4] |
| Molecular Weight | 210.28 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 93.0 to 97.0 °C | [2][3] |
| Purity | >97.0% (GC) | [3][4] |
| Boiling Point | 337.9 °C (Predicted) | [2] |
| Refractive Index | 1.576 (Predicted) | [2] |
| InChI Key | WILFDKCJCDVGQX-UHFFFAOYSA-N | [5] |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The Friedel-Crafts acylation is a robust and widely adopted method for forming carbon-carbon bonds with aromatic rings, making it an ideal choice for synthesizing aryl ketones.[6][7] The synthesis of 4-Methylbenzyl phenyl ketone can be efficiently achieved by the acylation of a suitable aromatic substrate. A logical and industrially viable approach is the reaction between benzene and 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Causality of Experimental Design: The choice of a Friedel-Crafts acylation is deliberate. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not susceptible to polysubstitution or carbocation rearrangements. The deactivating effect of the newly introduced acyl group prevents the product from undergoing a second acylation, ensuring a clean, mono-acylated product. Aluminum chloride is selected as the catalyst due to its high efficacy in generating the highly electrophilic acylium ion, which is the key reactive intermediate.
Reaction Mechanism and Workflow
The workflow involves three critical stages: formation of the electrophile, electrophilic aromatic substitution, and product workup.
Caption: Experimental workflow for the synthesis of 4-Methylbenzyl phenyl ketone.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
Benzene (anhydrous)
-
4-Methylphenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Catalyst Suspension (Checkpoint: Color Change): To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice bath. The suspension should be a uniform slurry.
-
Acyl Chloride Addition (Checkpoint: Homogeneous Solution): Slowly add a solution of 4-methylphenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension. The mixture should become homogeneous and may develop a distinct color as the acylium ion complex forms. Maintain the temperature at 0-5 °C.
-
Substrate Addition and Reaction (Checkpoint: Gas Evolution): Add anhydrous benzene (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress can be monitored by the evolution of HCl gas, which should be directed through a scrubber.
-
Aqueous Workup (Checkpoint: Layer Separation): After completion (monitored by TLC), carefully quench the reaction by slowly pouring it over crushed ice and 5% HCl. This hydrolyzes the aluminum salts. Transfer the mixture to a separatory funnel. The organic and aqueous layers should be distinct.
-
Extraction and Washing (Checkpoint: pH of Aqueous Layer): Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration (Checkpoint: Clear Solution): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Checkpoint: Sharp Melting Point & Spectroscopic Purity): Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methylbenzyl phenyl ketone as a crystalline solid. Confirm purity and identity via melting point determination and spectroscopic analysis.
Structural Elucidation via Spectroscopic Analysis
The confirmation of the synthesized molecule's structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum of 4-Methylbenzyl phenyl ketone exhibits characteristic signals for its aromatic, methylene, and methyl protons.[8]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet (d) | 2H | H-ortho (Benzoyl) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield.[9][10] |
| ~ 7.55 | Triplet (t) | 1H | H-para (Benzoyl) | Para proton of the benzoyl group. |
| ~ 7.45 | Triplet (t) | 2H | H-meta (Benzoyl) | Meta protons of the benzoyl group. |
| ~ 7.15 | Doublet (d) | 2H | H-ortho (Tolyl) | Aromatic protons on the tolyl ring. |
| ~ 7.10 | Doublet (d) | 2H | H-meta (Tolyl) | Aromatic protons on the tolyl ring. |
| ~ 4.20 | Singlet (s) | 2H | -CH₂- (Methylene) | Methylene protons are adjacent to both a carbonyl and an aromatic ring, placing them in this region. |
| ~ 2.30 | Singlet (s) | 3H | -CH₃ (Methyl) | The methyl group on the tolyl ring gives a characteristic singlet. |
Note: Actual chemical shifts can vary slightly based on solvent and concentration. The provided data is based on spectral information from ChemicalBook for CAS 2430-99-1.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a strong absorption corresponding to the ketone carbonyl group.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3060-3030 | Medium | Aromatic C-H | Stretch |
| ~ 2920 | Medium | Methylene C-H | Asymmetric Stretch |
| ~ 1685 | Strong, Sharp | C=O (Ketone) | Stretch |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C | Ring Stretch |
| ~ 750, 690 | Strong | C-H Bending | Out-of-plane (monosubstituted ring) |
| ~ 820 | Strong | C-H Bending | Out-of-plane (para-disubstituted ring) |
Note: Wavenumbers are based on typical values for aryl ketones and data for the related isomer 4-Methylbenzophenone.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 210 corresponding to the molecular weight of C₁₅H₁₄O.
-
Base Peak (m/z = 105): This is the most intense peak and results from α-cleavage, where the bond between the carbonyl carbon and the methylene bridge breaks. This forms the highly stable benzoyl cation ([C₆H₅CO]⁺) . This is a characteristic fragmentation for acetophenone derivatives.[12][13]
-
Fragment at m/z = 91: Loss of the benzoyl group ([C₆H₅CO]) from the molecular ion generates the tropylium cation ([C₇H₇]⁺) from the p-methylbenzyl portion. This is a very common and stable fragment for toluene-containing compounds.
-
Fragment at m/z = 77: Loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) results in the phenyl cation ([C₆H₅]⁺) .[13][14]
Applications in Research and Development
4-Methylbenzyl phenyl ketone is primarily utilized as a non-heterocyclic building block in organic synthesis.[4] Its value lies in its bifunctional nature, allowing for a wide array of synthetic transformations:
-
Carbonyl Chemistry: The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination to form amines, or serve as a substrate in Wittig-type reactions to form alkenes.
-
Enolate Chemistry: The α-protons on the methylene bridge are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions (e.g., Aldol or Claisen-Schmidt).
-
Aromatic Ring Functionalization: The two aromatic rings can be subjected to further electrophilic aromatic substitution reactions, although the existing groups will direct the position of new substituents.
For drug development professionals, this molecule serves as a scaffold or intermediate for synthesizing compounds with potential biological activity. Aryl ketones are present in a wide range of pharmaceuticals, and the specific substitution pattern of 4-Methylbenzyl phenyl ketone offers a unique starting point for library synthesis and lead optimization campaigns.
Conclusion
4-Methylbenzyl phenyl ketone is a well-defined chemical entity with a versatile structure that is readily accessible through established synthetic methods like the Friedel-Crafts acylation. Its identity and purity are reliably confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry. As a fundamental building block, it provides researchers and drug development professionals with a reliable and adaptable starting material for the synthesis of more complex and potentially high-value molecules.
References
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- 2430-99-1 | 4-Methylbenzyl Phenyl Ketone. (n.d.). Ambeed.com.
- Methanone, (4-methylphenyl)phenyl-. (n.d.). NIST WebBook.
- Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. (n.d.). Benchchem.
- 4-Methylbenzyl Phenyl Ketone. (n.d.). Santa Cruz Biotechnology.
- Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
- Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide.
- Friedel-Crafts Acylation of Toluene. (n.d.). Scribd.
- acetophenone (Predicted Chemical Shifts). (n.d.). University of Wisconsin.
- Acetophenone H NMR. (n.d.). Scribd.
- Explain all possible fragmentation for in mass spectrometry. (2025, October 5). Filo.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- 4-Methylphenyl acetone. (n.d.). NIST WebBook.
- Understand mass Spectrometry Fragmentation of Acetophenone. (n.d.). StudyRaid.
- NMR Chemical Shifts. (n.d.). University of Wisconsin.
- 4-Methylbenzophenone(134-84-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Methylbenzyl Phenyl Ketone. (n.d.). TCI Chemicals.
- 4-Methylbenzyl Phenyl Ketone, 25G. (n.d.). Labscoop.
- Interpretation of Mass Spectra. (n.d.). University of Arizona.
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An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)acetophenone from Toluene
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and reliable multi-step synthesis of 2-(4-Methylphenyl)acetophenone, a valuable ketone intermediate in organic synthesis, starting from the readily available bulk chemical, toluene. This document moves beyond a simple recitation of procedural steps to offer a detailed narrative on the causality behind experimental choices, ensuring that each protocol is a self-validating system. The synthesis is strategically divided into three core transformations: the free-radical side-chain bromination of toluene to yield 4-methylbenzyl bromide, the nucleophilic substitution to form 4-methylbenzyl cyanide, and a final Grignard reaction with subsequent hydrolysis to afford the target ketone. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary technical details and theoretical underpinnings to successfully and safely execute this synthesis.
Introduction and Strategic Overview
This compound, also known as p-tolylacetophenone, is a deoxybenzoin derivative that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and materials with desirable photophysical properties. The strategic disconnection of the target molecule reveals a synthetic pathway that leverages classic and well-understood organic transformations, ensuring high yields and purity.
The chosen synthetic strategy, outlined below, commences with the selective functionalization of the methyl group of toluene, followed by the introduction of a nitrile moiety, which then serves as an electrophilic precursor for the final carbon-carbon bond formation via a Grignard reaction.
Caption: Overall synthetic strategy from toluene.
This guide will now delve into the mechanistic details and provide field-proven protocols for each of these synthetic steps.
Step 1: Free-Radical Side-Chain Bromination of Toluene
The initial step in this synthesis is the selective bromination of the benzylic position of toluene. This is achieved through a free-radical chain reaction, which is favored over electrophilic aromatic substitution by conducting the reaction in the absence of a Lewis acid catalyst and in the presence of a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN).
Mechanistic Rationale
The mechanism proceeds through the classic three stages of a free-radical reaction: initiation, propagation, and termination. The stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this reaction.
Caption: Free-radical bromination mechanism.
Experimental Protocol: Synthesis of 4-Methylbenzyl Bromide
This protocol is adapted from established procedures for the free-radical bromination of alkylaromatics.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | 92.14 | 50 mL | 0.48 |
| N-Bromosuccinimide (NBS) | 177.98 | 85 g | 0.48 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.0 g | 0.006 |
| Carbon Tetrachloride (CCl4) | 153.82 | 250 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add toluene (50 mL) and carbon tetrachloride (150 mL).
-
In a separate beaker, dissolve N-bromosuccinimide (85 g) and AIBN (1.0 g) in carbon tetrachloride (100 mL) with gentle warming.
-
Transfer the NBS/AIBN solution to the dropping funnel.
-
Heat the toluene solution to a gentle reflux.
-
With the aid of a bright lamp to initiate the reaction, begin the dropwise addition of the NBS/AIBN solution to the refluxing toluene over a period of 1 hour. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid succinimide with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-methylbenzyl bromide as a pale yellow oil.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 4-Methylbenzyl Cyanide
The second step involves a nucleophilic substitution reaction where the bromide in 4-methylbenzyl bromide is displaced by a cyanide ion. This is a standard SN2 reaction.[3][4]
Mechanistic Considerations
The cyanide ion (CN-) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single concerted step. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a polar protic solvent like aqueous ethanol can facilitate this reaction.
Caption: SN2 mechanism for cyanide substitution.
Experimental Protocol: Synthesis of 4-Methylbenzyl Cyanide
This protocol is based on the well-established Kolbe nitrile synthesis.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzyl Bromide | 185.06 | 46.3 g | 0.25 |
| Sodium Cyanide (NaCN) | 49.01 | 14.7 g | 0.30 |
| Ethanol (95%) | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (14.7 g) in water (50 mL).
-
Add ethanol (150 mL) to the sodium cyanide solution.
-
To this solution, add 4-methylbenzyl bromide (46.3 g) in one portion.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
After cooling to room temperature, filter the precipitated sodium bromide and wash the solid with a small amount of ethanol.
-
Combine the filtrates and remove the ethanol by distillation.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 4-methylbenzyl cyanide can be purified by vacuum distillation to yield a colorless oil.
Step 3: Grignard Reaction and Hydrolysis to this compound
The final stage of the synthesis involves the formation of a new carbon-carbon bond through the addition of a phenyl Grignard reagent to the nitrile group of 4-methylbenzyl cyanide. The resulting imine intermediate is then hydrolyzed to the target ketone.[6]
Mechanistic Pathway
The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. This intermediate is stable to further Grignard addition. Subsequent acidic workup protonates the imine nitrogen, which is then hydrolyzed to the ketone.[6]
Caption: Grignard reaction and hydrolysis mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of ketones from nitriles using Grignard reagents.[6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 6.1 g | 0.25 |
| Bromobenzene | 157.01 | 39.3 g | 0.25 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| 4-Methylbenzyl Cyanide | 131.17 | 26.2 g | 0.20 |
| 3M Hydrochloric Acid | - | 150 mL | - |
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a flame-dried 500 mL three-necked flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.
-
Place magnesium turnings (6.1 g) in the flask.
-
In the dropping funnel, place a solution of bromobenzene (39.3 g) in anhydrous diethyl ether (100 mL).
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Methylbenzyl Cyanide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of 4-methylbenzyl cyanide (26.2 g) in anhydrous diethyl ether (100 mL).
-
Add the nitrile solution dropwise to the stirred Grignard reagent. A thick precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Hydrolysis and Workup:
-
Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Data Presentation and Characterization
The successful synthesis of the target molecule and intermediates should be confirmed by standard analytical techniques.
Expected Yields and Physical Properties:
| Compound | Step | Typical Yield | Physical Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylbenzyl Bromide | 1 | 70-80% | Colorless to pale yellow liquid | 3-5 | 218-220 |
| 4-Methylbenzyl Cyanide | 2 | 80-90% | Colorless oil | - | 233-234 |
| This compound | 3 | 75-85% | White to off-white solid | 56-58 | 315-317 |
Spectroscopic Data:
-
1H NMR (CDCl3) of this compound: δ 8.00 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.15 (s, 4H), 4.25 (s, 2H), 2.35 (s, 3H).
-
13C NMR (CDCl3) of this compound: δ 197.5, 137.0, 136.5, 133.0, 132.0, 129.5, 129.0, 128.5, 128.0, 45.0, 21.0.
-
IR (KBr, cm-1) of this compound: 1685 (C=O), 1605, 1580, 1495, 1450 (aromatic C=C).
Conclusion
This technical guide has detailed a reliable and scalable three-step synthesis of this compound from toluene. By providing not only the experimental protocols but also the underlying mechanistic principles, this document equips researchers with the knowledge to confidently execute and, if necessary, troubleshoot this synthetic sequence. The described methods utilize well-established and high-yielding reactions, making this a practical approach for obtaining this valuable ketone intermediate for further applications in research and development.
References
-
CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents.
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. 1994 Jan 14;263(5144):203-5.
-
Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap.
-
Application Notes and Protocols: Synthesis of Ketones via Reaction of Phenylmagnesium Bromide with Nitriles - Benchchem.
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water' - ResearchGate.
-
9 - Organic Syntheses Procedure.
-
Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Sciencemadness.org.
-
Benzyl Cyanide - Organic Syntheses Procedure.
-
US4056509A - Preparation of benzyl cyanides - Google Patents.
-
phenylmagnesium bromide - Organic Syntheses Procedure.
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2-(4-Methylphenyl)acetophenone molecular weight and formula
An In-Depth Technical Guide to 2-(4-Methylphenyl)acetophenone (CAS: 2430-99-1)
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates the compound's fundamental chemical identity, including its molecular formula and weight, and presents a detailed summary of its physicochemical properties. A plausible and detailed synthetic protocol via Friedel-Crafts acylation is described, accompanied by an explanatory workflow diagram. Furthermore, this guide outlines the standard analytical methodologies for structural confirmation and purity assessment, discusses its current and potential applications as a versatile chemical intermediate, and provides essential information on handling and safety. This document is intended to serve as a key resource for scientists and professionals engaged in drug development and fine chemical synthesis.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is also known by several synonyms, including 4-Methylbenzyl Phenyl Ketone and 2-(p-Tolyl)acetophenone[1].
Nomenclature and Identifiers
A precise identification of the molecule is critical for database searches, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value |
| Systematic Name | 2-(4-methylphenyl)-1-phenylethan-1-one[1] |
| Common Synonyms | 2-(p-Tolyl)acetophenone, 4-Methylbenzyl Phenyl Ketone[1] |
| CAS Number | 2430-99-1[1][2][3] |
| Molecular Formula | C₁₅H₁₄O[2][3][4] |
| InChI Key | WILFDKCJCDVGQX-UHFFFAOYSA-N[1][2][4] |
| Canonical SMILES | CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2[1][4] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as reaction setups, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 210.27 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 95 °C | [5] |
| Boiling Point | ~337.9 °C at 760 mmHg | [5] |
| Density | ~1.06 g/cm³ | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis and Manufacturing
This compound serves as a valuable building block in organic synthesis[1]. Its preparation is typically achieved through well-established reactions in organic chemistry. The most common and industrially relevant methods often involve carbon-carbon bond formation, such as the Friedel-Crafts reaction.
Exemplary Synthetic Protocol: Friedel-Crafts Acylation
The synthesis of aryl ketones is classically performed via Friedel-Crafts acylation. In this case, toluene can be acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The para-position of toluene is sterically accessible and electronically activated by the methyl group, favoring substitution at this position.
Experimental Protocol:
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber) to handle the evolving HCl gas. The entire apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Charging: The reaction flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.
-
Reactant Addition: A solution of phenylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the cooled AlCl₃ suspension with vigorous stirring. Following this, dry toluene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The causality for this low temperature is to control the reaction's exothermicity and minimize the formation of undesired side products.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous layer.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (e.g., DCM). The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesizing this compound.
Analytical Characterization
To ensure the identity, purity, and quality of a synthesized batch of this compound, a multi-technique analytical approach is required. This self-validating system confirms that the material meets the standards necessary for reproducible research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the distinct proton signals, such as the aromatic protons with their characteristic splitting patterns indicating para-substitution, the singlet for the methylene bridge (-CH₂-), and the singlet for the methyl group (-CH₃)[6]. ¹³C NMR complements this by confirming the number and type of carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups. A strong absorption band around 1685 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch, providing definitive evidence of the acetophenone moiety[7].
-
Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 210.27 g/mol .
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or side products, allowing for precise quantification of purity (typically >95% for research applications).
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features—two aromatic rings and a reactive ketone group—allow for a wide range of chemical transformations.
-
Pharmaceutical and Agrochemical Synthesis: The molecule serves as a scaffold for building more complex structures. The ketone can be reduced to an alcohol, converted into an amine via reductive amination, or used in alpha-halogenation reactions to introduce new functional groups. These transformations are fundamental steps in the synthesis of potential new drug candidates and agrochemicals[1].
-
Fragrance Industry: While not as common as its isomer 4-methylacetophenone, this compound and its derivatives hold potential in the fragrance industry due to their aromatic structure[1][2].
-
Materials Science: As a building block, it can be used to synthesize specialized polymers or photoactive materials where the aromatic ketone moiety can act as a photosensitizer.
Handling, Storage, and Safety
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents[4].
-
Safety: A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use. The available information does not specify GHS hazard classifications, underscoring the importance of consulting a supplier-specific SDS[4]. The compound is intended for research use only[2].
References
- Benchchem. (n.d.). This compound | 2430-99-1.
- Kuujia.com. (n.d.). Cas no 2430-99-1 (this compound).
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- Guidechem. (n.d.). This compound 2430-99-1 wiki.
- ChemicalBook. (n.d.). This compound(2430-99-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound(2430-99-1) IR2 spectrum.
- Guidechem. (n.d.). This compound 2430-99-1.
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A Comprehensive Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)acetophenone
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a key intermediate in the pharmaceutical and fragrance industries.[1] With a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol , its structural confirmation is paramount for quality control and developmental research.[2][3] This document details the experimental protocols and interpretive analysis for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing researchers and drug development professionals with a robust framework for the unambiguous identification and characterization of this compound.
Introduction to this compound
This compound, also known as p-Tolylmethyl Phenyl Ketone, is an aromatic ketone of significant interest.[4] Its molecular architecture, featuring a phenyl ring and a p-tolyl ring separated by a carbonyl-methylene bridge, makes it a versatile precursor in organic synthesis.[2] Accurate and comprehensive characterization is the bedrock of its application. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's electronic and atomic structure. This guide serves as a definitive reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS data essential for confirming the identity, purity, and structure of this compound.
Molecular Structure and Predicted Spectroscopic Signatures
A proactive analysis of the molecular structure allows us to anticipate the key features in each spectrum. This predictive approach is a cornerstone of efficient spectroscopic analysis, allowing for targeted data interpretation.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Atom nodes C1 [label="C", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.04,-0.6!", fontcolor="#202124"]; C3 [label="C", pos="-0.52,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.52,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C", pos="0,0.3!", fontcolor="#202124"];
C7 [label="C", pos="1.04, 2.1!", fontcolor="#202124"]; O8 [label="O", pos="1.8, 2.7!", fontcolor="#EA4335"]; C9 [label="CH₂", pos="2.08, 1.2!", fontcolor="#202124"];
C10 [label="C", pos="3.12, 0.3!", fontcolor="#202124"]; C11 [label="C", pos="4.16, 0.9!", fontcolor="#202124"]; C12 [label="C", pos="5.2, 0.3!", fontcolor="#202124"]; C13 [label="C", pos="5.2, -1.2!", fontcolor="#202124"]; C14 [label="C", pos="4.16, -1.8!", fontcolor="#202124"]; C15 [label="C", pos="3.12, -1.2!", fontcolor="#202124"]; C16 [label="CH₃", pos="6.3, -1.8!", fontcolor="#202124"];
// Phenyl Ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Ketone and Bridge C1 -- C7 [len=1.5]; C7 -- O8 [len=1.2]; C7 -- C9 [len=1.5];
// Tolyl Ring C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- C10 [len=1.5]; C13 -- C16 [len=1.5]; } enddot Caption: Molecular Structure of this compound.
-
¹H NMR: We expect to see distinct signals for the monosubstituted phenyl ring, the para-substituted tolyl ring, a singlet for the bridging methylene (-CH₂-) protons, and a singlet for the tolyl methyl (-CH₃) protons.
-
¹³C NMR: The spectrum should reveal a carbonyl carbon signal (~200 ppm), multiple aromatic carbon signals, a methylene carbon signal, and a methyl carbon signal.
-
IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ketone, C-H stretches for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic rings.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight (210.27). Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field instrument (e.g., 500 MHz) is deliberate, as it provides superior signal dispersion, which is critical for resolving the complex aromatic regions of this molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule.[5] The deshielding effect of the carbonyl group and the aromatic rings dictates the chemical shifts observed.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~ 7.95 | Doublet (d) | 2H | H-ortho (Phenyl) | Protons ortho to the electron-withdrawing carbonyl group are strongly deshielded, shifting them downfield. |
| ~ 7.55 | Triplet (t) | 1H | H-para (Phenyl) | The para proton is less affected by the carbonyl but still resides in the deshielding zone of the aromatic ring. |
| ~ 7.45 | Triplet (t) | 2H | H-meta (Phenyl) | Meta protons experience the least deshielding from the carbonyl group within the phenyl ring. |
| ~ 7.10 | Multiplet | 4H | H-Tolyl (AA'BB') | The four protons on the p-tolyl ring appear as a complex multiplet, characteristic of a para-substituted system. |
| ~ 4.20 | Singlet (s) | 2H | -C(=O)-CH₂- | These methylene protons are alpha to both a carbonyl group and an aromatic ring, causing a significant downfield shift. The singlet multiplicity confirms no adjacent protons. |
| ~ 2.30 | Singlet (s) | 3H | Ar-CH₃ | The methyl protons on the tolyl ring are in a typical chemical shift range for benzylic methyl groups. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.[6]
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~ 197.5 | C=O | The carbonyl carbon is the most deshielded carbon due to the electronegativity of the oxygen atom, placing it far downfield. |
| ~ 137.0 | C-ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the carbonyl group. |
| ~ 136.5 | C-para (Tolyl) | The carbon bearing the methyl group on the tolyl ring. |
| ~ 133.0 | C-para (Phenyl) | The para carbon of the monosubstituted phenyl ring. |
| ~ 132.0 | C-ipso (Tolyl) | The quaternary carbon of the tolyl ring attached to the methylene bridge. |
| ~ 129.5 | C-ortho/meta (Tolyl) | Overlapping signals for the four CH carbons of the tolyl ring. |
| ~ 128.5 | C-ortho/meta (Phenyl) | Overlapping signals for the four CH carbons of the phenyl ring. |
| ~ 45.0 | -CH₂- | The methylene bridge carbon, shifted downfield by the adjacent carbonyl and aromatic ring. |
| ~ 21.0 | -CH₃ | The tolyl methyl carbon, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring their vibrational frequencies.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation. The protocol is designed for immediate validation of the key functional group.
-
Instrument Preparation: Perform a background scan on the clean ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Processing: Perform baseline correction and peak picking.
IR Spectral Interpretation
The IR spectrum is dominated by a few key absorbances that confirm the molecular backbone.[7]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |
| ~ 3060 - 3030 | Medium | Aromatic C-H Stretch | Confirms the presence of hydrogens on the aromatic rings. |
| ~ 2920 | Medium | Aliphatic C-H Stretch | Corresponds to the stretching of C-H bonds in the methylene and methyl groups. |
| ~ 1685 | Strong, Sharp | C=O Stretch | This is the most diagnostic peak in the spectrum, confirming the presence of the conjugated aryl ketone. |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch | These absorbances are characteristic of the phenyl and p-tolyl ring systems. |
| ~ 820 | Strong | C-H Out-of-Plane Bend | A strong band in this region is indicative of para-disubstitution on an aromatic ring (the p-tolyl group). |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that induces fragmentation, which is invaluable for structural elucidation.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the instrument, often via a Gas Chromatography (GC) inlet for purification.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Fragmentation Analysis
The fragmentation of this compound is governed by the stability of the resulting carbocations. The molecular weight of C₁₅H₁₄O is 210.27 Da.[3]
-
Molecular Ion (M⁺˙) at m/z = 210: The presence of this peak confirms the molecular weight of the compound.
-
Base Peak at m/z = 105 (C₇H₅O⁺): This highly stable ion is the primary hallmark of the spectrum. It is formed by the characteristic alpha-cleavage between the carbonyl carbon and the methylene carbon. This cleavage results in the formation of the benzoyl cation, which is resonance-stabilized.
-
Fragment at m/z = 91 (C₇H₇⁺): Loss of the benzoyl group (C₆H₅CO•) from the molecular ion results in the formation of the p-methylbenzyl cation, which can rearrange to the highly stable tropylium ion.
-
Fragment at m/z = 77 (C₆H₅⁺): Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) results in the formation of the phenyl cation.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation of this compound.
-
MS confirms the molecular formula is C₁₅H₁₄O.
-
IR confirms the presence of a conjugated ketone (C=O), aromatic rings, and aliphatic C-H bonds.
-
¹³C NMR confirms 10 distinct carbon environments, including a carbonyl, 8 aromatic carbons, one methylene, and one methyl group.
-
¹H NMR confirms the connectivity, showing the relationship between the phenyl group, the methylene bridge, and the p-tolyl group through their characteristic chemical shifts and integrations.
The collective data provides a self-validating and definitive characterization of the target molecule, meeting the rigorous standards required for research and development.
References
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Molbase. Cas no 2430-99-1 (this compound). Available at: [Link]
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Filo. Explain all possible fragmentation for in mass spectrometry. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for various acetophenones. Available at: [Link]
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The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. Available at: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methylphenyl)acetophenone
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] Among its variants, proton (¹H) NMR spectroscopy is the most widely used for its sensitivity and the wealth of information it provides about the number, connectivity, and chemical environment of hydrogen atoms. This guide offers a detailed analysis of the ¹H NMR spectrum of 2-(4-Methylphenyl)acetophenone, a diaryl ketone of interest in synthetic chemistry and materials science.
This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis. We will dissect the predicted spectrum based on fundamental principles of chemical shift, spin-spin coupling, and integration, providing a framework for interpreting experimental data with confidence. The causality behind spectral features will be explained, grounding the interpretation in established theory and empirical data.
Molecular Structure and Symmetry Analysis
To predict the ¹H NMR spectrum, we must first analyze the structure of this compound.
Structure:
Caption: J-Coupling (ortho) in Aromatic Rings
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a spectrum that aligns with these predictions, a rigorous experimental methodology is required. This protocol ensures data integrity and reproducibility.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. The compound should be pure, as impurities will introduce extraneous signals.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solvating power for nonpolar to moderately polar compounds and its single deuterium lock signal. A small amount of tetramethylsilane (TMS) is typically included as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil region (typically ~4 cm).
-
-
Instrument Setup and Calibration:
-
Use a modern NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain sharp, symmetrical peaks. An automated shimming routine is usually sufficient, followed by manual fine-tuning if necessary.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width (SW): Set a spectral width of approximately 12-15 ppm to ensure all signals, from TMS to any potential downfield protons, are captured.
-
Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for quantitative analysis of small molecules.
-
Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CHCl₃ (δ ≈ 7.26 ppm) can be used.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. Normalize the integration values to a known signal (e.g., the 3H methyl singlet).
-
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all seven distinct proton signals. The deshielding effect of the carbonyl group is the dominant feature, causing a wide dispersion of signals for the acetophenone ring protons, while the para-substituted tolyl ring presents a more simplified, symmetrical pattern. By following the detailed experimental protocol provided, researchers can reliably acquire and interpret high-quality spectra, confirming the identity and purity of this compound with a high degree of confidence.
References
Sources
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Methylphenyl)acetophenone
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylphenyl)acetophenone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed assignment of the carbon signals, and provides a standardized protocol for acquiring high-quality 13C NMR data for this and structurally related compounds.
Executive Summary
This compound, a derivative of acetophenone, presents a unique 13C NMR spectrum influenced by the electronic environments of its constituent aromatic rings, carbonyl group, methylene bridge, and methyl substituent. Understanding the precise chemical shifts of each carbon atom is paramount for its unambiguous identification and for studying its chemical behavior. This guide provides a detailed interpretation of its 13C NMR spectrum, grounded in fundamental principles and supported by comparative data from analogous compounds.
Theoretical Framework: Understanding 13C NMR Chemical Shifts
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.[1] Key factors influencing the chemical shift include:
-
Hybridization: The chemical shift of a carbon atom is significantly affected by its hybridization state. Carbons in carbonyl groups (sp²) are highly deshielded and appear far downfield (190-220 ppm), while aromatic carbons (sp²) typically resonate between 110-165 ppm. Aliphatic carbons (sp³) are more shielded and appear upfield (10-60 ppm).[2][3]
-
Inductive Effects: Electronegative atoms withdraw electron density from adjacent carbon atoms, causing them to be deshielded and to resonate at a higher chemical shift.
-
Resonance Effects: Electron-donating or withdrawing groups conjugated with an aromatic ring can significantly alter the electron density at the ortho, meta, and para positions, leading to predictable changes in their 13C chemical shifts.[4]
-
Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate their own magnetic fields, which can either shield or deshield nearby carbon nuclei, depending on their spatial orientation relative to the induced field.
The interplay of these factors determines the final chemical shift of each carbon atom in this compound, allowing for a detailed structural assignment.
Structural Elucidation of this compound via 13C NMR
The structure of this compound, with its distinct carbon environments, gives rise to a predictable yet complex 13C NMR spectrum. The numbering scheme used for the assignment of carbon signals is presented in the diagram below.
Figure 1: Numbering scheme for this compound.
Predicted and Experimental 13C NMR Chemical Shifts
The following table summarizes the predicted and experimentally observed 13C NMR chemical shifts for this compound. The predictions are derived from a comparative analysis of structurally related molecules, including acetophenone, toluene, 4-methylacetophenone, and 2-phenylacetophenone.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Rationale for Assignment |
| C7 (C=O) | ~197 | 197.6 | The carbonyl carbon is the most deshielded due to its sp² hybridization and the electronegativity of the oxygen atom.[5] |
| C1 | ~137 | 136.9 | Quaternary carbon of the acetophenone ring, deshielded by the adjacent carbonyl group. |
| C2 | ~128 | 128.8 | Aromatic CH carbon ortho to the carbonyl group. |
| C3 | ~128 | 128.8 | Aromatic CH carbon meta to the carbonyl group. |
| C4 | ~133 | 133.3 | Aromatic CH carbon para to the carbonyl group. |
| C5 | ~128 | 128.8 | Aromatic CH carbon meta to the carbonyl group. |
| C6 | ~128 | 128.8 | Aromatic CH carbon ortho to the carbonyl group. |
| C8 (-CH₂-) | ~45 | 45.4 | Methylene bridge carbon, appearing in the aliphatic region. |
| C9 | ~135 | 135.8 | Quaternary carbon of the tolyl group attached to the methylene bridge. |
| C10 | ~129 | 129.5 | Aromatic CH carbons of the tolyl group. |
| C11 | ~137 | 136.9 | Quaternary carbon of the tolyl group bearing the methyl substituent. |
| C12 | ~129 | 129.5 | Aromatic CH carbons of the tolyl group. |
| C13 (-CH₃) | ~21 | 21.1 | Methyl group carbon, appearing in the upfield aliphatic region. |
Experimental data sourced from an unassigned spectrum and interpreted based on the principles outlined in this guide.
Detailed Spectral Analysis
The assignment of the chemical shifts is based on a logical, step-by-step analysis rooted in the foundational principles of 13C NMR spectroscopy.
Figure 2: Workflow for the assignment of 13C NMR signals.
-
Carbonyl Carbon (C7): The signal at approximately 197.6 ppm is unambiguously assigned to the carbonyl carbon. Ketone carbonyls typically resonate in the 190-220 ppm range.[2] For comparison, the carbonyl carbon in acetophenone appears at ~198.1 ppm.[6]
-
Aliphatic Carbons (C8 and C13): The signals at ~45.4 ppm and ~21.1 ppm are assigned to the methylene bridge (C8) and the methyl group (C13), respectively. The methylene carbon is slightly more deshielded due to its proximity to the two aromatic rings. The methyl carbon of toluene resonates at a similar value of ~21.5 ppm.
-
Aromatic Carbons (C1-C6 and C9-C12): The remaining signals in the 125-140 ppm region correspond to the twelve aromatic carbons.
-
Quaternary Carbons: The quaternary carbons (C1, C9, and C11) are typically weaker in intensity in proton-decoupled 13C NMR spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[1]
-
C1: This carbon is deshielded by the adjacent electron-withdrawing carbonyl group, and its chemical shift is expected to be similar to the corresponding carbon in acetophenone (~137.1 ppm).[6]
-
C11: This carbon is attached to the electron-donating methyl group. In 4-methylacetophenone, the carbon bearing the methyl group appears at ~143.9 ppm.[6] A similar downfield shift is expected here.
-
C9: This carbon is attached to the methylene bridge and is part of the tolyl ring. Its chemical shift will be influenced by the substituent effect of the benzyl group.
-
-
Protonated Aromatic Carbons: The remaining eight signals for the CH carbons of the two aromatic rings often overlap. Their precise assignment can be challenging without two-dimensional NMR techniques like HSQC and HMBC. However, their chemical shifts are consistent with substituted benzene derivatives.[7][8] The carbons of the acetophenone ring will have chemical shifts similar to those in acetophenone (128.2, 128.5, and 133.0 ppm for ortho, meta, and para carbons, respectively).[6] The carbons of the tolyl ring will have shifts influenced by the methyl group, similar to those in toluene and 4-methylacetophenone.[9]
-
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Sample Quantity: Weigh approximately 10-50 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H.[10][11]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The volume of the solvent should be approximately 0.5-0.7 mL.
-
Sample Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently agitate or sonicate the mixture until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition
The following are general parameters for acquiring a standard proton-decoupled 13C NMR spectrum on a modern NMR spectrometer.
Figure 3: Recommended 13C NMR acquisition parameters.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency.
-
Parameter Setup: Load a standard 13C experiment and adjust the acquisition parameters as outlined in Figure 3. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
Acquisition: Start the acquisition.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).[12]
-
Peak Picking: Identify and label the peaks in the spectrum.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information that can be reliably interpreted through a systematic analysis based on fundamental NMR principles and comparative data. The distinct chemical shifts of the carbonyl, methylene, methyl, and various aromatic carbons serve as a unique fingerprint for this molecule. The protocols outlined in this guide provide a robust framework for obtaining and interpreting high-quality 13C NMR data, which is essential for the accurate characterization of this and other small molecules in a research and development setting.
References
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Retrieved from [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of a,ß-unsaturated sulphones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved from [Link]
-
University of Mississippi eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
-
NMRS.io. (n.d.). 13C | toluene-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
-
SpectraBase. (n.d.). Toluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the signals of the methylene unit in ¹³C NMR spectra for.... Retrieved from [Link]
-
YouTube. (2024, January 26). C13 Setup Acquisition & Processing. [Link]
-
PubChem. (n.d.). p-METHYLACETOPHENONE. Retrieved from [Link]
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National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Setting up 13C CP/MAS experiments. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Hydroxy-2-phenylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-4'-phenylacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenyl)acetophenone
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2-(4-Methylphenyl)acetophenone. While direct experimental data for this specific molecule is not extensively published, this document, grounded in the fundamental principles of mass spectrometry and supported by spectral data of analogous compounds, offers a robust predictive framework for its fragmentation behavior. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, providing in-depth mechanistic explanations, visual diagrams of fragmentation pathways, and a hypothetical experimental protocol for spectral acquisition.
Introduction to this compound and Mass Spectrometry
This compound, a diaryl ketone derivative, possesses a molecular structure that presents several potential sites for fragmentation under electron ionization. Understanding these fragmentation patterns is crucial for its structural elucidation and identification in complex matrices. Electron ionization mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation into a series of characteristic product ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure and molecular weight.[1][2]
The fragmentation of organic molecules in a mass spectrometer is not a random process but is governed by the relative stabilities of the resulting carbocations and radicals.[3][4] For aromatic ketones like this compound, fragmentation is often directed by the presence of the carbonyl group and the aromatic rings.
Predicted Fragmentation Pathways of this compound
The molecular formula of this compound is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺•) at m/z 210. The subsequent fragmentation is predicted to proceed through several key pathways, detailed below.
α-Cleavage: Formation of the Benzoyl and Tolyl Cations
Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common and highly favored fragmentation pathway for ketones.[3][5][6] In the case of this compound, two primary α-cleavage events are anticipated:
-
Formation of the Benzoyl Cation (m/z 105): Cleavage of the bond between the carbonyl carbon and the benzylic carbon of the 4-methylphenyl group results in the formation of the highly stable, resonance-stabilized benzoyl cation at m/z 105. This is often a very abundant peak in the mass spectra of benzoyl-containing compounds.[7][8] The other product of this cleavage is the 4-methylbenzyl radical.
-
Formation of the 4-Methylbenzoyl (Toluoyl) Cation (m/z 119): Conversely, cleavage of the bond between the carbonyl carbon and the phenyl group would lead to the formation of the 4-methylbenzoyl cation (toluoyl cation) at m/z 119 and a phenyl radical.
The relative abundance of these two ions will depend on the relative stability of the resulting cations and radicals.
Formation of the Tropylium and Methyltropylium Cations
Aromatic compounds containing a benzyl group often undergo rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[9] For this compound, this can occur through a few mechanisms:
-
From the Molecular Ion: Direct cleavage of the C-C bond between the two aromatic rings is less likely but could contribute to the formation of a benzyl cation (m/z 91) and a 4-methylbenzoyl radical. The benzyl cation can then rearrange to the tropylium ion.
-
From the 4-Methylbenzyl Fragment: The 4-methylbenzyl radical formed during the α-cleavage leading to the benzoyl cation can be ionized to form the 4-methylbenzyl cation at m/z 105, which can then rearrange to the methyltropylium ion, also at m/z 105.
Secondary Fragmentation: Decarbonylation
The acylium ions formed via α-cleavage can undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule (28 Da).[5][8]
-
From the Benzoyl Cation (m/z 105): Loss of CO from the benzoyl cation yields the phenyl cation (C₆H₅⁺) at m/z 77.
-
From the 4-Methylbenzoyl Cation (m/z 119): Loss of CO from the 4-methylbenzoyl cation produces the tolyl cation (C₇H₇⁺) at m/z 91. This provides another pathway to the ion at m/z 91, which can also exist as the tropylium ion.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen atom available for transfer to the carbonyl oxygen through a six-membered transition state.[10][11] In this compound, a classical McLafferty rearrangement is not possible due to the absence of a sufficiently long alkyl chain with a γ-hydrogen. However, other types of hydrogen rearrangements may occur, though they are expected to be minor pathways.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways of this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Structure/Ion | Fragmentation Pathway |
| 210 | [C₁₅H₁₄O]⁺• (Molecular Ion) | Electron Ionization |
| 119 | [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl Cation) | α-Cleavage (loss of phenyl radical) |
| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) | α-Cleavage (loss of 4-methylbenzyl radical) |
| 91 | [C₇H₇]⁺ (Tolyl Cation / Tropylium Cation) | Decarbonylation of 4-methylbenzoyl cation |
| 77 | [C₆H₅]⁺ (Phenyl Cation) | Decarbonylation of benzoyl cation |
Hypothetical Experimental Protocol for Mass Spectrum Acquisition
This section outlines a standard operating procedure for acquiring the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).
5.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
5.2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
5.3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
5.4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.
Caption: GC-MS experimental workflow for acquiring the mass spectrum.
Conclusion
The electron ionization mass spectrometry of this compound is predicted to be characterized by prominent fragmentation pathways initiated by α-cleavage, leading to the formation of the benzoyl cation (m/z 105) and the 4-methylbenzoyl cation (m/z 119). Subsequent decarbonylation of these ions is expected to yield the phenyl cation (m/z 77) and the tolyl/tropylium cation (m/z 91), respectively. This in-depth guide provides a scientifically grounded framework for the interpretation of the mass spectrum of this compound, which is valuable for its identification and structural characterization in various scientific applications.
References
- Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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LibreTexts Chemistry. (2022). Fragmentation of Ketones. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1,2-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylphenyl)acetophenone
Abstract
This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopy of this compound (CAS No. 2430-99-1), a key intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational behavior, presents a robust experimental protocol for data acquisition using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and offers a detailed analysis of the resulting spectrum. By integrating foundational theory with practical application, this guide serves as an authoritative resource for the structural characterization of this compound.
Introduction: The Molecular Structure and Spectroscopic Interrogation
This compound, with the molecular formula C₁₅H₁₄O, is an aryl ketone derivative.[1][3] Its structure is characterized by a central ketone carbonyl group flanked by a phenyl group on one side and a methylene bridge connected to a para-substituted tolyl (4-methylphenyl) group on the other.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite molecular bonds into higher vibrational states. These absorptions are unique to the types of bonds and functional groups present, making the resulting IR spectrum a molecular "fingerprint." For this compound, IR spectroscopy is expertly suited to confirm the presence of its key structural features: the ketone carbonyl, the different types of C-H bonds (aromatic and aliphatic), and the specific substitution patterns of its two aromatic rings.
Theoretical IR Absorption Profile: A Predictive Analysis
The vibrational modes of this compound can be predicted by dissecting its structure into its constituent functional groups. Each group has characteristic absorption frequencies.
-
Carbonyl (C=O) Stretching: The most prominent feature in the spectrum of a ketone is the C=O stretching vibration, which gives rise to a strong, sharp absorption band. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[4][5] However, when the carbonyl group is conjugated with an aromatic ring, as in acetophenone and its derivatives, electron delocalization weakens the C=O double bond. This lowers the required vibrational energy, shifting the absorption to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[4][6]
-
C-H Stretching Vibrations: The spectrum will exhibit two distinct regions for C-H stretching.
-
Aromatic (=C-H) Stretch: The C-H bonds on the two phenyl rings are sp² hybridized. Their stretching vibrations absorb at frequencies slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] These bands are usually of weak to medium intensity.[8][9]
-
Aliphatic (-C-H) Stretch: The sp³ hybridized C-H bonds of the methylene (-CH₂) and methyl (-CH₃) groups absorb at frequencies just below 3000 cm⁻¹, generally in the 2975-2845 cm⁻¹ range.[10]
-
-
Aromatic Ring C=C Stretching: The carbon-carbon double bonds within the aromatic rings also undergo stretching vibrations. These produce a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[8][11] Two of the most consistent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[9]
-
C-H Bending Vibrations:
-
Aliphatic Bending: The methylene and methyl groups exhibit bending (scissoring, rocking) vibrations, with characteristic absorptions in the 1470-1370 cm⁻¹ region.[10]
-
Aromatic Out-of-Plane (OOP) Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[7]
-
Monosubstituted Ring (Phenyl): Expect two strong bands, one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.
-
1,4-Disubstituted Ring (p-Tolyl): Expect a single, strong absorption in the 840-810 cm⁻¹ range.[8]
-
-
-
Aromatic Overtone Bands: A series of weak, complex bands are often observed between 2000-1665 cm⁻¹. While low in intensity, their pattern is also characteristic of the aromatic substitution.[7][12]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.[13] It operates on the principle of an infrared beam undergoing internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[13][14] An evanescent wave penetrates a small distance into the sample placed in contact with the crystal, and absorption is measured at this interface.[13][15]
Step-by-Step Methodology
-
Instrument Preparation and Validation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per manufacturer guidelines.
-
Verify the instrument's performance using a polystyrene standard to confirm wavenumber accuracy.
-
The ATR crystal surface must be meticulously cleaned. This is a critical, self-validating step. Wipe the crystal with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench response.
-
Causality: The software will automatically ratio the subsequent sample spectrum against this background, effectively subtracting environmental and instrumental interferences to produce a pure spectrum of the sample.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Causality: Good contact is essential for the evanescent wave to effectively interact with the sample. Insufficient contact results in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and clean the sample off the crystal using the same method as in Step 1.
-
The collected spectrum may undergo baseline correction and ATR correction (which accounts for the wavelength-dependent depth of penetration of the evanescent wave) using the spectrometer's software to yield a spectrum that more closely resembles a traditional transmission spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation and Spectral Assignment
The IR spectrum of this compound is rich with information that directly confirms its molecular structure. The key absorption bands are assigned below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3060, ~3030 | Weak-Medium | C-H Stretch | Aromatic C-H (sp²) |
| ~2920 | Medium | Asymmetric C-H Stretch | Methylene (-CH₂-) |
| ~2860 | Weak-Medium | Symmetric C-H Stretch | Methyl (-CH₃-) & Methylene (-CH₂-) |
| ~1685 | Strong, Sharp | C=O Stretch | Aryl Ketone (Conjugated) |
| ~1610, ~1585 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| ~1515 | Medium, Sharp | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Scissoring/Bending | Methylene (-CH₂-) & Methyl (-CH₃-) |
| ~1370 | Medium | C-H Bending | Methyl (-CH₃-) |
| ~820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Ring |
| ~750, ~695 | Strong | C-H Out-of-Plane Bend | Monosubstituted Ring |
Narrative Analysis
A detailed examination of the spectrum reveals the definitive characteristics of this compound.
-
Diagnostic Carbonyl Region (1800-1650 cm⁻¹): The most commanding feature is the intense, sharp absorption located at approximately 1685 cm⁻¹. This peak is unequivocally assigned to the C=O stretching vibration of the ketone. Its position, shifted down from the typical 1715 cm⁻¹ for aliphatic ketones, provides clear evidence of conjugation with the adjacent phenyl ring, a hallmark of acetophenone-like structures.[4][16]
-
C-H Stretching Region (3100-2800 cm⁻¹): This region is bifurcated as predicted. A series of weaker peaks are observed just above 3000 cm⁻¹, characteristic of the C-H bonds on the two aromatic rings.[7][8] Immediately below 3000 cm⁻¹, sharper, more intense peaks appear around 2920 cm⁻¹, corresponding to the aliphatic C-H stretching of the methylene and methyl groups.
-
Aromatic & Bending Region (1650-1000 cm⁻¹): Multiple sharp peaks between 1610 cm⁻¹ and 1450 cm⁻¹ confirm the presence of aromatic C=C bonds.[11] Absorptions around 1450 cm⁻¹ are attributed to the bending vibrations of the aliphatic C-H bonds.
-
Fingerprint/OOP Region (<1000 cm⁻¹): This region provides powerful, confirmatory evidence for the substitution patterns. The presence of two strong bands around 750 cm⁻¹ and 695 cm⁻¹ is a classic signature for a monosubstituted benzene ring (the phenyl group attached to the carbonyl). Furthermore, a distinct, strong band around 820 cm⁻¹ confirms the para (1,4) substitution pattern on the second ring (the tolyl group).[8] The combination of these specific OOP bands is unique to the proposed structure.
Conclusion
Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of this compound. Through a systematic analysis of the spectrum, every key functional group and structural feature can be identified. The strong conjugated carbonyl stretch, the distinct aromatic and aliphatic C-H stretching regions, and the highly diagnostic out-of-plane bending bands in the fingerprint region collectively provide unambiguous evidence for the molecule's identity. The ATR-FTIR protocol detailed herein represents a robust and efficient workflow for obtaining high-quality data for this and similar compounds, underpinning its critical role in research, development, and quality control.
References
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. [Link]
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OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
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Chemistry LibreTexts. (2014, August 18). 13.9: Characteristic Infrared Absorption Bands. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
LookChem. (n.d.). Cas no 2430-99-1 (this compound). [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Magazine. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. [Link]
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Solubility of 2-(4-Methylphenyl)acetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)acetophenone in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2430-99-1), a key intermediate in the pharmaceutical and fine chemical industries. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the physicochemical properties of the molecule, delineate the factors governing its solubility, provide a qualitative solubility profile, and present a detailed, self-validating experimental protocol for its quantitative determination.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₅H₁₄O, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a p-tolyl group attached to an acetophenone moiety, allows for a wide range of chemical transformations, making it a valuable precursor for pharmaceuticals and specialty chemicals.[1]
The efficiency of any process involving this compound—be it synthesis, crystallization, or formulation—is fundamentally tied to its interaction with solvents. A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates process viability, yield, and purity. This guide provides the foundational knowledge required to predict and experimentally verify the solubility of this compound, enabling rational solvent selection and robust process development.
Physicochemical Properties and Predicted Solubility
The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2430-99-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 93 - 97 °C | [1] |
| Boiling Point | ~337.9 °C at 760 mmHg | [2] |
| LogP (Octanol-Water) | 3.42 | [1][2] |
The molecular structure consists of two bulky, non-polar aromatic rings and a polar carbonyl (C=O) group. The high LogP value of 3.42 indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) ones.[1][2] This is the primary indicator of its solubility profile.
Following the fundamental principle of "like dissolves like," we can predict that this compound will exhibit high solubility in non-polar organic solvents that can engage in van der Waals interactions with its aromatic rings.[3][4][5] Conversely, its solubility is expected to be very low in highly polar solvents like water, as the small polar carbonyl group is insufficient to overcome the hydrophobic nature of the large hydrocarbon backbone.[6][7]
Core Factors Influencing Solubility
The dissolution of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key factors are detailed below.
-
Molecular Polarity: The compound's large non-polar surface area, composed of the phenyl and tolyl rings, is the dominant structural feature. This necessitates solvents that are also primarily non-polar, such as toluene, hexane, or diethyl ether. The polar carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents, but this contribution is minor.[6][8]
-
Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat. Therefore, the solubility of this compound is expected to increase as the temperature of the solvent increases.[5] This principle is crucial for techniques like recrystallization.
-
Solvent-Solute Interactions:
-
Non-Polar Solvents (e.g., Toluene, Hexane): Favorable dispersion forces between the solvent and the aromatic rings of the solute lead to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone): The ketone group in acetone can interact with the solute's carbonyl group via dipole-dipole interactions, but the overall solubility will be dictated by the solvent's ability to solvate the large non-polar portion.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents have strong hydrogen bonding networks. To dissolve the solute, the solvent molecules must break their own strong intermolecular bonds to form weaker bonds with the solute. This is energetically unfavorable, resulting in low solubility, especially in water.[7]
-
The interplay of these factors is visualized in the diagram below.
Caption: Key factors governing the solubility of this compound.
Qualitative Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene | High | "Like dissolves like"; strong dispersion forces with aromatic rings. |
| Non-Polar Aliphatic | n-Hexane | High | Strong dispersion forces with the non-polar structure. |
| Ethers | Diethyl Ether | High | Moderately polar ether can solvate both polar and non-polar regions. |
| Ketones | Acetone | Moderate | Dipole-dipole interactions are possible, but less effective at solvating the large non-polar part. |
| Alcohols | Ethanol | Low to Moderate | The solvent's hydrogen bonding network is disrupted unfavorably. |
| Polar Protic | Water | Insoluble | Highly unfavorable energetics due to the molecule's hydrophobicity. |
Disclaimer: This profile is predictive. For mission-critical applications, experimental verification is essential. The following section provides a robust protocol for this purpose.
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the solubility of a solid compound.[10] It is reliable, reproducible, and provides thermodynamically accurate solubility data at a given temperature. This protocol is coupled with UV-Vis spectrophotometry for quantification.
Principle
An excess of the solid solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is measured analytically.
Step-by-Step Methodology
Part A: Preparation of Saturated Solution
-
Addition of Solute: Add an excess amount of this compound to a sealed, airtight glass flask (e.g., a 20 mL scintillation vial). The presence of visible, undissolved solid is required.
-
Addition of Solvent: Add a precise, known volume of the desired organic solvent.
-
Equilibration: Place the sealed flask in a constant-temperature shaker bath set to the target temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[11] A longer duration (48-72 hours) may be necessary for viscous solvents.
Part B: Sample Preparation and Analysis
-
Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve. A serial dilution may be necessary. Record the dilution factor precisely.
-
Quantification (UV-Vis Spectrophotometry):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 240-280 nm for acetophenone derivatives.[10] Plot absorbance vs. concentration to generate a linear calibration curve.
-
Sample Measurement: Measure the absorbance of the diluted sample at the same λmax.
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
The workflow for this protocol is illustrated below.
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An In-depth Technical Guide to the Melting Point of 2-(4-Methylphenyl)acetophenone
This guide provides a comprehensive analysis of the melting point of 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, determination methodologies, and the underlying structural influences that dictate the solid-to-liquid phase transition of this compound.
Core Physicochemical Properties
This compound, also known as 2-(p-tolyl)acetophenone, is a substituted acetophenone derivative.[1] Its molecular and physical characteristics are fundamental to its application in organic synthesis.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 95 °C | [2] |
| Molecular Formula | C₁₅H₁₄O | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [1] |
| Boiling Point | 337.9 °C | [2] |
| Density | 1.062 g/cm³ | [2] |
| Flash Point | 145 °C | [2] |
| CAS Number | 2430-99-1 | [2] |
The distinct melting point of 95 °C is a critical parameter for the identification and quality control of this compound.[2] A sharp melting point range is indicative of high purity, a crucial factor in its use as a precursor in complex chemical syntheses.
The Science of Melting Point Determination: A Methodological Deep Dive
The accurate determination of a compound's melting point is a cornerstone of chemical analysis. It provides a rapid and effective means of assessing purity. For a crystalline solid like this compound, the transition from a solid to a liquid phase occurs at a specific temperature. Impurities present in the sample will typically cause a depression and broadening of the melting point range.
Recommended Protocol: Capillary Melting Point Method
The capillary melting point technique is a widely accepted and reliable method for determining the melting point of a solid organic compound.
Experimental Workflow: Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely ground to a powder to ensure uniform heat distribution.
-
Capillary Packing: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range. For a pure sample of this compound, this range should be narrow, centered around 95 °C.
Trustworthiness through Self-Validation: The sharpness of the observed melting point range serves as an internal validation of sample purity. A broad melting range (greater than 2 °C) suggests the presence of impurities, necessitating further purification steps such as recrystallization.
Structural Insights and Their Influence on Melting Point
The melting point of a compound is intrinsically linked to its molecular structure and the intermolecular forces at play in the crystal lattice.
Caption: Key Intermolecular Forces in this compound.
The relatively high melting point of this compound can be attributed to several structural features:
-
Molecular Rigidity and Symmetry: The presence of two aromatic rings contributes to a rigid molecular structure, which allows for efficient packing in the crystal lattice.
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the acetophenone moiety induces significant dipole-dipole interactions between molecules, strengthening the crystal lattice.
-
Van der Waals Forces: The overall molecular size and the presence of the methyl group on the phenyl ring contribute to substantial van der Waals forces, further stabilizing the solid state.
The Critical Role of Purity: Synthesis and Purification Considerations
The reliable determination of the melting point is contingent on the purity of the sample. The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common route.
Logical Flow of Synthesis and Purification
Caption: Synthesis and Purification Workflow for this compound.
Impurities, such as unreacted starting materials, byproducts, or residual solvents, can disrupt the crystal lattice of this compound, leading to a lower and broader melting point range. Therefore, rigorous purification, typically through recrystallization, is essential to obtain a sample suitable for accurate melting point determination and for use in subsequent high-stakes applications like drug development.
Conclusion
The melting point of this compound, established at 95 °C, is a fundamental physical constant that is indispensable for its identification and quality assessment.[2] A thorough understanding of the methodologies for its determination, coupled with an appreciation of the influence of molecular structure and purity, is paramount for scientists and researchers. This guide provides the foundational knowledge and practical insights necessary for the confident and accurate handling of this important chemical intermediate.
References
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Cas no 2430-99-1 (this compound) - Kuujia.com. Available at: [Link]
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A Comprehensive Technical Guide to the Boiling Point of 2-(4-Methylphenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)acetophenone, also known as 2-(p-tolyl)acetophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O. This compound and its derivatives are of significant interest in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals and fine chemicals.[1] The physical properties of such intermediates are critical for process design, purification, and ensuring the safety and efficiency of synthetic routes. Among these, the boiling point is a fundamental characteristic that dictates the appropriate conditions for distillation, a primary method for purification. This guide provides an in-depth analysis of the boiling point of this compound, covering both experimental determination and computational prediction methodologies.
Data Summary: Boiling Point of this compound
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high molecular weight organic compounds like this compound, the boiling point at atmospheric pressure can be quite high, often leading to decomposition if distillation is attempted under these conditions. Therefore, boiling points are frequently reported at reduced pressures.
| Parameter | Value | Pressure | Data Type | Source(s) |
| Boiling Point | 155 °C | 2 mmHg | Experimental | [1] |
| Boiling Point | ~300 °C | 760 mmHg | Not Specified | [1] |
| Boiling Point | 337.9 °C | Not Specified | Not Specified |
Note: The values at atmospheric pressure (760 mmHg) are sourced from chemical supplier databases and may be predicted rather than experimentally determined.
Experimental Determination of Boiling Point
The high boiling point of this compound necessitates the use of vacuum distillation for its purification and experimental boiling point determination. This technique allows the substance to boil at a lower temperature, thus preventing thermal decomposition.
The Principle of Vacuum Distillation
The boiling point of a liquid is dependent on the ambient pressure. By reducing the pressure above the liquid, the temperature required to reach the boiling point is significantly lowered. This relationship is described by the Clausius-Clapeyron equation. For compounds that are sensitive to heat or have very high boiling points at atmospheric pressure, vacuum distillation is the preferred method of purification.
Experimental Protocol for Vacuum Distillation of an Aromatic Ketone
This protocol is a generalized yet detailed procedure for the determination of the boiling point of a high-boiling aromatic ketone like this compound under reduced pressure.
Materials and Equipment:
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (with a vacuum trap)
-
Manometer
-
Thick-walled vacuum tubing
-
Glass joint grease
-
Lab jack
Procedure:
-
Apparatus Assembly:
-
Thoroughly dry all glassware to prevent contamination and ensure a good vacuum.
-
Place a magnetic stir bar in the round-bottom flask.
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Assemble the distillation apparatus as shown in the diagram below, using a Claisen adapter to prevent bumping of the liquid into the condenser.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump. The trap is crucial to protect the pump from corrosive vapors.
-
-
Sample Preparation and Loading:
-
Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the sample.
-
Slowly and carefully apply the vacuum. The pressure in the system should be monitored with a manometer.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation. The temperature will rise and then stabilize as the compound begins to boil and distill. Record the temperature range over which the majority of the compound distills, along with the corresponding pressure. This temperature is the boiling point at that specific reduced pressure.
-
Collect the purified liquid in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the pump. Releasing the vacuum too quickly can cause a rush of air into the apparatus, potentially breaking the glassware.
-
Turn off the cooling water and disassemble the apparatus.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use, as vacuum can cause flawed glassware to implode.
-
Use a safety screen to shield the apparatus during the distillation.
Experimental Workflow for Vacuum Distillation
A simplified workflow for predicting boiling points using QSPR.
Comparison of Experimental and Predicted Values
It is crucial to recognize that while computational predictions are valuable tools, they are not a substitute for experimental verification. The accuracy of a QSPR model is dependent on the quality and diversity of the training data and the appropriateness of the chosen descriptors and algorithm. For this compound, the predicted atmospheric boiling point of approximately 300-338 °C is plausible for a molecule of its size and structure, which includes two aromatic rings and a ketone functional group. These features contribute to strong intermolecular forces (dipole-dipole interactions and London dispersion forces), resulting in a high boiling point.
The experimentally determined value of 155 °C at 2 mmHg is a reliable data point for practical applications such as purification by vacuum distillation. The significant difference between this value and the predicted atmospheric boiling point underscores the importance of reduced pressure for handling this compound.
Conclusion
The boiling point of this compound is a critical parameter for its handling and purification. Experimental determination through vacuum distillation is the most accurate method and yields a value of 155 °C at 2 mmHg. Computational methods, such as QSPR, provide valuable estimations, particularly for the boiling point at atmospheric pressure, which is predicted to be in the range of 300-338 °C. For drug development professionals and researchers, a thorough understanding of both experimental and computational approaches to determining the boiling point is essential for efficient and safe process development.
References
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PubChem. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]
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Wikipedia. (2023, November 28). 4'-Methylacetophenone. In Wikipedia. [Link]
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Simamora, P., & Yalkowsky, S. H. (1994). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. [Link]
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A Comprehensive Technical Guide to 2-(4-Methylphenyl)acetophenone for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. This document offers a holistic perspective, from sourcing high-purity material to its critical applications and analytical characterization.
Introduction: Understanding the Versatility of this compound
This compound, also known as 4-methylbenzyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₅H₁₄O.[1][2] Its molecular structure, featuring a phenyl group and a 4-methylphenyl (p-tolyl) group connected by a carbonyl moiety, makes it a valuable building block in organic synthesis. This compound serves as a crucial precursor in the production of various pharmaceuticals and fragrances.[1][2] Its utility in drug development is highlighted by its role as a starting material in the synthesis of the non-benzodiazepine hypnotic agent, Zolpidem.[3][4]
This guide will navigate the critical aspects of selecting a reliable commercial supplier, understanding the synthetic landscape and its implications on purity, and the analytical methodologies required for quality control.
The Commercial Landscape: Sourcing High-Quality this compound
The selection of a commercial supplier is a critical first step in any research or development project. The quality and purity of the starting materials directly impact the success of subsequent synthetic steps and the quality of the final product. Several companies supply this compound, typically with purities ranging from 95% to over 99%.
| Supplier | Stated Purity | Additional Information |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Offers various package sizes.[5] |
| Career Henan Chemical Co., Ltd. | 98% | Provides bulk quantities.[6] |
| Amadis Chemical | 97% | - |
| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | - | Listed as a supplier on various chemical platforms. |
| Benchchem | Usually 95% | For research use only. |
Expert Insight: When evaluating suppliers, it is crucial to look beyond the listed purity. Requesting a Certificate of Analysis (CoA) for a specific lot is essential. The CoA should provide detailed information on the analytical methods used for purity assessment and the levels of any identified impurities. Furthermore, understanding the supplier's quality management system and their ability to provide consistent quality over time is paramount for long-term projects and eventual scale-up.
Synthesis, Impurities, and Quality Control: A Deeper Dive
A thorough understanding of the synthetic route to this compound is fundamental to anticipating potential impurities. The most common method for its synthesis is the Friedel-Crafts acylation .
The Friedel-Crafts Acylation Synthesis Route
The Friedel-Crafts acylation of toluene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary industrial method for producing this compound.
Caption: Friedel-Crafts acylation of toluene.
Potential Impurities and Their Impact
The nature of the Friedel-Crafts reaction can lead to the formation of several impurities that researchers must be aware of:
-
Isomeric Impurities: The primary impurities are often the ortho and meta isomers: 2-(2-Methylphenyl)acetophenone and 2-(3-Methylphenyl)acetophenone. The para isomer is typically the major product due to steric hindrance, but the presence of other isomers can complicate purification and may have different reactivity in subsequent steps.
-
Unreacted Starting Materials: Residual toluene and phenylacetyl chloride may be present in the final product.
-
Polysubstituted Products: Although less common under controlled conditions, over-acylation can lead to di-acylated toluene species.
-
Byproducts from Side Reactions: Decomposition of the acylium ion or reactions with residual water can generate other minor impurities.
Expert Insight: The presence of these impurities can have significant downstream consequences, including lower yields, difficult purification of the desired product, and the potential for introducing unwanted side products in multi-step syntheses. For pharmaceutical applications, the characterization and control of these impurities are a regulatory requirement.
Application in Drug Development: A Case Study of Zolpidem
This compound is a key starting material in the synthesis of Zolpidem , a widely prescribed hypnotic drug for the treatment of insomnia.[3][7]
The synthesis of Zolpidem from 4-methylacetophenone (a precursor to this compound in some synthetic routes) involves a multi-step process. A common route begins with the bromination of 4-methylacetophenone, followed by condensation with 2-amino-5-methylpyridine to form an imidazopyridine intermediate.[3][4] This intermediate then undergoes further reactions to yield Zolpidem.
Caption: Simplified synthetic pathway to Zolpidem.
This example underscores the importance of sourcing high-purity this compound for pharmaceutical synthesis, as impurities could potentially be carried through the synthetic route and compromise the quality and safety of the final active pharmaceutical ingredient (API).
Analytical Protocols for Quality Assurance
Robust analytical methods are essential for verifying the identity, purity, and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities.
Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. For example, a starting composition of 60:40 (v/v) acetonitrile:water.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at 254 nm is suitable for this aromatic ketone.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm membrane before injection.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as isomeric byproducts and residual starting materials.
Protocol:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Injector: Split/splitless injection at a temperature of 250 °C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying impurities.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both phenyl rings, the methylene protons, and the methyl protons. The integration of these signals can provide quantitative information about the purity.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.[9][10]
Safety, Handling, and Regulatory Considerations
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation. It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Regulatory Status
Currently, there is no specific monograph for this compound in the major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[11][12] Therefore, for its use in the synthesis of APIs, it is the responsibility of the drug manufacturer to establish appropriate in-house specifications for quality control, based on a thorough understanding of its synthesis and potential impurities.
Conclusion
This compound is a valuable chemical intermediate with important applications in the pharmaceutical industry. For researchers and drug development professionals, a comprehensive understanding of its commercial availability, synthesis, potential impurities, and the analytical methods for its characterization is essential. By carefully selecting suppliers, implementing robust analytical controls, and understanding the impact of material quality on downstream processes, the successful and reliable use of this versatile building block can be ensured.
References
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- Zolpidem. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Adiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 49, 1-16.
- Jagtap, S. S., & Samant, S. D. (2014). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2005.
- Chavakula, R., Saladi, C. J. S., Mutyala, N. R., Maddala, V. R., & Babu, R. K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128.
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ResearchGate. (n.d.). Synthesis of zolpidem tartrate and analogues 9, 11. Retrieved January 11, 2026, from [Link]
- Bathini, P. K., & N, V. R. (2014). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Indo American Journal of Pharmaceutical Research, 4(01), 515-518.
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New Drug Approvals. (2020, December 4). RALOXIFENE. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Scheme of zolpidem synthesis. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- Liu, X., et al. (2015). A new process for the synthesis of nafoxidene as a key intermediate of lasofoxifene. Tetrahedron Letters, 56(43), 5969-5971.
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ACE HPLC. (n.d.). ACE HPLC Application Guide. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Chapter 5: Synthesis of Raloxifene. Retrieved January 11, 2026, from [Link]
- Wu, A. X., et al. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization.
- Itoh, T., et al. (2007). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 12(12), 2697-2712.
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SIELC. (n.d.). Separation of Acetophenone, 2-(1-imidazolyl)-4'-phenethyl- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved January 11, 2026, from [Link]
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StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved January 11, 2026, from [Link]
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ResearchGate. (2016, January 4). (PDF) Total Synthesis of Lasofoxifene and Nafoxidine. Retrieved January 11, 2026, from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved January 11, 2026, from [Link]
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Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved January 11, 2026, from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Technical Guides. Retrieved January 11, 2026, from [Link]
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Green chemistry synthesis of 2-(4-Methylphenyl)acetophenone
An In-Depth Technical Guide to the Green Chemistry Synthesis of 2-(4-Methylphenyl)acetophenone
Abstract
This compound, a deoxybenzoin derivative, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Traditional synthetic routes, predominantly centered on classical Friedel-Crafts acylation, are often encumbered by significant environmental and process safety challenges. These methods typically employ stoichiometric quantities of corrosive and hazardous Lewis acids, such as aluminum trichloride (AlCl₃), leading to the generation of substantial acidic waste streams and difficulties in product separation.[2][3] This guide provides a comprehensive overview of modern, green synthetic alternatives that align with the principles of sustainability, efficiency, and safety. We will explore superior catalytic systems and process intensification technologies that mitigate the drawbacks of conventional methods, offering researchers and process chemists viable, environmentally benign pathways for the synthesis of this important ketone.
The Imperative for Greener Synthesis: Beyond Traditional Friedel-Crafts Acylation
The archetypal synthesis of this compound involves the Friedel-Crafts acylation of toluene with phenylacetyl chloride. This reaction, while foundational, epitomizes the challenges of traditional organic synthesis.
Traditional Pathway: Friedel-Crafts Acylation with AlCl₃
-
Reaction: Toluene is acylated by phenylacetyl chloride using a molar excess of AlCl₃.
-
Drawbacks:
-
Stoichiometric Catalyst Load: AlCl₃ is consumed during the reaction and subsequent aqueous workup, violating the principle of catalysis.[2]
-
Hazardous Waste: The aqueous workup generates large volumes of corrosive, aluminum-containing acidic waste.[2]
-
Safety and Handling: AlCl₃ is highly moisture-sensitive and corrosive, requiring stringent handling protocols.[2]
-
Poor Atom Economy: The generation of HCl and the consumption of AlCl₃ lead to a low atom economy.
-
The following diagram illustrates the logical flow from identifying the issues with the traditional method to exploring green alternatives.
Caption: Logical workflow from problem identification to green solution exploration.
Methodology I: Metal- and Halogen-Free Friedel-Crafts Acylation
A significant advancement in green chemistry is the replacement of metal halide Lewis acids with efficient, non-metallic promoters. Methanesulfonic anhydride ((MsO)₂O) has emerged as a powerful alternative for promoting Friedel-Crafts acylations.[4]
Rationale for Methanesulfonic Anhydride
The choice of (MsO)₂O is underpinned by several green chemistry principles:
-
Metal-Free: It avoids the use of heavy metals or other metallic catalysts that can lead to toxic waste.
-
Halogen-Free: The system eliminates the halogenated waste associated with AlCl₃ and acyl chlorides.[4]
-
High Efficiency: It effectively promotes the acylation of arenes with carboxylic acids, generating the desired ketones in good yields.[4]
-
Minimal Waste: The primary byproduct is methanesulfonic acid, which is less hazardous than the waste from traditional methods and can potentially be recovered.
Reaction Mechanism Overview
Methanesulfonic anhydride activates the carboxylic acid (phenylacetic acid) by forming a mixed anhydride. This intermediate is a highly electrophilic acylating agent that readily reacts with the aromatic ring (toluene) to form the C-C bond, yielding this compound.
Caption: Simplified reaction pathway for (MsO)₂O-promoted acylation.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for methanesulfonic anhydride-promoted acylations.[4]
Materials:
-
Phenylacetic acid (1.0 equiv)
-
Toluene (serves as both reactant and solvent)
-
Methanesulfonic anhydride ((MsO)₂O) (1.5 equiv)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid to an excess of dry toluene.
-
Reagent Addition: Carefully add methanesulfonic anhydride to the stirred solution. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
| Parameter | Traditional AlCl₃ Method | (MsO)₂O Method |
| Catalyst/Promoter | Aluminum Trichloride (AlCl₃) | Methanesulfonic Anhydride |
| Loading | Stoichiometric (>1.0 equiv) | Stoichiometric (ca. 1.5 equiv) |
| Byproducts | HCl, Al(OH)₃ sludge | Methanesulfonic Acid |
| Waste Stream | Corrosive, halogenated, metallic | Non-metallic, lower hazard |
| Safety | Highly moisture sensitive, corrosive | Corrosive, but no metal/halogen |
Table 1. Comparison of Traditional vs. Methanesulfonic Anhydride Methods.
Methodology II: Process Intensification via Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a transformative technology that aligns perfectly with the goals of green chemistry by dramatically reducing reaction times and energy consumption.[5][6]
Rationale for Microwave Heating
Conventional heating relies on conduction, which is slow and inefficient. Microwave irradiation, however, heats the bulk of the reaction mixture simultaneously through dielectric heating.[6]
-
Reduced Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[5][7]
-
Increased Yields: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields.
-
Energy Efficiency: Direct heating of the reaction volume is more energy-efficient than heating a large oil bath and flask.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol adapts the (MsO)₂O methodology for use in a dedicated microwave reactor.
Materials:
-
Phenylacetic acid (1.0 equiv)
-
Toluene (10 equiv)
-
Methanesulfonic anhydride ((MsO)₂O) (1.5 equiv)
-
High-boiling point, microwave-transparent co-solvent (e.g., sulfolane), if necessary to reach target temperature.
Procedure:
-
Vessel Preparation: In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine phenylacetic acid, toluene, and methanesulfonic anhydride.
-
Microwave Parameters: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a set temperature of 120 °C for 15-20 minutes. The pressure will increase within the sealed vessel, allowing for temperatures above the solvent's boiling point.
-
Cooling and Workup: After the irradiation cycle is complete, the vessel is cooled to room temperature using a compressed air stream. The workup and purification procedure is identical to that described in Section 2.3.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Heating Method | Conduction (Oil Bath) | Dielectric Heating (Microwaves) |
| Temperature Control | Surface-based, potential for hotspots | Bulk, uniform heating |
| Energy Input | High (prolonged heating) | Low (short duration) |
Table 2. Comparison of Conventional vs. Microwave-Assisted Heating for the Green Acylation.
Caption: Experimental workflow for microwave-assisted green synthesis.
Future Outlook: Advanced Catalytic Methodologies
While greener Friedel-Crafts reactions represent a significant improvement, the future of green synthesis lies in developing highly efficient, atom-economical catalytic cycles. Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a promising alternative for constructing diaryl ketones.[8][9]
This approach involves the palladium-catalyzed reaction of an arylboronic acid (e.g., 4-methylphenylboronic acid) with an aryl halide, incorporating a molecule of carbon monoxide (CO) to form the ketone bridge. Modern advancements utilize CO surrogates, which are solid or liquid compounds that release CO in situ, circumventing the need to handle the toxic gas directly.[8] This methodology features high atom economy and relies on true catalytic quantities of the metal, representing a frontier in sustainable chemical synthesis.
Conclusion
The synthesis of this compound serves as an excellent case study for the application of green chemistry principles to modernize classical organic reactions. By replacing hazardous, stoichiometric reagents like AlCl₃ with metal-free promoters such as methanesulfonic anhydride, chemists can significantly reduce the environmental impact and improve the safety profile of the synthesis. Furthermore, the integration of process intensification technologies like microwave irradiation offers dramatic reductions in reaction time and energy consumption. These methodologies provide researchers and drug development professionals with a robust and sustainable toolkit for the efficient production of this valuable chemical intermediate.
References
- ResearchGate. (n.d.). Eco-Friendly Synthesis and Antiproliferative Evaluation of Some Oxygen Substituted Diaryl Ketones.
-
National Institutes of Health. (2022, April 4). Light-driven transition-metal-free direct decarbonylation of unstrained diaryl ketones via a dual C–C bond cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The conditions for the synthesis of diaryl ketones and the results. Retrieved from [Link]
-
ResearchGate. (n.d.). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers. Retrieved from [Link]
- Google Patents. (n.d.). CN107983396A - The process for catalytic synthesis of acetophenone.
- Google Patents. (n.d.). CN102976912A - Method for preparing acetophenone.
- Google Patents. (n.d.). RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).
-
National Institutes of Health. (n.d.). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
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International Journal of PharmTech Research. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Retrieved from [Link]
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SciSpace. (n.d.). Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. Retrieved from [Link]
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ResearchGate. (n.d.). Photocatalytic study. (a) Photocatalytic dehalogenation of 4'-bromoacetophenone in different organic solvents using MIL‐53(Cr)‐lp as a catalyst; (b) in 1. Retrieved from [Link]
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone....
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Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from [Link]
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PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). Retrieved from [Link]
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National Institutes of Health. (n.d.). Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-(4-Methylphenyl)acetophenone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation stands as a foundational electrophilic aromatic substitution reaction in the arsenal of synthetic organic chemists.[1] Developed in 1877 by Charles Friedel and James Mason Crafts, this powerful method forges a carbon-carbon bond, attaching an acyl group to an aromatic ring to produce aryl ketones.[1] These ketones are not merely synthetic endpoints but are pivotal intermediates in the synthesis of a vast array of high-value compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.
A significant advantage of the Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product. This deactivation mitigates the polysubstitution that often complicates Friedel-Crafts alkylations. Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.
This application note provides a comprehensive guide to the synthesis of 2-(4-Methylphenyl)acetophenone, a valuable building block in medicinal chemistry and materials science. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss safety considerations and product characterization.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the Friedel-Crafts acylation of toluene with phenylacetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.
-
Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and liberate the final product, this compound.
The methyl group of toluene is an activating, ortho-, para-directing group. Therefore, the acylation can potentially yield both ortho and para isomers. However, due to steric hindrance from the bulky phenylacetyl group, the para-substituted product, this compound, is generally the major product.
Reaction Mechanism: Friedel-Crafts Acylation for this compound
Sources
Application Note & Protocol: Synthesis of 2-(4-Methylphenyl)acetophenone via Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the synthesis of 2-(4-Methylphenyl)acetophenone, an unsymmetrical biaryl ketone, by coupling 2-bromoacetophenone with 4-methylphenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, explain the critical role of each reagent, and provide a detailed, field-proven laboratory protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. The protocol includes methodologies for reaction setup, monitoring, product purification, and characterization, alongside a troubleshooting guide to address common experimental challenges.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most versatile and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryls, polyolefins, and styrenes.[3] Its prominence in academic and industrial settings, including pharmaceutical development, stems from its mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its remarkable tolerance for a wide array of functional groups.[1][4][5]
This protocol focuses on the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The reaction couples an α-halo ketone (2-bromoacetophenone) with an arylboronic acid (4-methylphenylboronic acid), showcasing the reaction's utility in creating complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
The Three Key Steps
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-bromoacetophenone). This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][9][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (4-methylphenyl group) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the boronic acid by a base.[8][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[12][13][14]
-
Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together to form the new C-C bond of the product, this compound. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a typical laboratory scale and emphasizes procedural clarity and safety.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 199 mg | 1.0 | 1.0 |
| 4-Methylphenylboronic Acid | C₇H₉BO₂ | 135.96 | 204 mg | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 212 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 8 mL | - | - |
| Deionized Water | H₂O | - | 2 mL | - | - |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | - | ~50 mL | - | - |
| Brine (for washing) | NaCl(aq) | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromoacetophenone (199 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and anhydrous sodium carbonate (212 mg, 2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.[9]
-
Solvent Addition: Using a syringe, add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask. The use of a biphasic solvent system is common, and water is often necessary for the base to function effectively.[3][6]
-
Heating: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Reaction and Monitoring: Allow the reaction to stir vigorously under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 1-2 hours. Use a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the 2-bromoacetophenone spot indicates reaction completion. A typical reaction time is 6-12 hours.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and deionized water (10 mL). Shake the funnel and allow the layers to separate. Drain the aqueous layer and wash the organic layer sequentially with deionized water (10 mL) and brine (10 mL).
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[2]
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons in the range of δ 7.1-8.0 ppm, a singlet for the methylene protons (–CH₂–) around δ 4.2 ppm, and a singlet for the methyl protons (–CH₃) around δ 2.3 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon (~197 ppm), aromatic carbons (125-140 ppm), the methylene carbon (~45 ppm), and the methyl carbon (~21 ppm).
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight (C₁₅H₁₄O, MW = 210.27 g/mol ). Look for the molecular ion peak [M+H]⁺ at m/z 211.
-
Appearance: The purified product is typically a white to off-white solid.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure or wet solvents/reagents.3. Insufficiently strong or poorly soluble base. | 1. Ensure the reaction is run under a strict inert atmosphere. Use fresh catalyst.[9]2. Use dry, degassed solvents. Ensure boronic acid is dry.[9][15]3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring for biphasic reactions.[15] |
| Significant Homocoupling | 1. Presence of oxygen, which can promote homocoupling of the boronic acid.[6]2. Reaction temperature is too high or reaction time is too long. | 1. Thoroughly degas all solvents and maintain a positive pressure of inert gas.2. Optimize the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Protodeboronation | The boronic acid degrades by replacing the B(OH)₂ group with a hydrogen atom, especially in aqueous media.[9] | 1. Use a slight excess (1.2-1.5 eq.) of the boronic acid.2. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][6][9]3. Minimize reaction time. |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., triphenylphosphine oxide). | 1. Optimize the solvent system for column chromatography. A small amount of a more polar solvent might be needed.2. Triphenylphosphine oxide can sometimes be removed by precipitation from a nonpolar solvent like hexanes. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
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Callam, C. S., & Lowary, T. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
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Molnár, Á. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Takagi, K., et al. (2007). One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System. Taylor & Francis Online. [Link]
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ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
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Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
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Pedersen, H. D., & Kristensen, J. L. (2015). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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Al-Masum, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
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Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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Advion. SUZUKI REACTION MONITORING. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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Murray, J. I. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
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Stolar, T., et al. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
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Smith, K. (2014). The Suzuki Reaction. Vanderbilt University. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
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Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. [Link]
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Abu-Eit, M. S., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA. [Link]
-
Carroll College. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-Methylphenyl)acetophenone
Introduction: Strategic Synthesis of a Key Biaryl Ketone Intermediate
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] This guide provides a detailed technical overview and practical protocols for the synthesis of 2-(4-Methylphenyl)acetophenone, a biaryl ketone of significant interest as a building block in medicinal chemistry and materials science.
While several palladium-catalyzed methods could theoretically be employed for this transformation, the Suzuki-Miyaura coupling stands out as the most strategic and efficient approach. This reaction involves the coupling of an organoboron compound (in this case, 4-methylphenylboronic acid) with an organohalide (2-bromoacetophenone) in the presence of a palladium catalyst and a base.[2][3] The rationale for selecting the Suzuki-Miyaura coupling over other methods, such as the Heck or Buchwald-Hartwig reactions, is multifaceted. The Heck reaction, which couples an unsaturated halide with an alkene, is not directly applicable for the synthesis of this biaryl ketone.[4][5][6] The Buchwald-Hartwig amination, on the other hand, is a powerful tool for forming carbon-nitrogen bonds and is therefore not suitable for the desired C-C bond formation.[7][8][9] The Suzuki-Miyaura coupling offers several distinct advantages for this specific synthesis, including mild reaction conditions, high functional group tolerance (the ketone functionality in 2-bromoacetophenone is well-tolerated), and the use of commercially available and relatively non-toxic organoboron reagents.[10][11][12]
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical execution of the Suzuki-Miyaura coupling for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and present quantitative data to guide reaction optimization and ensure reproducibility.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][13] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-bromoacetophenone) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. The electron density of the palladium center and the nature of the halide are critical factors in this step, with the reactivity order being I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the organoboron species (4-methylphenyl group) is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of some debate, but it is widely accepted that the base plays a crucial role in this ligand exchange.[2][14]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, where the two organic ligands (the acetophenone and 4-methylphenyl moieties) are coupled to form the desired C-C bond of the product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for similar substrates and can be optimized as needed.[15][16]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.00 g | 5.02 |
| 4-Methylphenylboronic Acid | C₇H₉BO₂ | 135.96 | 0.82 g | 6.03 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg | 0.10 (2 mol%) |
| Triphenylphosphine | PPh₃ | 262.29 | 105 mg | 0.40 (8 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.39 g | 10.04 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
| Water (degassed) | H₂O | 18.02 | 5 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.00 g, 5.02 mmol), 4-methylphenylboronic acid (0.82 g, 6.03 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), triphenylphosphine (105 mg, 0.40 mmol), and potassium carbonate (1.39 g, 10.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). Collect the fractions containing the desired product and concentrate them under reduced pressure to afford this compound as a solid.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation and Product Characterization
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of 2-bromoacetophenone with 4-methylphenylboronic acid. These values are based on literature precedents for similar reactions and can serve as a starting point for optimization.[16]
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromoacetophenone | 1.0 equivalent | Limiting reagent |
| 4-Methylphenylboronic Acid | 1.2 - 1.5 equivalents | Typically used in slight excess to drive the reaction to completion |
| Catalyst System | ||
| Palladium(II) Acetate | 1-5 mol% | Pre-catalyst, reduced in situ to Pd(0) |
| Tetrakis(triphenylphosphine)palladium(0) | 1-5 mol% | An alternative, pre-formed active Pd(0) catalyst |
| Ligand | ||
| Triphenylphosphine | 2-4 equivalents relative to Pd | Common and effective ligand for this type of coupling |
| Base | ||
| Potassium Carbonate | 2-3 equivalents | A common and effective inorganic base |
| Sodium Carbonate | 2-3 equivalents | Another suitable inorganic base |
| Solvent | ||
| 1,4-Dioxane/Water | 4:1 to 10:1 v/v | A common solvent system for Suzuki couplings |
| Toluene/Water | 4:1 to 10:1 v/v | An alternative solvent system |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Typical temperature range for Suzuki couplings |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and catalyst loading |
| Yield | 70 - 95% | Expected yield of the purified product |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected characterization data for this compound.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₅H₁₄O
-
Molecular Weight: 210.27 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 7.09 (d, J = 7.8 Hz, 2H), 4.20 (s, 2H), 2.32 (s, 3H).[2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 137.0, 136.5, 133.0, 129.4, 129.3, 128.6, 128.5, 45.7, 21.1.
-
IR (KBr, cm⁻¹): 3050, 2920, 1685 (C=O), 1595, 1445, 1220, 810.[3]
-
Mass Spectrometry (EI): m/z (%) = 210 (M⁺), 105, 91.[5]
Conclusion and Future Perspectives
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and reliable method for the synthesis of this compound. The mild reaction conditions, broad functional group tolerance, and the use of readily available starting materials make this an attractive approach for both academic research and industrial applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable biaryl ketone and to serve as a foundation for the development of related synthetic methodologies. Future work in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing lower catalyst loadings, greener solvents, or heterogeneous catalysts for simplified purification.
References
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Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
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Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Fine Chemical Intermediates. Retrieved from [Link]
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The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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- US4433173A - Acetophenone purification - Google Patents. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
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This journal is © The Royal Society of Chemistry 2016. (n.d.). Retrieved from [Link]
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Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (n.d.). Carroll Scholars. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 22). YouTube. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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Heck reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.). ACS Publications. Retrieved from [Link]
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Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (n.d.). ChemRxiv. Retrieved from [Link]
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Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Strategic Synthesis of Tertiary Alcohols: A Detailed Protocol for the Grignard Reaction with 2-(4-Methylphenyl)acetophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of sterically hindered tertiary alcohols is a critical endeavor in medicinal chemistry and drug development. These moieties often enhance metabolic stability and fine-tune the physicochemical properties of lead compounds.[1][2][3] This application note provides a comprehensive, field-proven guide to the synthesis of 1-(4-methylphenyl)-1-phenylethan-1-ol via the Grignard reaction, using 2-(4-Methylphenyl)acetophenone as the ketone substrate. We delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, address critical safety considerations, and offer a robust troubleshooting guide to empower researchers to achieve high-yield, reproducible results.
Introduction: The Strategic Value of Tertiary Alcohols in Drug Design
In the multifaceted process of drug discovery, the introduction of a hydroxyl group is a well-established strategy to modulate properties such as lipophilicity and solubility.[2][3] However, primary and secondary alcohols can be metabolically labile, susceptible to oxidation or glucuronidation, creating potential "soft spots" in a drug candidate.[2] Tertiary alcohols, by contrast, are resistant to oxidation and exhibit slower rates of glucuronidation due to steric hindrance.[2][3] This inherent metabolic stability makes them highly desirable motifs. The Grignard reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering a direct and efficient pathway to tertiary alcohols from ketones.[4][5] This guide focuses on the reaction of methylmagnesium bromide with this compound, a representative asymmetrical ketone, to yield a valuable tertiary alcohol scaffold.
Reaction Mechanism and Scientific Rationale
The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[6][7]
The core mechanism involves two key stages:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbonyl carbon of the ketone. This addition proceeds through a six-membered ring transition state, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.[5][8]
-
Acidic Workup: The reaction is "quenched" by the addition of a mild acid (e.g., aqueous ammonium chloride or dilute HCl). This step protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[9][10]
Caption: Mechanism of Tertiary Alcohol Formation.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(4-methylphenyl)-1-phenylethan-1-ol. Causality: The success of a Grignard reaction is critically dependent on the exclusion of atmospheric moisture and protic contaminants, which would rapidly quench the reagent.[5][8][11] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory.[12][13]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Key Properties |
| This compound | C₁₅H₁₄O | 210.27 | 4.21 g | 20.0 | Substrate |
| Magnesium Turnings | Mg | 24.31 | 0.58 g | 24.0 | Reagent |
| Bromomethane | CH₃Br | 94.94 | ~2.28 g | ~24.0 | Reagent (or use commercial CH₃MgBr) |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent, extremely flammable[12] |
| Iodine | I₂ | 253.81 | 1 small crystal | - | Activator for Mg[14] |
| Saturated Ammonium Chloride | NH₄Cl (aq) | 53.49 | ~50 mL | - | Quenching agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |
Equipment Setup
-
Assemble a three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Cap the condenser and dropping funnel with drying tubes containing calcium chloride or connect to an inert gas (Nitrogen/Argon) line.[11]
-
Crucial Step: Flame-dry all glassware under a gentle vacuum or oven-dry at 120 °C for several hours and assemble while hot, allowing it to cool under an inert atmosphere.[10][13] This removes adsorbed water.
Synthesis Procedure
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide) Note: Alternatively, a commercially available solution of methylmagnesium bromide (e.g., 3.0 M in ether) can be used, proceeding directly to Part B.
-
Place the magnesium turnings (0.58 g) and a single crystal of iodine into the flame-dried flask. The iodine helps activate the magnesium surface.[14]
-
Add 15 mL of anhydrous diethyl ether to the flask.
-
Prepare a solution of bromomethane in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
Add ~2-3 mL of the bromomethane solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. Gentle warming with a heat gun may be required.
-
Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. This slow addition is vital to control the exothermic reaction.[15]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with the Ketone
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve the this compound (4.21 g) in 60 mL of anhydrous diethyl ether in a separate, dry flask and transfer this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes. Maintaining a low temperature helps to minimize side reactions.[16] A thick, white precipitate of the magnesium alkoxide salt will form.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Quenching: Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel. This is an exothermic process and may cause vigorous bubbling. The NH₄Cl solution hydrolyzes the alkoxide and dissolves the magnesium salts.[17]
-
Transfer the mixture to a separatory funnel. Two distinct layers should be visible.
-
Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all the organic layers and wash them with 30 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Decant or filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude tertiary alcohol can be purified by recrystallization (e.g., from hexanes) or by column chromatography on silica gel if necessary.[18][19]
Caption: Experimental workflow for Grignard synthesis.
Safety and Hazard Management
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, far from ignition sources.[12][13] The Grignard reaction itself is exothermic and can cause the solvent to boil, increasing fire risk.[15] An ice bath must be readily available to control the reaction temperature.[12]
-
Reagent Reactivity: Grignard reagents are corrosive and react violently with water and other protic sources.[7][20] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[13]
-
Disposal: Unreacted Grignard reagent must be quenched carefully before disposal. This can be done by slowly adding the reagent to a non-polar solvent like toluene, followed by the cautious addition of an alcohol like isopropanol.[11]
Troubleshooting Common Issues
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer); wet glassware or solvent. | Crush the magnesium turnings before use; add a crystal of iodine; ensure all equipment and reagents are scrupulously dry.[14] |
| Low yield of tertiary alcohol; starting ketone recovered | Grignard reagent was quenched by moisture; enolization of the ketone by the Grignard reagent acting as a base.[21] | Rigorously dry all glassware and solvents.[12] Perform the addition of the ketone at a lower temperature (e.g., -20 °C) to favor nucleophilic addition over deprotonation. |
| Formation of biphenyl byproduct | Wurtz coupling reaction between the Grignard reagent and any unreacted alkyl halide.[8][21] | Ensure slow, controlled addition of the alkyl halide during Grignard formation to maintain a low concentration. |
| Formation of a secondary alcohol | Reduction of the ketone by the Grignard reagent, which can occur with sterically hindered ketones.[4][21] | This is less common with methylmagnesium bromide but can be minimized by using lower reaction temperatures. |
References
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-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]
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Grignard reagent. Sciencemadness Wiki. [Link]
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Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. [Link]
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Conversion to ketones using Grignard reagents. Chemistry LibreTexts. [Link]
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Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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Grignard Reaction. American Chemical Society. [Link]
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reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri. [Link]
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Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
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Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri St. Louis. [Link]
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Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025 Meeting. [Link]
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Grignard Synthesis of Triphenylmethanol. Swarthmore College. [Link]
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Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Reaction of Alcohols - Equations, Examples, Uses. GeeksforGeeks. [Link]
-
Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. PubMed. [Link]
-
How to purify tertiary alcohol?. ResearchGate. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Understand grignard-Based Routes to Acetophenone. StudyRaid. [Link]
-
Synthesis of a-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. RSC Publishing. [Link]
-
Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. [Link]
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What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. Quora. [Link]
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UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. YouTube. [Link]
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Grignard Reaction (RMgX + Ketone). Common Organic Chemistry. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. Pasadena City College. [Link]
-
Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol. ResearchGate. [Link]
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The Versatile Ketone: Application Notes on the Use of 2-(4-Methylphenyl)acetophenone in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(4-Methylphenyl)acetophenone, a pivotal building block in modern pharmaceutical synthesis. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale and mechanistic underpinnings that make this versatile ketone an attractive starting material for the synthesis of high-value active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for the synthesis of two notable drugs, the anti-inflammatory agent Celecoxib and the hypnotic agent Zolpidem, demonstrating the practical application of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors, offering a blend of theoretical insight and practical, actionable methodologies.
Introduction: The Strategic Importance of this compound
This compound, also commonly known as 4'-methylacetophenone or p-methylacetophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O. Its structure, featuring a p-tolyl group attached to an acetophenone moiety, provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[1] In the pharmaceutical industry, it serves as a cornerstone for the construction of complex molecular architectures found in a variety of therapeutic agents, including anti-inflammatory drugs and central nervous system (CNS)-targeted therapeutics.[1]
The strategic importance of this ketone lies in the reactivity of its two primary functional regions: the carbonyl group and the α-methyl group. These sites allow for a wide range of chemical transformations, including condensations, halogenations, and rearrangements, providing access to a diverse array of downstream intermediates. This guide will focus on two prominent examples of its application: the synthesis of Celecoxib and Zolpidem.
Synthesis of Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The synthesis of Celecoxib from this compound is a robust two-step process involving a Claisen condensation followed by a cyclocondensation reaction.
Overall Synthetic Workflow
The synthesis of Celecoxib from this compound proceeds through the formation of a key β-diketone intermediate, which is then cyclized to form the pyrazole core of the final drug molecule.
Caption: Overall synthesis scheme for Celecoxib.
Protocol 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This initial step involves the formation of a β-diketone through a base-catalyzed Claisen condensation.
Principle of the Reaction: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[2][3] In this specific synthesis, the enolate of this compound, formed by deprotonation with sodium methoxide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-keto ester.[2] The use of a strong base like sodium methoxide is crucial to drive the equilibrium towards the product by deprotonating the resulting β-diketone, which is more acidic than the starting ketone.[2][4][5][6]
Caption: Mechanism of the Claisen Condensation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (Molar Eq.) |
| This compound | 122-00-9 | 134.18 g/mol | 50 g (1.0 eq) |
| Sodium methoxide | 124-41-4 | 54.02 g/mol | 25.6 g (1.2 eq) |
| Ethyl trifluoroacetate | 383-63-1 | 142.08 g/mol | 56.8 g (1.05 eq) |
| Toluene | 108-88-3 | 92.14 g/mol | 209 mL |
| 3N Hydrochloric acid | 7647-01-0 | 36.46 g/mol | 210 mL |
Procedure:
-
To a flask containing toluene (105 mL), add sodium methoxide (25.6 g).
-
Add a solution of this compound (50 g) in toluene (52 mL) to the flask at 20-25°C over 30 minutes. Stir the resulting mixture at 20-25°C for an additional 30 minutes.[7]
-
Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 mL) over approximately 1 hour, maintaining the temperature at 20-25°C.[7]
-
Heat the reaction mixture to about 110°C and maintain for 24 hours.[7]
-
Cool the reaction mixture to 30°C and pour it into a flask containing 3N aqueous hydrochloric acid (210 mL).
-
Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the title compound.
Expected Yield: ~91%[4]
Characterization Data (4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione):
| Property | Value |
| Molecular Formula | C₁₁H₉F₃O₂[8][9] |
| Molecular Weight | 230.18 g/mol [8][9] |
| Appearance | Solid[9] |
| 1H NMR (CDCl₃) | δ 7.88 (d, 2H), 7.30 (d, 2H), 6.55 (s, 1H), 2.43 (s, 3H) ppm |
| Melting Point | 39-41 °C |
Protocol 2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.
Principle of the Reaction: This reaction is a classic example of the Knorr pyrazole synthesis.[1] The reaction proceeds via the initial formation of an imine between one of the carbonyl groups of the β-diketone and the hydrazine.[10] This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, leading to a cyclized intermediate.[1][10] Dehydration of this intermediate yields the aromatic pyrazole ring.[10] The regioselectivity of the reaction, determining which nitrogen of the hydrazine binds to which carbonyl, can be influenced by the reaction conditions.[11]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (Molar Eq.) |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 720-94-5 | 230.18 g/mol | 40 g (1.0 eq) |
| 4-Hydrazinylbenzenesulfonamide hydrochloride | 17852-52-7 | 223.68 g/mol | 42.2 g (1.0 eq) |
| Methanol | 67-56-1 | 32.04 g/mol | 860 mL |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 436 mL |
| Water | 7732-18-5 | 18.02 g/mol | 80 mL |
Procedure:
-
In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[7]
-
Heat the mixture to 65°C and stir for 10 hours.[1]
-
Cool the reaction mixture to 25-30°C and completely remove the solvent under vacuum.[1][7]
-
To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 mL).[7]
-
Combine the organic layers, wash with water, and then purify by crystallization from a suitable solvent like toluene to obtain Celecoxib.
Expected Yield: High, typically above 80%.
Characterization Data (Celecoxib):
| Property | Value |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[12] |
| Molecular Weight | 381.37 g/mol [12] |
| Appearance | White to off-white powder |
| ¹H NMR (DMSO-d₆) | δ 7.93 (d, 2H), 7.50 (d, 2H), 7.25 (s, 2H), 7.18 (d, 2H), 7.10 (d, 2H), 6.90 (s, 1H), 2.30 (s, 3H) ppm[13] |
| Melting Point | 162-164 °C |
Synthesis of Zolpidem: A Non-Benzodiazepine Hypnotic
Zolpidem is a short-acting non-benzodiazepine hypnotic that potentiates gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA-A receptors.[14] The synthesis of Zolpidem from this compound is a multi-step process that constructs the imidazo[1,2-a]pyridine core.
Overall Synthetic Workflow
The synthesis begins with the α-bromination of this compound, followed by the construction of the imidazopyridine ring system and subsequent functional group manipulations to install the N,N-dimethylacetamide side chain.
Caption: Overall synthesis scheme for Zolpidem.
Protocol 3: α-Bromination of this compound
This step introduces a bromine atom at the α-position to the carbonyl group, which is a key functional handle for the subsequent cyclization.
Principle of the Reaction: The α-bromination of ketones under acidic conditions proceeds through an enol intermediate.[15] The acid catalyzes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine to form a bromonium ion intermediate, which then collapses to the α-bromo ketone.[15][16] Acetic acid often serves as both the solvent and the acid catalyst.[16]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (Molar Eq.) |
| This compound | 122-00-9 | 134.18 g/mol | 1.0 eq |
| Bromine | 7726-95-6 | 159.81 g/mol | 1.0 eq |
| Acetic Acid | 64-19-7 | 60.05 g/mol | Solvent |
Procedure:
-
Dissolve this compound in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain 2-bromo-1-(4-methylphenyl)ethanone.
Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4: Synthesis of the Imidazo[1,2-a]pyridine Core
This step involves the construction of the heterocyclic core of Zolpidem.
Principle of the Reaction: This is a classic Hantzsch-type synthesis of an imidazo[1,2-a]pyridine. The reaction proceeds via an initial SN2 reaction where the more nucleophilic pyridine nitrogen of 2-amino-5-methylpyridine attacks the electrophilic carbon of the α-bromo ketone, displacing the bromide ion to form a pyridinium salt intermediate.[17] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[17][18]
Caption: Mechanism of Imidazopyridine Synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (Molar Eq.) |
| 2-Bromo-1-(4-methylphenyl)ethanone | 619-41-0 | 213.08 g/mol | 1.0 eq |
| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 g/mol | 1.0 eq |
| Sodium bicarbonate | 144-55-8 | 84.01 g/mol | Excess |
| Ethanol | 64-19-7 | 46.07 g/mol | Solvent |
Procedure:
-
Reflux a mixture of 2-bromo-1-(4-methylphenyl)ethanone and 2-amino-5-methylpyridine in ethanol in the presence of a base like sodium bicarbonate.[19]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
Subsequent Steps to Zolpidem
The synthesis of Zolpidem from the imidazo[1,2-a]pyridine intermediate involves the introduction of the N,N-dimethylacetamide side chain at the 3-position of the heterocyclic ring. This is typically achieved through a multi-step sequence which can include a Mannich reaction followed by conversion to a nitrile and subsequent hydrolysis and amidation, or via direct acylation with a suitable reagent.[14][20] A common route involves a Mannich reaction with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group, which is then converted to the final acetamide side chain.[19][21]
Characterization Data (Zolpidem):
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₃O[22] |
| Molecular Weight | 307.39 g/mol [22] |
| Appearance | White to off-white crystalline powder |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H), 7.55 (d, 2H), 7.30 (d, 1H), 7.20 (d, 2H), 6.95 (dd, 1H), 4.05 (s, 2H), 3.10 (s, 3H), 2.95 (s, 3H), 2.40 (s, 3H), 2.35 (s, 3H) ppm |
| Melting Point | 196 °C |
Conclusion
This compound has proven to be a highly valuable and versatile starting material in the synthesis of complex pharmaceutical agents. The detailed protocols for the synthesis of Celecoxib and Zolpidem presented herein highlight the strategic application of fundamental organic reactions to construct intricate molecular architectures. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of high-purity active pharmaceutical ingredients. The methodologies described in this guide are intended to serve as a robust foundation for researchers and professionals in the field of drug discovery and development, enabling the efficient and reliable synthesis of these and other important therapeutic molecules.
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Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]
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YouTube. (2023). Claisen Condensation - EASY!. [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
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PubMed Central. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
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ResearchGate. (n.d.). Celecoxib Identification Methods. [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
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NIH. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. [Link]
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NIH. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
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Application Note: 2-(4-Methylphenyl)acetophenone as a Key Intermediate in the Synthesis of Novel Fungicidal Agents
Abstract
Substituted acetophenone derivatives are foundational scaffolds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1][2][3] 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), also known as 2-(p-tolyl)acetophenone, is a valuable aromatic ketone notable for its utility in constructing more complex molecular architectures.[2] Its structure is particularly amenable to transformations that yield compounds with significant biological activity. This application note provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and subsequent derivatization of this compound into a potential triazole-based fungicide. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers in the development of novel crop protection agents.[1][4]
Introduction
The global demand for high-yield, sustainable agriculture necessitates the continuous development of effective and targeted agrochemicals. Fungicides are a critical component of crop protection, and the triazole class of fungicides has long been a cornerstone due to its broad-spectrum activity.[5][6] The synthesis of these complex molecules often relies on the availability of highly pure and reactive intermediates. Acetophenone and its derivatives have emerged as promising starting materials for such syntheses.[7][8] this compound, with its distinct phenyl and tolyl moieties, provides a unique structural backbone for creating novel fungicidal candidates. This document details a reliable laboratory-scale synthesis of this intermediate via Friedel-Crafts acylation and demonstrates its application in a subsequent synthesis of a triazolylacetophenone derivative, a class of compounds known for its antifungal properties.[5][6][9]
Part 1: Synthesis of this compound
Principle and Rationale
The most common and industrially relevant method for preparing aromatic ketones is the Friedel-Crafts acylation.[10][11] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[12][13] In this protocol, toluene is acylated using phenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between phenylacetyl chloride and AlCl₃.[14][15] This acylium ion is then attacked by the electron-rich toluene ring. The methyl group on toluene is an activating, ortho-para directing group; however, due to steric hindrance from the bulky electrophile, the para-substituted product, this compound, is predominantly formed. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the resulting ketone product is deactivated and forms a complex with the AlCl₃ catalyst.[13][14] This complexation necessitates the use of stoichiometric amounts of the catalyst, which is liberated during the aqueous workup.[14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Phenylacetyl chloride | 99% | Sigma-Aldrich | Handle in a fume hood. |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich | Highly hygroscopic; handle quickly. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR | For workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Lab Prepared | For washing. |
| Brine (NaCl) | Saturated solution | Lab Prepared | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Procedure
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (13.3 g, 0.10 mol) and 50 mL of anhydrous toluene. Cool the resulting slurry to 0-5°C using an ice-water bath.
-
Slow Addition: Add phenylacetyl chloride (13.2 mL, 0.10 mol) to the dropping funnel. Add the phenylacetyl chloride dropwise to the stirred slurry over 30-45 minutes, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The mixture will become a dark, viscous solution. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Workup - Quenching: Cool the reaction flask back to 0°C and very slowly and carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated HCl (30 mL) in a 500 mL beaker with vigorous stirring. This step is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes, to afford this compound as a white to light yellow solid.
Expected Results
| Parameter | Value |
| Appearance | White to light yellow crystalline solid[16] |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
Part 2: Physicochemical and Spectroscopic Characterization
Rationale for Characterization
Verifying the identity and purity of the synthesized this compound is a critical quality control step.[17] Impurities or isomeric byproducts could lead to undesirable side reactions and complicate the purification of the final agrochemical product. A combination of spectroscopic techniques provides unambiguous structural confirmation and ensures the intermediate meets the required specifications for subsequent steps.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [2] |
| Molecular Weight | 210.27 g/mol | [2][18] |
| Melting Point | 95°C | [16] |
| Boiling Point | 337.9°C at 760 mmHg | [16] |
| Appearance | White to light yellow crystalline solid | [16] |
Analytical Protocols and Data Interpretation
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Use a C18 column with a mobile phase of 70:30 Acetonitrile:Water and UV detection at 254 nm.
-
Expected Result: A single major peak with a retention time characteristic of the product, indicating >98% purity.[17]
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Rationale: Confirms the specific arrangement of protons and the substitution pattern on the aromatic rings.[19]
-
Expected Chemical Shifts (δ, ppm):
-
~7.95 (d, 2H): Protons ortho to the carbonyl group on the phenyl ring.
-
~7.55 (t, 1H): Proton para to the carbonyl group on the phenyl ring.
-
~7.45 (t, 2H): Protons meta to the carbonyl group on the phenyl ring.
-
~7.15 (s, 4H): Protons on the p-tolyl ring.
-
~4.25 (s, 2H): Methylene protons (-CH₂-).
-
~2.35 (s, 3H): Methyl protons (-CH₃) on the tolyl ring.
-
-
-
Infrared (IR) Spectroscopy:
-
Rationale: Identifies key functional groups.
-
Expected Absorption Bands (cm⁻¹):
-
~1685 cm⁻¹: Strong, sharp peak characteristic of the C=O (aryl ketone) stretch.[20]
-
~3050-3020 cm⁻¹: C-H stretching of the aromatic rings.
-
~2920 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
-
-
Mass Spectrometry (MS-ESI):
-
Rationale: Confirms the molecular weight of the compound.
-
Expected Result: A molecular ion peak [M+H]⁺ at m/z = 211.11.
-
Part 3: Application in Agrochemical Synthesis
Principle and Rationale: Synthesis of an α-(1,2,4-Triazolyl)acetophenone Derivative
Triazole-based compounds are a major class of fungicides that act by inhibiting sterol biosynthesis in fungal pathogens.[5] A common synthetic strategy to access these structures involves the functionalization of an acetophenone core.[6][9] This protocol describes a two-step synthesis starting from this compound to produce a novel triazolylacetophenone derivative, a scaffold with demonstrated potential for antifungal activity.[5][6]
The synthesis first involves a selective α-bromination of the ketone to introduce a leaving group on the methylene carbon. This is followed by a nucleophilic substitution reaction where the nitrogen of 1,2,4-triazole displaces the bromide, forming the final C-N bond and yielding the target compound.
Synthetic Pathway Diagram
Caption: Two-step synthesis of a triazole derivative from the intermediate.
Experimental Protocol
Step A: α-Bromination of this compound
-
Setup: In a 100 mL flask protected from light, dissolve this compound (4.2 g, 0.02 mol) in 30 mL of glacial acetic acid.
-
Bromination: Add bromine (1.1 mL, 0.021 mol) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the red-brown color of bromine disappears.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The solid product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield α-bromo-2-(4-methylphenyl)acetophenone. This crude product is often used directly in the next step without further purification.
Step B: Condensation with 1,2,4-Triazole
-
Setup: In a 250 mL round-bottomed flask, suspend the crude α-bromo intermediate (0.02 mol), 1,2,4-triazole (2.1 g, 0.03 mol), and anhydrous potassium carbonate (4.1 g, 0.03 mol) in 100 mL of acetone.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final triazolylacetophenone derivative.
Conclusion and Future Outlook
This application note has successfully detailed a reliable and scalable synthesis of this compound and demonstrated its utility as a key intermediate in the construction of a potential triazole-based fungicide. The provided protocols for synthesis, purification, and characterization establish a self-validating system for researchers to produce high-purity material. The conversion of this intermediate into a more complex heterocyclic system highlights its importance as a building block in the discovery pipeline for new agrochemicals.[1][4][7] Future research could focus on exploring greener synthetic routes, such as the catalytic aerobic oxidation of bio-derived p-cymene, to improve the environmental footprint of production.[17] Furthermore, the synthesized triazole derivative can serve as a parent compound for creating a library of analogs to perform structure-activity relationship (SAR) studies and identify new leads for potent and selective fungicides.[4]
References
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- Chemical search engine. (n.d.). Cas no 2430-99-1 (this compound).
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Application Notes and Protocols: 2-(4-Methylphenyl)acetophenone in the Fragrance Industry
For Researchers, Scientists, and Fragrance Development Professionals
Introduction: Unveiling the Olfactory Potential of 2-(4-Methylphenyl)acetophenone
This compound, with the CAS Number 2430-99-1, is an aromatic ketone that holds significant promise for the fragrance industry.[1] Structurally, it is a derivative of acetophenone, a well-known fragrance ingredient, featuring a 4-methylphenyl (p-tolyl) group attached to the alpha-carbon of the acetophenone moiety. This substitution is anticipated to modulate the olfactory profile, offering a unique scent character for creative perfumery. Aromatic ketones are integral to modern perfumery, contributing warmth, complexity, and a range of notes from floral and fruity to creamy and green.[2] The exploration of novel ketone structures like this compound is crucial for the development of new and captivating fragrance experiences.
These application notes provide a comprehensive guide for the evaluation and utilization of this compound as a novel fragrance ingredient. The protocols outlined below are designed to be self-validating, ensuring scientific rigor and yielding trustworthy data for informed decision-making in fragrance development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application and stability in various product formats.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 2430-99-1 | |
| Molecular Formula | C₁₅H₁₄O | |
| Molecular Weight | 210.27 g/mol | |
| Appearance | White crystalline solid | |
| Boiling Point | Approximately 300°C at 760 mmHg | |
| Melting Point | 95 °C | |
| Density | 1.03 g/cm³ at 25°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. A common and effective method is the Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis.[3][4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
A plausible synthetic route for this compound involves the reaction of phenylacetyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: A conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.
Hypothesized Olfactory Profile
Based on this, the olfactory profile of this compound is likely to be:
-
Primary Notes: Floral (hawthorn, orange blossom), Sweet, Powdery.
-
Secondary Notes: Fruity (cherry-almond), Nutty, Coumarinic (hay-like).
-
Subtle Nuances: A warm, slightly spicy, and rich character.
The position of the methyl group on the phenylacetyl moiety, as opposed to the benzoyl moiety in p-methylacetophenone, may introduce subtle differences, potentially enhancing the nutty and warm facets of the scent.
Application Protocols
Protocol 1: Comprehensive Sensory Evaluation
A thorough sensory evaluation is critical to understanding the potential applications of a new fragrance ingredient.[8][9][10][11] This protocol outlines a multi-faceted approach to characterize the olfactory profile of this compound.
1.1. Descriptive Analysis by a Trained Sensory Panel
-
Objective: To identify and quantify the specific olfactory characteristics of this compound.
-
Panel: A panel of 8-12 trained sensory assessors with demonstrated proficiency in identifying and scaling fragrance attributes.
-
Procedure:
-
Prepare a 10% solution of this compound in a suitable, odorless solvent (e.g., dipropylene glycol).
-
Present the sample on standard fragrance blotters.
-
Panelists will individually evaluate the sample at different time intervals (top notes: 0-15 mins, heart notes: 15-60 mins, base notes: >60 mins) and rate the intensity of a pre-defined list of sensory descriptors on a 15-point intensity scale.
-
A consensus vocabulary will be developed during a preliminary session.
-
Example Sensory Descriptors and Intensity Profile (Hypothetical Data)
| Descriptor | Top Note (0-15 min) | Heart Note (15-60 min) | Base Note (>60 min) |
| Floral | 8 | 10 | 7 |
| Sweet | 9 | 8 | 6 |
| Powdery | 6 | 7 | 8 |
| Fruity | 5 | 3 | 1 |
| Nutty | 3 | 5 | 6 |
| Coumarinic | 2 | 4 | 5 |
| Spicy | 1 | 2 | 3 |
1.2. Difference Testing (Triangle Test)
-
Objective: To determine if there is a perceivable difference between this compound and a structurally similar fragrance ingredient (e.g., 4'-methylacetophenone).
-
Procedure:
-
Present panelists with three samples, two of which are identical and one is different.
-
Ask panelists to identify the odd sample.
-
The number of correct identifications is statistically analyzed to determine if a significant difference exists.
-
1.3. GC-Olfactometry (GC-O) Analysis
-
Objective: To identify the specific volatile compounds that contribute to the overall aroma of the synthesized this compound and to characterize their individual odors.[12][13][14][15][16]
-
Procedure:
-
A sample of the compound is injected into a gas chromatograph coupled with an olfactometry port.
-
As individual compounds elute from the GC column, a trained assessor at the olfactometry port describes the perceived odor and its intensity.
-
This allows for the identification of any trace impurities that may contribute to the overall scent profile.
-
Caption: Workflow for the comprehensive sensory evaluation of a new fragrance ingredient.
Protocol 2: Odor Detection Threshold Determination
The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[4][6][7][17] This is a critical parameter for understanding the potency of a fragrance ingredient.
-
Methodology: The determination should follow a standardized procedure, such as the ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[17][18][19][20]
-
Procedure:
-
A series of ascending concentrations of this compound in an odorless medium (e.g., purified air or water) is prepared.
-
A panel of screened and trained assessors is presented with a series of three samples (two blanks and one with the odorant) at each concentration level.
-
Assessors are required to identify the sample that is different.
-
The individual threshold is the concentration at which the assessor provides a correct response and continues to do so at higher concentrations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Protocol 3: Stability Testing
Stability testing is essential to ensure that a fragrance ingredient maintains its intended character and does not cause undesirable changes in the final product over its shelf life.[5][21][22][23][24][25][26]
3.1. Accelerated Stability Testing
-
Objective: To predict the long-term stability of this compound in various consumer product bases under stressed conditions.[24][26]
-
Procedure:
-
Incorporate this compound at a typical use level (e.g., 0.5-2.0%) into various unfragranced product bases (e.g., fine fragrance alcohol base, lotion, soap).
-
Store samples in appropriate packaging at elevated temperatures (e.g., 40°C, 50°C) and under UV light for a period of 1 to 3 months.
-
Evaluate samples at regular intervals (e.g., 2, 4, 8, 12 weeks) for changes in color, odor, pH, and viscosity. A control sample stored at room temperature should be used for comparison.
-
Example Accelerated Stability Data Table (Hypothetical)
| Time (weeks) | Condition | Color Change | Odor Change | pH | Viscosity (cP) |
| 0 | - | None | - | 6.5 | 5000 |
| 4 | 40°C | Slight yellowing | Minimal | 6.4 | 4950 |
| 8 | 40°C | Noticeable yellowing | Slight off-note | 6.3 | 4900 |
| 12 | 40°C | Significant yellowing | perceivable off-note | 6.2 | 4800 |
| 12 | UV Light | Moderate yellowing | Minimal | 6.4 | 4980 |
3.2. Real-Time Stability Testing
-
Objective: To assess the stability of this compound under normal storage conditions over the intended shelf life of the product.
-
Procedure:
-
Prepare samples as in the accelerated testing protocol.
-
Store samples at ambient temperature (e.g., 25°C) for a period of 12 to 24 months.
-
Evaluate samples at 3, 6, 9, 12, 18, and 24 months for the same parameters as in the accelerated testing.
-
Potential Applications in Fragrance Formulations
Based on its hypothesized olfactory profile, this compound could be a versatile ingredient in a variety of fragrance compositions:
-
Floral Accords: To enhance and add complexity to white floral (e.g., jasmine, orange blossom) and powdery floral (e.g., mimosa, heliotrope) fragrances.
-
Oriental and Gourmand Fragrances: Its sweet, nutty, and coumarinic facets would complement the rich and edible notes in these fragrance families.
-
Fruity Fragrances: To provide a warm, almond-cherry nuance to fruity compositions.
-
As a Modifier: In small quantities, it could be used to add warmth, richness, and a powdery depth to a wide range of fragrance types.
Conclusion
This compound presents an exciting opportunity for fragrance innovation. Its hypothesized complex olfactory profile, with its blend of floral, sweet, powdery, and nutty notes, suggests a wide range of potential applications. The rigorous application of the sensory and stability testing protocols outlined in these notes will enable fragrance scientists and perfumers to fully characterize this promising ingredient and confidently incorporate it into new and successful fragrance creations. Further research to determine its precise odor detection threshold and to explore its performance in specific fragrance accords is highly recommended.
References
-
American Chemical Society. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Retrieved from [Link]
-
Flinn, P. (n.d.). Odor Detection Thresholds. Leffingwell & Associates. Retrieved from [Link]
-
ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Grokipedia. (n.d.). Odor detection threshold. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
- Google Patents. (n.d.). EP2962678A1 - Flavour and fragrance compositions comprising acetophenone derivatives.
-
ASTM International. (2019). ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
-
PerfumersWorld. (n.d.). para-Methyl Acetophenone. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Leonardos, G., Kendall, D., & Barnard, N. (n.d.). Odor Threshold Determinations of 53 Odorant Chemicals. Arthur D. Little, Inc. Retrieved from [Link]
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). Methyl Acetophenone Para (Symrise). Retrieved from [Link]
- Google Patents. (n.d.). FRAGRANCE COMPOSITIONS. Patent 2961374. EPO.
-
PerfumersWorld. (n.d.). Acetophenone. Retrieved from [Link]
-
Freelance Formulations. (2019, July 29). Accelerated Stability Testing. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]
-
St. Croix Sensory, Inc. (n.d.). "Odor Basics", Understanding and Using Odor Testing. Retrieved from [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent: Understanding the Role of 4'-Methylacetophenone in Perfumery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]
-
Sense:lab. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Perfumer & Flavorist. (2016, April 27). Sensory Evaluation in Product Development for Cosmetics and Fragrances. Retrieved from [Link]
-
ASTM International. (1997). ASTM E679-91(1997), Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
-
AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]
-
AIDIC. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]
-
MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 2-(4-Methylphenyl)acetophenone to 1-(4-Methylphenyl)-2-phenylethanol
Abstract
This comprehensive guide provides detailed protocols for the chemical reduction of the prochiral ketone, 2-(4-Methylphenyl)acetophenone. The resulting product, 1-(4-methylphenyl)-2-phenylethanol, is a chiral alcohol with applications in organic synthesis and as a precursor for biologically active molecules. This document explores three distinct and widely applicable reduction methodologies: a straightforward chemical reduction using sodium borohydride for racemic synthesis, a catalytic hydrogenation approach for scalable production, and an advanced asymmetric transfer hydrogenation protocol for the stereoselective synthesis of a specific enantiomer. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying scientific principles, ensuring robust and reproducible outcomes.
Introduction: The Significance of Chiral Alcohols
The reduction of prochiral ketones is a cornerstone transformation in modern organic synthesis. The resulting chiral alcohols are invaluable building blocks for the pharmaceutical and fine chemical industries.[1] The stereochemistry of these alcohol moieties is often critical to the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). This compound presents a classic example of a prochiral ketone, where the carbonyl carbon is bonded to two different aryl groups. Its reduction generates a new stereocenter, leading to the formation of (R)- and (S)-1-(4-methylphenyl)-2-phenylethanol.
The choice of reduction methodology is dictated by the desired outcome. For initial screening or when a racemic mixture is sufficient, a simple chemical reduction is often employed. For large-scale synthesis where stereochemistry is not a concern, catalytic hydrogenation offers an efficient route. However, for the synthesis of enantiomerically pure compounds, asymmetric reduction techniques are paramount. This guide will detail protocols for each of these scenarios, providing a comprehensive toolkit for the synthesis of 1-(4-methylphenyl)-2-phenylethanol.
Non-Selective Reduction: Synthesis of Racemic 1-(4-Methylphenyl)-2-phenylethanol via Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Its ease of use, safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), and compatibility with alcoholic solvents make it a staple in synthetic laboratories.
Mechanistic Rationale
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[2][4] The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup to yield the final alcohol. The planarity of the ketone's carbonyl group allows the hydride to attack from either face with equal probability, resulting in a racemic mixture of the (R) and (S) enantiomers of the alcohol.
Diagram 1: General Mechanism of Ketone Reduction by Sodium Borohydride
Caption: Mechanism of NaBH₄ reduction of a prochiral ketone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar aromatic ketones.[1][5]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 5.0 g (23.8 mmol) of this compound in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.35 g (35.7 mmol, 1.5 equivalents) of sodium borohydride to the solution in small portions over 20-30 minutes. Note: The addition is exothermic, and slow addition is crucial to control the reaction temperature. Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl dropwise to the flask in the ice bath to neutralize the excess NaBH₄ and hydrolyze the borate esters. Caution: Vigorous hydrogen evolution will occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(4-methylphenyl)-2-phenylethanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure racemic alcohol.[2]
| Parameter | Value |
| Typical Yield | 90-98% |
| Enantiomeric Excess (ee) | 0% (racemic) |
| Reaction Time | 3-4 hours |
| Temperature | 0 °C to Room Temperature |
Catalytic Hydrogenation: A Scalable Approach
Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. This method employs a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a solid support, and hydrogen gas. It is a clean and efficient method, often providing high yields and simple product isolation.
Rationale and Catalyst Selection
In catalytic hydrogenation, the ketone and hydrogen gas are adsorbed onto the surface of the metal catalyst. The C=O bond is then reduced by the addition of hydrogen atoms across the double bond.[6] The choice of catalyst and support can influence the reaction rate and selectivity. For the reduction of the carbonyl group in acetophenone derivatives without affecting the aromatic rings, palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃) are commonly used catalysts.[6]
Diagram 2: Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of a ketone.
Detailed Experimental Protocol
Materials:
-
This compound
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
5% Palladium on Carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 5.0 g (23.8 mmol) of this compound and 100 mL of ethanol.
-
Catalyst Addition: Carefully add 250 mg (5 wt%) of 5% Pd/C to the solution. Note: Pd/C can be pyrophoric; handle with care and under an inert atmosphere if dry.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to yield the crude 1-(4-methylphenyl)-2-phenylethanol.
-
Purification: Further purification can be achieved by recrystallization or column chromatography as described in the NaBH₄ protocol.
| Parameter | Value |
| Catalyst | 5% Pd/C |
| Hydrogen Pressure | 50-100 psi |
| Temperature | 40-60 °C |
| Solvent | Ethanol or Ethyl Acetate |
| Typical Yield | >95% |
| Enantiomeric Excess (ee) | 0% (racemic) |
Asymmetric Transfer Hydrogenation: Enantioselective Synthesis
For applications requiring an enantiomerically pure alcohol, asymmetric reduction is the method of choice. Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.[3] Noyori-type ruthenium catalysts, which feature a chiral diamine ligand, are highly effective for the asymmetric reduction of aromatic ketones, often providing excellent enantioselectivity.[1][3][7]
Mechanistic Principles of Asymmetric Induction
The enantioselectivity of the Noyori-type catalysts arises from the formation of a chiral ruthenium hydride species in situ.[3] The prochiral ketone coordinates to the chiral metal center in a sterically defined manner, leading to a diastereomeric transition state. The transfer of hydride to one face of the carbonyl group is energetically favored, resulting in the preferential formation of one enantiomer of the alcohol.[8]
Diagram 3: Asymmetric Transfer Hydrogenation Catalytic Cycle
Caption: Simplified catalytic cycle for Noyori-type ATH.
Detailed Experimental Protocol
This protocol is based on established procedures for the asymmetric transfer hydrogenation of acetophenone derivatives using Noyori-type catalysts.[9][10]
Materials:
-
This compound
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (i-PrOH)
-
Schlenk flask, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (7.3 mg, 0.02 mmol). Add 5 mL of degassed 2-propanol and stir the mixture at room temperature for 20 minutes to form the precatalyst.
-
Reaction Setup: In a separate flask, dissolve 210 mg (1.0 mmol) of this compound in 5 mL of a 5:2 mixture of formic acid and triethylamine.
-
Reaction: Add the substrate solution to the catalyst solution under an inert atmosphere.
-
Heating and Monitoring: Heat the reaction mixture to 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified 1-(4-methylphenyl)-2-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).[11][]
| Parameter | Value |
| Catalyst Loading | 1 mol% Ru |
| Hydrogen Donor | HCOOH/NEt₃ (5:2) |
| Temperature | 40 °C |
| Typical Yield | 85-95% |
| Typical Enantiomeric Excess (ee) | >95% (R or S, depending on catalyst chirality) |
Summary and Comparison of Methods
| Method | Key Advantages | Key Disadvantages | Best For |
| Sodium Borohydride Reduction | Simple, mild, inexpensive, high yield | Produces a racemic mixture | Rapid synthesis of racemic standards |
| Catalytic Hydrogenation | Highly efficient, scalable, clean | Requires specialized high-pressure equipment | Large-scale production of racemic product |
| Asymmetric Transfer Hydrogenation | High enantioselectivity, mild conditions | More expensive catalysts, requires inert atmosphere | Synthesis of enantiomerically pure compounds |
Conclusion
The reduction of this compound can be effectively achieved through several distinct methodologies, each with its own set of advantages and applications. The choice of protocol—be it the straightforward sodium borohydride reduction, the scalable catalytic hydrogenation, or the elegant asymmetric transfer hydrogenation—should be guided by the specific goals of the synthesis, including desired stereochemistry, scale, and available resources. The protocols detailed herein provide a robust foundation for the successful synthesis of 1-(4-methylphenyl)-2-phenylethanol for a wide range of research and development applications.
References
-
Dalton Transactions. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. RSC Publishing. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]
-
MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]
-
Center for Nonlinear Studies. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. [Link]
- Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
-
ePrints Soton. (2018, November 15). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Link]
-
Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]
-
ResearchGate. (n.d.). Scheme 1. Hydrogenation of acetophenone to different products. [Link]
-
MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. [Link]
-
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ruthenium(II) Complexes 1a-c and 2a-c. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation reaction of acetophenone derivatives. [Link]
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- 11. phx.phenomenex.com [phx.phenomenex.com]
Application Notes & Protocols: Strategic Derivatization of 2-(4-Methylphenyl)acetophenone for Advanced Synthesis
Abstract
2-(4-Methylphenyl)acetophenone is a versatile ketone that serves as a valuable starting material in organic synthesis, particularly for the development of pharmacologically active compounds and fine chemicals.[1] Its structure, featuring a reactive ketone carbonyl group, an adjacent activatable methylene group, and two distinct aromatic rings, offers multiple sites for strategic modification. This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on scientifically robust and practically applicable protocols. We delve into the mechanistic principles and provide detailed experimental procedures for three cornerstone reactions: the Claisen-Schmidt Condensation for chalcone synthesis, the Horner-Wadsworth-Emmons olefination, and the Mannich reaction for β-amino ketone production. These notes are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.
Introduction: The Synthetic Potential of this compound
This compound, a substituted deoxybenzoin, is more than a simple aromatic ketone; it is a privileged scaffold in synthetic chemistry.[1] The true value of this molecule is realized upon its derivatization, which unlocks a vast chemical space of complex structures. Derivatives of acetophenones are precursors to a wide array of bioactive molecules, including flavonoids and other heterocyclic systems.[2][3] Chalcones, for instance, which are readily synthesized from acetophenones, exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5][6]
The strategic importance of derivatizing this compound lies in the ability to systematically modify its structure to modulate biological activity. This guide focuses on three powerful transformations that target the core reactivity of the ketone and its α-carbon.
Figure 1: Key derivatization pathways from this compound.
Pathway I: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is arguably the most prevalent and efficient method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-one structures.[4][7] This reaction involves a base-catalyzed aldol condensation between an acetophenone derivative and an aromatic aldehyde that lacks α-hydrogens, followed by spontaneous dehydration to yield the stable, conjugated chalcone system.[7]
Scientific Principle & Mechanistic Insight
The reaction proceeds via three fundamental steps:
-
Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the methylene group of this compound to form a resonance-stabilized enolate.[7] The choice of a strong base is crucial for ensuring a sufficient concentration of the enolate for the subsequent step.
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct readily eliminates a molecule of water to form the thermodynamically favored α,β-unsaturated carbonyl system, driven by the formation of an extended conjugated π-system across the molecule.[7]
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Detailed Experimental Protocol
Objective: To synthesize 1-phenyl-3-(4-methylphenyl)-2-phenylprop-2-en-1-one via Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.10 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 10 mmol) in 40 mL of 95% ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Prepare a 50% aqueous solution of NaOH. Slowly add this solution dropwise (approx. 2-3 mL) to the ethanolic mixture. The reaction is exothermic and a color change or precipitation may be observed.
-
After the addition of base, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Neutralize the mixture by slowly adding dilute HCl with stirring until the pH is approximately 7. A solid precipitate will form.[9]
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to remove any residual base or salts.[7]
-
Dry the crude product in air or in a desiccator. The product can be further purified by recrystallization from ethanol to yield the pure chalcone.[7]
Data & Characterization
The yield and purity of chalcones are influenced by catalysts, solvents, and the electronic nature of substituents.[7]
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| 40% NaOH | Ethanol | 10 -> RT | High | [10] |
| 60% KOH | Ethanol | Room Temp | 85-95 | [11] |
| Na2CO3 | Water | Reflux | High (Green Chem) | [12] |
| LiOH | Ethanol | Room Temp | High | [4] |
Characterization: The formation of the chalcone can be confirmed by spectroscopic methods. In FT-IR spectroscopy, a characteristic sharp band for the conjugated C=O group appears in the range of 1635-1660 cm⁻¹, shifted from the typical ketone carbonyl of the starting material.[12][13]
Pathway II: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes.[14][15] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[14] This pathway offers an excellent alternative to the Wittig reaction, as the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed.[14]
Scientific Principle & Mechanistic Insight
The HWE reaction begins with the deprotonation of a phosphonate ester using a strong base (e.g., NaH) to form a nucleophilic phosphonate carbanion.[14] This carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate collapses through a four-membered oxaphosphetane transition state to yield the alkene and a phosphate byproduct.[15] The reaction generally shows high E-selectivity, which is attributed to the thermodynamic stability of the transition state leading to the trans-alkene.[14][15]
Caption: Generalized workflow of the HWE olefination reaction.
Detailed Experimental Protocol
Objective: To synthesize an E-alkene derivative from this compound using a phosphonate ester.
Materials:
-
Triethyl phosphonoacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Drying agent (e.g., MgSO₄)
-
Three-neck flask, dropping funnel, nitrogen/argon line
Procedure:
-
Caution: Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere.
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend NaH (e.g., 0.44 g, 11 mmol, 1.1 eq) in 30 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (e.g., 2.24 g, 10 mmol, 1.0 eq) dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the ylide.
-
Dissolve this compound (e.g., 2.10 g, 10 mmol, 1.0 eq) in 15 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Pathway III: The Mannich Reaction for β-Amino Ketone Synthesis
The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases.[16] This reaction involves an aldehyde (often formaldehyde or an aromatic aldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as our starting ketone.[16] These products are highly valuable intermediates for synthesizing pharmaceuticals and natural products.
Scientific Principle & Mechanistic Insight
The reaction typically proceeds under acidic conditions. First, the aldehyde and amine react to form an electrophilic Eschenmoser's salt or a similar iminium ion. The ketone, in its enol form, then acts as a nucleophile and attacks the iminium ion. This C-C bond-forming step yields the final β-amino ketone product. The use of a catalytic amount of acid facilitates both the formation of the iminium ion and the enolization of the ketone.[16]
Detailed Experimental Protocol
Objective: To synthesize a 1-(4-methylphenyl)-3-aryl-3-arylamino-1-propanone derivative.
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., 4-methylbenzaldehyde, 1.0 eq)
-
An aromatic amine (e.g., aniline, 1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Erlenmeyer flask, magnetic stirrer
Procedure: (Adapted from literature for a related acetophenone[16])
-
In an Erlenmeyer flask, dissolve this compound (5 mmol), 4-methylbenzaldehyde (5 mmol), and aniline (5 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature (25-30 °C) for 24 hours. The formation of a precipitate may indicate product formation.
-
If a solid has formed, collect the product by filtration. If not, the product may be induced to crystallize by adding a small amount of water or by cooling the solution.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Summary and Outlook
The derivatization of this compound provides a gateway to a diverse range of molecular architectures with significant potential in drug discovery and materials science.
| Reaction | Key Bond Formed | Primary Product Class | Key Features |
| Claisen-Schmidt | C=C | α,β-Unsaturated Ketones | High yields, simple procedure, creates conjugated systems. |
| Horner-Wadsworth-Emmons | C=C | (E)-Alkenes | High stereoselectivity for E-alkenes, water-soluble byproduct. |
| Mannich Reaction | C-C, C-N | β-Amino Ketones | Three-component reaction, introduces amino functionality. |
By mastering these fundamental transformations, researchers can efficiently generate libraries of complex molecules from a readily available starting material. The protocols outlined in this guide serve as a robust foundation for further exploration and optimization, enabling the synthesis of next-generation therapeutic agents and advanced materials.
References
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
- PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.
- BenchChem. (2025). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
- ACS Publications. (n.d.). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research.
- PMC - PubMed Central. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.
- Semantic Scholar. (2020). Biological Role of Chalcones in Medicinal Chemistry.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
- LinkedIn. (2025). Chalcones in medicinal chemistry.
- AIP Publishing. (n.d.). Green Synthesis of Chalcones Derivatives.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
- ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- BenchChem. (n.d.). This compound | 2430-99-1.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines.
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Application Note and Protocol for the Purification of 2-(4-Methylphenyl)acetophenone via Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 2-(4-Methylphenyl)acetophenone, a key intermediate in the synthesis of various pharmaceuticals and fragrances, through the technique of recrystallization. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that govern the purification process. This application note offers a detailed methodology, including solvent selection, dissolution, crystallization, and isolation, along with troubleshooting guidance to ensure the attainment of high-purity crystalline product.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature (typically the solvent's boiling point) but only sparingly at lower temperatures (e.g., room temperature or in an ice bath).[3][4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or largely insoluble. This disparity in solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solution (mother liquor) or as an insoluble solid that can be removed by hot filtration.[1][5]
This compound, also known as 2-(p-tolyl)acetophenone, is a white crystalline solid at room temperature.[6] Its purification is critical to ensure the quality and efficacy of downstream products in pharmaceutical and fragrance applications. This guide will walk you through a systematic approach to achieving high-purity this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the compound to be purified is paramount for a successful recrystallization.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O | [6] |
| Molecular Weight | 210.27 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 95 °C | [6] |
| Boiling Point | 337.9 °C | [6] |
| Solubility | Generally soluble in common organic solvents; poorly soluble in water.[4] | [4] |
Solvent System Selection: A Critical First Step
The choice of solvent is the most critical parameter in a recrystallization procedure.[3][4] The ideal solvent should exhibit the following characteristics:
-
High dissolving power for the solute at elevated temperatures.
-
Low dissolving power for the solute at low temperatures.
-
High or low dissolving power for impurities.
-
It should not react with the solute.
-
It should be volatile enough to be easily removed from the purified crystals. [7]
-
It should be non-toxic, inexpensive, and non-flammable, if possible. [7]
For aromatic ketones like this compound, moderately polar solvents are often a good starting point.[8] Based on general solubility principles and available data for similar compounds, several solvents can be considered.
Recommended Solvent Screening Protocol
Due to the limited availability of specific quantitative solubility data, a preliminary solvent screening is highly recommended.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Hot plate or water bath
-
Glass stirring rod
Procedure:
-
Place approximately 50 mg of the crude solid into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a solvent to a test tube at room temperature and stir. Observe the solubility.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube while stirring. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Based on this screening, a suitable single solvent or a mixed-solvent system can be selected. For this compound, isopropanol or a mixed solvent system of ethanol-water are promising candidates. Isopropanol often provides a good balance of solvency for aromatic ketones, while the ethanol-water system allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.
Detailed Recrystallization Protocol
This protocol details the purification of this compound using isopropanol as the recrystallization solvent.
Materials and Apparatus
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks (at least two different sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if necessary)
-
Fluted filter paper (if hot filtration is performed)
-
Spatula
-
Watch glass
-
Ice bath
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of isopropanol (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.
-
Gradually add more hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3] Keep the solution at or near its boiling point during this process.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities remain in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.[8]
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[3] Rapid cooling can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold isopropanol.
-
Turn on the vacuum source connected to the filter flask.
-
Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.
-
Use a small amount of the cold filtrate or fresh, cold isopropanol to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.
-
Wash the crystals in the funnel with a small portion of ice-cold isopropanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper in the Buchner funnel for several minutes by drawing air through them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a well-ventilated area or in a desiccator.
-
Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point of the recrystallized product to assess its purity. A sharp melting point range close to the literature value (95 °C) indicates a high degree of purity.[6]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization. - Add a seed crystal of pure this compound. |
| Oiling out occurs (formation of a liquid layer instead of crystals). | - The melting point of the impure compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly. - Consider using a different solvent with a lower boiling point or a mixed-solvent system. |
| Low recovery of purified product. | - Too much solvent was used. - The crystals were washed with solvent that was not cold enough. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the wash solvent is ice-cold. - Ensure the funnel and receiving flask for hot filtration are adequately preheated. |
| Colored impurities remain in the crystals. | - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Perform a hot filtration to remove the charcoal. |
Visualization of the Purification Principle
Caption: Principle of recrystallization: differential solubility at hot and cold temperatures.
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting the appropriate solvent and adhering to the principles of slow cooling and proper isolation, researchers can consistently obtain a high-purity crystalline product, which is essential for its intended applications in research and development. The troubleshooting guide offers practical solutions to common challenges encountered during the recrystallization process, further enhancing the utility of this protocol.
References
-
University of York, Department of Chemistry. Solvent Choice. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Kuujia. Cas no 2430-99-1 (this compound). Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
Science Learning Center, University of Colorado Boulder. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
PubChem. p-METHYLACETOPHENONE. Available from: [Link]
-
ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. Available from: [Link]
-
Unknown. Recrystallization1. Available from: [Link]
-
The Good Scents Company. para-methyl acetophenone 4'-methylacetophenone. Available from: [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
CUNY. Purification by Recrystallization. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
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Application Note: A Step-by-Step Guide to the Column Chromatography Purification of 2-(4-Methylphenyl)acetophenone
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Methylphenyl)acetophenone, a key intermediate in organic and medicinal chemistry, using normal-phase column chromatography.[1] The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles, step-by-step experimental procedures, and troubleshooting insights. The methodology emphasizes the development of an optimal solvent system via Thin-Layer Chromatography (TLC) and details the execution of the column separation to achieve high purity of the target compound.
Introduction and Purification Rationale
This compound (C₁₅H₁₄O, MW: 210.27 g/mol ) is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2][3] Synthetic routes to this compound, such as Friedel-Crafts reactions or cross-coupling, often result in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[4][5] Effective purification is therefore a critical step to ensure the integrity and reactivity of the compound in subsequent applications.
Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds from such mixtures.[6][7] The method relies on the principle of differential partitioning of components between a stationary phase and a mobile phase.[8] For moderately polar compounds like this compound, which possesses a polar carbonyl group and non-polar aromatic rings, normal-phase chromatography with a polar adsorbent like silica gel is exceptionally effective.[1][9]
This guide will detail a robust methodology, beginning with the logical selection of a mobile phase using TLC and culminating in the isolation of the pure ketone.
The Principle: Differential Adsorption on Silica Gel
Normal-phase chromatography operates on the principle of adsorption. The stationary phase, silica gel (SiO₂), is a highly polar, porous material.[9] The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents.[10][11]
The separation mechanism is governed by the polarity of the compounds in the mixture:
-
Polar Compounds: Molecules with polar functional groups (e.g., alcohols, amines, carboxylic acids) form strong hydrogen bonds and dipole-dipole interactions with the polar silica gel surface. They are strongly adsorbed and thus move down the column slowly.[12]
-
Non-Polar Compounds: Non-polar molecules (e.g., hydrocarbons) have weak interactions with the silica gel. They remain preferentially dissolved in the non-polar mobile phase and are eluted from the column quickly.[12]
This compound, with its ketone functional group, exhibits moderate polarity. It can act as a hydrogen bond acceptor, leading to a moderate affinity for the silica gel.[1] This property allows it to be effectively separated from less polar hydrocarbon byproducts and more polar impurities by carefully selecting the polarity of the mobile phase.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal eluent system.[12][13] The goal is to find a solvent mixture that provides a clear separation between the target compound and its impurities, with an ideal Retardation Factor (Rf) for the product.
The Rf value is a measure of how far a compound travels up the plate relative to the solvent front:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf value between 0.2 and 0.4 for the target compound is generally considered optimal for column chromatography, as it indicates that the compound will move through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[12][14]
Protocol: TLC Eluent System Screening
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates. Draw a faint pencil line approximately 1 cm from the bottom to serve as the origin.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Allow the solvent to evaporate completely.
-
Eluent Systems: Prepare a series of eluent mixtures with varying polarity. A standard and effective system for moderately polar ketones is Ethyl Acetate (EtOAc) in Hexanes .[15][16] Good starting points to test are:
-
5% EtOAc / 95% Hexanes
-
10% EtOAc / 90% Hexanes
-
20% EtOAc / 80% Hexanes
-
-
Development: Place a small amount of a chosen eluent system into a developing chamber lined with filter paper to ensure the atmosphere is saturated with solvent vapors.[17] Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the separated spots. Since this compound is aromatic, it can be easily seen under a UV lamp (254 nm) as a dark spot due to fluorescence quenching.[18] Alternatively, placing the plate in a chamber with iodine crystals will stain the organic compounds brown.[18]
-
Analysis: Calculate the Rf value for the product spot in each solvent system. Select the system that gives the desired Rf of ~0.3 and the best separation from all impurities.
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volume can be made for different scales.
Experimental Parameters Summary
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 60-120 mesh | Standard adsorbent for gravity/flash chromatography of moderately polar compounds.[6][13] |
| Column Dimensions | Diameter: 4-5 cm; Length: 50 cm | Provides adequate capacity and resolving power for a 1-2 g sample. |
| Sample Loading | ~1-2 g crude material | A sample-to-silica ratio of 1:30 to 1:50 is typical for good resolution. |
| Loading Method | Dry Loading | Minimizes band broadening and improves separation efficiency, especially for less soluble compounds.[12][14] |
| Eluent System | Hexanes/Ethyl Acetate | A versatile and common solvent system for compounds of moderate polarity.[15] |
| Elution Method | Isocratic or Gradient | Start isocratically with the TLC-optimized solvent; switch to a gradient if needed to elute more polar impurities. |
| Fraction Analysis | Thin-Layer Chromatography | Allows for precise identification of fractions containing the pure product. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Wet Method)
-
Secure a glass chromatography column in a vertical position using clamps.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]
-
Add a 1-2 cm layer of sand over the cotton plug to create a flat, stable base.[19]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 5% EtOAc/Hexanes). The consistency should be like a thin milkshake, not a thick paste.
-
With the stopcock open and a flask below to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to encourage even settling of the silica and to dislodge any trapped air bubbles. A uniformly packed column is crucial for a good separation.[7]
-
Once all the silica has been added and has settled, drain the excess solvent until the solvent level is just flush with the top of the silica bed. Crucially, do not allow the silica bed to run dry at any point from now on , as this will cause cracks and channels, ruining the separation.
-
Carefully add another 1-2 cm layer of sand on top of the silica bed. This layer protects the silica surface from being disturbed when adding the sample and eluent.[19]
Step 2: Sample Loading (Dry Loading)
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone in a round-bottom flask.
-
Add 3-5 g of silica gel to the solution and mix well.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully transfer the silica-adsorbed sample onto the top of the column, creating a uniform, flat layer.
-
Gently place another thin layer of sand on top of the sample layer to prevent it from being disturbed.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the eluent, using a pipette or funnel to add the solvent down the sides of the column without disturbing the top layer.
-
Open the stopcock and begin collecting the eluting solvent (the eluate) in a series of numbered test tubes or Erlenmeyer flasks. For a 4-5 cm diameter column, collecting 20-25 mL fractions is a good starting point.
-
Maintain a constant level of eluent at the top of the column to ensure continuous flow. If using "flash" chromatography, gentle positive pressure from an air or nitrogen line can be applied to accelerate the flow rate.
-
If impurities are close in polarity to the product, maintain an isocratic elution (using the same solvent mixture throughout). If the product elutes too slowly or more polar byproducts need to be flushed out, you can switch to a gradient elution by gradually increasing the percentage of ethyl acetate in the hexanes (e.g., from 5% to 10%, then 15%).
Step 4: Fraction Analysis and Product Isolation
-
Systematically analyze the collected fractions by TLC. Spot a small amount from every second or third fraction onto a single TLC plate. It is also helpful to spot the original crude mixture for comparison.
-
Develop the TLC plate using the same eluent system and visualize the spots under UV light.
-
Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Combine these pure fractions into a single, clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Once the solvent is removed, a final drying step under high vacuum will remove any residual solvent, yielding the purified product.
-
Determine the final mass, calculate the percentage recovery, and confirm the purity using analytical methods such as NMR or melting point analysis.
References
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
- Deepika, P., Sabharwal, K. N., Sivaraman, N., Srinivasan, T. G., & Rao, P. R. V. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE.
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
Taylor & Francis Online. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of isomeric pairs of chalkones and flavanones. Retrieved from [Link]
-
Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
SciELO México. (2022). Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition of Aryl Methyl Ketones with Chalcones for the Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetophenone. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2'-Ethyl-4'-methylacetophenone. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
YouTube. (2023). Column Chromatography Explained | Types, Uses & Selection Guide. Retrieved from [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 2-(4-Methylphenyl)acetophenone
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(4-Methylphenyl)acetophenone. This aromatic ketone is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, making purity assessment essential for quality control.[1] The described method is specific, linear, accurate, and precise, demonstrating its suitability for routine analysis in research and manufacturing environments. The protocol herein is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
This compound (CAS No. 2430-99-1) is a substituted acetophenone derivative with a molecular formula of C₁₅H₁₄O and a molecular weight of 210.27 g/mol .[1][4] Its structure, featuring two aromatic rings and a ketone functional group, imparts moderate polarity and strong ultraviolet (UV) absorbance, making it an ideal candidate for RP-HPLC analysis with UV detection.
The fundamental principle of HPLC is the separation of components in a sample based on their differential distribution between a mobile phase and a stationary phase.[5][6][7] For a moderately non-polar analyte like this compound, RP-HPLC is the technique of choice. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the composition of the mobile phase.
The selection of chromatographic parameters is grounded in the physicochemical properties of the analyte:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention characteristics, which are well-suited for aromatic ketones. This provides a robust mechanism for separating the main analyte from potential impurities that may be more or less polar.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is an excellent organic modifier that offers good elution strength and is UV transparent at the detection wavelength. A gradient method, where the proportion of acetonitrile is increased over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape.
-
Detection: The conjugated system of aromatic rings and the carbonyl group in this compound results in strong UV absorbance. Based on the UV spectrum of the parent compound, acetophenone, which shows a strong maximum around 241 nm, and the common practice for aromatic compounds, a detection wavelength of 254 nm is chosen to ensure high sensitivity for the analyte and related impurities.[8][9]
Experimental Protocol: Purity Determination
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, Type I)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
-
Sample: this compound test sample.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25-26 min: 90% to 60% B26-30 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (60:40, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Workflow
The overall workflow for the purity analysis is depicted below.
Sources
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GC-MS Analysis of the Friedel-Crafts Acylation of Toluene: A Protocol for Monitoring the Synthesis of 2-(4-Methylphenyl)acetophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the analysis of the reaction mixture from the synthesis of 2-(4-Methylphenyl)acetophenone, also known as 4'-methylacetophenone, using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis, typically a Friedel-Crafts acylation of toluene, can yield the desired para-substituted product alongside unreacted starting materials and isomeric byproducts. This document outlines a robust methodology for sample preparation, instrument configuration, and data interpretation, enabling researchers to effectively monitor reaction progress, identify components, and assess the purity of the target compound. The protocol is designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this reaction, toluene is typically reacted with an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]
While the methyl group of toluene is a para-directing activator, the reaction can still produce a minor amount of the ortho-substituted isomer (2'-methylacetophenone) and may contain unreacted toluene.[1] For applications in fine chemicals, fragrance[1], and pharmaceutical intermediate synthesis, a precise understanding of the reaction mixture's composition is critical.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose. It combines the superior separation capabilities of gas chromatography for volatile and semi-volatile compounds with the definitive identification power of mass spectrometry.[4] This allows for the separation of closely related isomers and provides structural information based on their unique mass fragmentation patterns.[5][6]
Experimental Methodology
This section details the complete workflow, from sampling the reaction to the final GC-MS analysis. The causality behind each step is explained to ensure a thorough understanding of the protocol.
Sample Preparation: Quenching, Extraction, and Dilution
Proper sample preparation is critical to protect the GC-MS instrument and obtain high-quality, reproducible data. The raw reaction mixture containing a strong Lewis acid (AlCl₃) cannot be injected directly.
Protocol:
-
Sampling & Quenching: Carefully take a small aliquot (e.g., 0.1 mL) of the reaction mixture and add it to a vial containing a stirred, cold mixture of 5 mL concentrated HCl in 5 mL of ice water. This step neutralizes the catalyst and stops the reaction.
-
Liquid-Liquid Extraction (LLE): Transfer the quenched mixture to a separatory funnel. Add 10 mL of an organic solvent such as ethyl acetate or dichloromethane.[7][8] Shake vigorously to partition the organic compounds into the organic layer. Allow the layers to separate and collect the organic phase.
-
Washing: Wash the collected organic layer sequentially with 10 mL of 5% sodium hydroxide solution (to remove any acidic impurities) and 10 mL of water.[1]
-
Drying & Filtering: Dry the organic layer over anhydrous sodium sulfate to remove residual water. Filter or centrifuge the sample to remove any particulate matter, which could block the GC syringe or contaminate the injector.[9]
-
Dilution: Dilute the final, clean organic extract to a concentration of approximately 10-100 µg/mL using the same solvent chosen for extraction.[9] This concentration prevents detector saturation and ensures optimal peak shape. Transfer the final solution to a 1.5 mL glass autosampler vial.[9]
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis of aromatic ketones.[10][11] Optimization may be required based on the specific instrument used.
Table 1: Recommended GC-MS Parameters
| Parameter | Value / Description | Rationale |
| GC System | Agilent GC-MS System or equivalent | Standard instrumentation for this type of analysis. |
| Column | Non-polar; e.g., HP-5MS, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | These columns provide excellent separation of aromatic compounds based on boiling points and are robust for routine analysis.[9] |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation.[9] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min | This temperature program effectively separates volatile starting materials (toluene) from the higher-boiling ketone products.[12] |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the column. |
| Split Ratio | 50:1 | Appropriate for the recommended sample concentration range to avoid column overload. |
| MS System | Quadrupole Mass Analyzer | Common and reliable for routine identification and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, which are searchable against established libraries (e.g., NIST).[13] |
| MS Source Temp. | 230 °C | Standard source temperature to maintain analytes in the gas phase. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature for stable ion transmission. |
| Mass Scan Range | 40 - 300 amu | This range covers the molecular weights of all expected components and their fragments. |
| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from damaging the detector filament. |
Experimental Workflow Diagram
The entire process from sample collection to data analysis is summarized in the workflow below.
Caption: Experimental workflow from reaction sampling to data interpretation.
Expected Results and Discussion
Chromatographic Separation
The total ion chromatogram (TIC) will show several peaks. Based on boiling points, the expected elution order is:
-
Toluene (Starting Material, B.P. 111 °C)
-
2'-Methylacetophenone (Ortho byproduct, B.P. ~214 °C)
-
This compound (Para product, B.P. ~225 °C)[1]
Table 2: Expected Compounds and Key Mass Fragments
| Compound Name | Molecular Weight ( g/mol ) | Expected Elution Order | Molecular Ion (M+) m/z | Key Fragment Ions (m/z) |
| Toluene | 92.14 | 1 | 92 | 91 (Tropylium ion) |
| 2'-Methylacetophenone | 134.18 | 2 | 134 | 119 ([M-CH₃]⁺), 91 (Tolyl ion) |
| This compound | 134.18 | 3 | 134 | 119 ([M-CH₃]⁺), 91 (Tolyl ion) |
Mass Spectral Fragmentation Analysis
Confirmation of peak identity is achieved by analyzing the mass spectrum of each eluting compound.
-
This compound (Para Product): The molecular ion peak (M⁺) will be observed at m/z 134. The most characteristic fragmentation in acetophenone derivatives is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[13][14] This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable 4-methylbenzoyl cation at m/z 119, which is often the base peak. Further fragmentation can lead to the loss of carbon monoxide (CO, 28 Da) from the m/z 119 fragment to yield a tolyl cation at m/z 91.[14]
The fragmentation pathway is illustrated below.
Caption: Primary fragmentation pathway of this compound in EI-MS.
-
2'-Methylacetophenone (Ortho Isomer): This isomer will have the same molecular ion (m/z 134) and will produce the same primary fragments (m/z 119, 91). Its mass spectrum is nearly identical to the para isomer under standard EI conditions.[13] Therefore, its identification must be confirmed by its shorter retention time in the gas chromatogram.
Conclusion
The GC-MS methodology detailed in this application note provides a reliable and definitive means for analyzing the reaction mixture from the synthesis of this compound. By following the prescribed steps for sample preparation and instrument setup, researchers can effectively separate the target product from its ortho-isomer and unreacted starting materials. The combination of chromatographic retention time and mass spectral fragmentation data allows for unambiguous identification of each component, enabling accurate assessment of reaction conversion and product purity. This protocol serves as a foundational tool for process optimization and quality control in both academic and industrial settings.
References
- StudyRaid. (n.d.). Understand Mass Spectrometry Fragmentation of Acetophenone.
- University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.
- Zhu, X., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Michigan State University Department of Chemistry.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Organomation. (n.d.). GC-MS Sample Preparation.
- The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
- Harris, T. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In GC-MS. Books.
- St. Olaf College. (n.d.). MS Example Acetophenone (C8H8O): FM = 120.
- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone.
- Vernier. (n.d.). Using a GC.
- Nishikawa, H. (2000). Aldehydes and Ketones: Gas Chromatography. Scribd.
- Poole, C. F. (2017). Aldehydes and Ketones: Gas Chromatography. ResearchGate.
- PrepChem. (n.d.). Synthesis of 4-methylacetophenone.
- ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines.
- Google Patents. (n.d.). RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).
- Scribd. (n.d.). Synthesis of Acetophenone.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016.
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Synthesis of 2-(p-tolyl)acetophenone: A Detailed Guide to Palladium-Catalyzed Cross-Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(p-tolyl)acetophenone, a valuable intermediate in pharmaceutical and materials science research. The described protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromoacetophenone and p-tolylboronic acid. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization. The provided methodology is designed to be robust and reproducible for researchers in organic synthesis and drug development.
Introduction
Aryl ketones are a prevalent structural motif in a wide array of biologically active molecules and functional materials. Among these, 2-(p-tolyl)acetophenone serves as a key building block for more complex molecular architectures. The synthesis of such biaryl ketones is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1] This reaction involves the coupling of an organoboron reagent with an organic halide, offering high functional group tolerance and generally high yields.[2][3]
This guide focuses on a well-established catalytic system employing palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a sterically hindered and electron-rich phosphine ligand. This combination is known to be highly effective for a broad range of Suzuki-Miyaura couplings.[4]
Reaction Mechanism and Rationale
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromoacetophenone), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The aryl group from the organoboron reagent (p-tolylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, 2-(p-tolyl)acetophenone. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
The choice of SPhos as the ligand is critical for the efficiency of this transformation. Its bulky nature promotes the formation of a monoligated palladium complex, which is highly active in the oxidative addition step.[4] Furthermore, its electron-donating properties facilitate the reductive elimination step. The use of a base, such as potassium phosphate, is essential for the transmetalation to occur.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(p-tolyl)acetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.00 g | 5.02 |
| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 0.82 g | 6.03 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 22.5 mg | 0.10 |
| SPhos | C₂₇H₃₁O₂P | 410.50 | 82.2 mg | 0.20 |
| Potassium phosphate, tribasic | K₃PO₄ | 212.27 | 2.13 g | 10.04 |
| Toluene | C₇H₈ | - | 20 mL | - |
| Deionized Water | H₂O | - | 2 mL | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup and Procedure
-
Reagent Addition: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.00 g, 5.02 mmol), p-tolylboronic acid (0.82 g, 6.03 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), SPhos (82.2 mg, 0.20 mmol), and tribasic potassium phosphate (2.13 g, 10.04 mmol).
-
Solvent Addition: Add toluene (20 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Stirring: Place the flask in a preheated oil bath or heating mantle at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(p-tolyl)acetophenone.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Chemical Hazards:
-
2-Bromoacetophenone: Is a lachrymator and is toxic if swallowed or inhaled.[7][8] It can cause severe skin burns and eye damage.[8] Handle with extreme care.
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[9][10][11]
-
SPhos: May be harmful if swallowed and can cause skin and eye irritation.[12]
-
p-Tolylboronic Acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[13][14][15][16]
-
Potassium Phosphate, Tribasic: Harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[17][18][19]
-
Toluene: Is a flammable liquid and is harmful if inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 2-(p-tolyl)acetophenone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-(p-tolyl)acetophenone via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and adhering to the described experimental and safety procedures, researchers can successfully prepare this valuable chemical intermediate for a variety of applications in drug discovery and materials science.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Cole-Parmer. (2002). Material Safety Data Sheet - Potassium Phosphate Tribasic 1M Solution. [Link]
-
Loba Chemie. (2023). POTASSIUM PHOSPHATE TRIBASIC Safety Data Sheet. [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: SPhos. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]
-
Carl ROTH. (n.d.). SPhos Safety Data Sheet. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Tolylboronic acid. PubChem Compound Database. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83955-83959. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Kamoh, C. (2025). Experiment 8 | Microwave-Promoted Suzuki Coupling Reaction. Scribd. [Link]
- Google Patents. (n.d.).
-
University of Wisconsin-Madison Chemistry. (2025). Experiment 14: Suzuki Coupling. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Bellina, F., & Rossi, R. (2011). Suzuki−Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(18), 3231-3263. [Link]
-
Sharma, S., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Potassium Phosphate Tribasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. archpdfs.lps.org [archpdfs.lps.org]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Scale-up synthesis of 2-(4-Methylphenyl)acetophenone
An Application Note for the Scale-Up Synthesis of 2-(4-Methylphenyl)acetophenone
Abstract
This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound (CAS No. 2430-99-1), a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The selected synthetic strategy is based on the alkylation of the acetophenone enolate with 4-methylbenzyl chloride. This document offers a detailed examination of the reaction mechanism, critical process parameters, a step-by-step scale-up procedure, safety protocols, and analytical validation methods. The causality behind experimental choices is explained to provide researchers and production chemists with the necessary insights for successful and safe implementation on a larger scale.
Introduction and Strategic Rationale
This compound, also known as 1-phenyl-2-(p-tolyl)ethanone, is a key building block in organic synthesis.[1] Its molecular structure, featuring a reactive ketone and two functionalizable aromatic rings, makes it a versatile precursor for more complex molecules.[1] While several synthetic routes exist, including Friedel-Crafts and cross-coupling reactions, the alkylation of an acetophenone enolate offers a compelling combination of high convergence, operational simplicity, and cost-effectiveness for scale-up.
This method proceeds in two primary stages: the formation of a sodium enolate from acetophenone using a strong base, followed by a nucleophilic substitution (SN2) reaction with 4-methylbenzyl chloride. The choice of sodium hydride (NaH) as the base is strategic; as a non-nucleophilic, insoluble base, it irreversibly deprotonates the ketone, driving the reaction to completion and simplifying downstream processing by avoiding equilibrium mixtures.[2]
This guide is designed for researchers, chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory bench to pilot-plant or manufacturing scale.
Reaction Mechanism and Critical Parameters
The success of the scale-up synthesis hinges on a thorough understanding and control of the reaction mechanism and its key parameters.
Mechanistic Pathway
The reaction follows a classic two-step sequence:
-
Enolate Formation: Acetophenone is deprotonated at the α-carbon by sodium hydride. This is an acid-base reaction where the α-proton of the ketone (pKa ≈ 19-20 in DMSO) is abstracted by the hydride ion (H⁻) to generate a resonance-stabilized sodium enolate and hydrogen gas (H₂).
-
Nucleophilic Alkylation: The resulting enolate, a potent carbon-based nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride. This SN2 displacement of the chloride leaving group forms the new carbon-carbon bond, yielding the desired product.
Caption: Reaction mechanism for the synthesis.
Critical Parameter Justification
-
Base Selection (Sodium Hydride): NaH is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and makes it safer to handle in air for brief periods.[2][3] For scale-up, using the dispersion directly is often feasible, though washing with a hydrocarbon solvent like hexane can be performed to use a more defined quantity of the reagent.[3] Crucially, NaH is violently water-reactive, mandating strictly anhydrous reaction conditions. [2][4]
-
Solvent Choice (Anhydrous Tetrahydrofuran - THF): THF is an ideal solvent for this reaction. It is aprotic, preventing it from reacting with the base, and it effectively solvates the sodium enolate intermediate. Its relatively low boiling point (66 °C) simplifies its removal during work-up. Anhydrous grade is mandatory.
-
Temperature Control: The initial deprotonation is highly exothermic due to the evolution of hydrogen gas. This step must be performed at a controlled temperature (e.g., 0-5 °C) to prevent runaway reactions. The subsequent alkylation step is also exothermic and should be carefully controlled to minimize potential side reactions, such as O-alkylation or self-condensation of the ketone.
-
Reagent Addition Rate: Slow, controlled addition of both acetophenone to the NaH suspension and 4-methylbenzyl chloride to the enolate solution is critical on a large scale to manage the reaction exotherms and ensure localized heat does not promote side-product formation.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 10-liter scale. All operations involving sodium hydride must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel.
Equipment and Reagents
-
Equipment:
-
20 L jacketed glass reactor with a bottom outlet valve
-
Calibrated temperature probe and controller
-
Mechanical overhead stirrer with a high-torque motor
-
Inert gas inlet (Nitrogen/Argon) connected to a bubbler
-
5 L pressure-equalizing dropping funnel
-
Reflux condenser
-
Receiving vessels for work-up and distillation
-
-
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Acetophenone (≥99% purity)
-
4-Methylbenzyl chloride (≥98% purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass / Volume |
| Acetophenone | 120.15 | 4.16 | 1.0 | 500 g |
| Sodium Hydride (60%) | 24.00 (as NaH) | 4.58 | 1.1 | 183.2 g (305.3 g of 60% disp.) |
| 4-Methylbenzyl chloride | 140.61 | 4.37 | 1.05 | 614.5 g |
| Anhydrous THF | - | - | - | 5.0 L |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and assembled with all peripherals. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Charge the reactor with anhydrous THF (3.0 L). Begin stirring and charge the sodium hydride dispersion (305.3 g) into the reactor.
-
Enolate Formation: Cool the reactor contents to 0-5 °C using the jacket chiller. Dissolve acetophenone (500 g) in anhydrous THF (1.0 L) and add this solution to the dropping funnel. Add the acetophenone solution dropwise to the stirred NaH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Maturation: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 60 minutes to ensure complete deprotonation. The mixture will typically become a thick, beige slurry.
-
Alkylation: Cool the reactor back down to 0-10 °C. Dissolve 4-methylbenzyl chloride (614.5 g) in anhydrous THF (1.0 L) and add this solution to the dropping funnel. Add the chloride solution dropwise to the enolate slurry over 60-90 minutes, maintaining the internal temperature below 15 °C.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis (monitoring the disappearance of acetophenone).
-
Quenching: (EXTREME CAUTION) Cool the reactor to 0-5 °C. Slowly and carefully add saturated aqueous NH₄Cl solution (2.0 L) via the dropping funnel. The quench of any unreacted NaH is highly exothermic and will release hydrogen gas. Ensure adequate ventilation and controlled addition rate.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 1.0 L). Combine all organic layers. Wash the combined organic phase with water (1 x 2.0 L) and then with brine (1 x 2.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by vacuum distillation. The product, this compound, typically distills at temperatures above 150 °C at reduced pressure. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.
-
Analysis: The final product should be a white to light yellow solid.[1] Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HPLC, MS). The expected molecular weight is 210.27 g/mol .[1][5]
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this procedure.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[2] Releases flammable hydrogen gas upon contact with water or protic solvents, which can ignite spontaneously.[3] Handle only under an inert atmosphere.[3] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[3] A Class D fire extinguisher (for combustible metals) must be available. DO NOT use water or CO₂ extinguishers. [3][6]
-
4-Methylbenzyl Chloride: Is a lachrymator and irritant. Handle in a well-ventilated fume hood.
-
Solvents (THF, Ethyl Acetate): Are flammable. Ensure all electrical equipment is properly grounded and avoid sources of ignition.[4]
-
Pressure and Gas Evolution: The deprotonation and quenching steps evolve significant amounts of hydrogen gas. The reactor must be properly vented through a bubbler to prevent pressure buildup.
-
Emergency Procedures:
-
Skin Contact: Immediately brush off any solid NaH, then flush the affected area with copious amounts of water for at least 15 minutes.[3][6]
-
Spills: Cover small spills of NaH dispersion with dry sand, soda ash, or limestone and place in a sealed container for disposal.[4] DO NOT USE WATER. [4]
-
Waste Disposal: Quench reactive waste carefully before disposal. All waste must be handled and disposed of in accordance with local, state, and federal regulations.[7]
-
References
-
Sodium Hydride - Standard Operating Procedure . (2012). University of California, Santa Barbara. [Link]
-
Sodium hydride - Wikipedia . Wikimedia Foundation. [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY . (Rev. 2008). New Jersey Department of Health. [Link]
-
MSDS for SODIUM HYDRIDE . Alkali Metals Limited. [Link]
-
Sodium Hydride SOP . Clemson University. [Link]
-
Cas no 2430-99-1 (this compound) . Molbase. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenyl)acetophenone
Welcome to our dedicated technical support guide for the synthesis of 2-(4-Methylphenyl)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction, minimize side products, and ensure the integrity of your results.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable intermediate in various chemical industries, is most commonly achieved through the Friedel-Crafts acylation of toluene. While seemingly straightforward, this electrophilic aromatic substitution reaction is often complicated by the formation of undesired side products, primarily the constitutional isomer, 2-(2-Methylphenyl)acetophenone. The regioselectivity of this reaction is a critical factor, influenced by a delicate interplay of electronic and steric effects, as well as reaction conditions.
This guide will dissect the common pitfalls in this synthesis, offering scientifically grounded solutions to overcome them. We will also explore alternative synthetic routes for cases where Friedel-Crafts acylation may not be the optimal choice.
Part 1: Troubleshooting Guide for Friedel-Crafts Acylation
This section addresses specific problems you may encounter during the synthesis of this compound via Friedel-Crafts acylation.
Problem 1: Low Yield of the Desired para-Isomer and/or High Yield of the ortho-Isomer
Q: My reaction is producing a significant amount of the ortho-isomer, 2-(2-Methylphenyl)acetophenone, leading to a low yield of the desired para-product. How can I improve the regioselectivity?
A: This is the most common challenge in this synthesis. The methyl group of toluene is an ortho, para-director, meaning it activates both the ortho and para positions for electrophilic attack.[1] While electronic effects slightly favor the ortho position, steric hindrance from the methyl group and the incoming acylium ion generally favors the formation of the para-isomer.[1][2] However, several factors can lead to an undesirable increase in the ortho-isomer.
Root Causes and Solutions:
-
Steric Effects are Insufficiently Exploited:
-
Solution: The choice of catalyst and reaction temperature can significantly impact the steric hindrance around the reaction center. Lowering the reaction temperature can increase the selectivity for the para-product as it favors the thermodynamically more stable isomer.[3] While specific quantitative data for various Lewis acids in this exact reaction is sparse in readily available literature, a general principle is that bulkier Lewis acid-acylating agent complexes will favor attack at the less sterically hindered para position.
-
-
Reaction Temperature is Too High:
-
Inappropriate Solvent Choice:
-
Solution: The solvent can influence the effective size of the electrophilic species. While dichloromethane is a common solvent, exploring others like carbon disulfide or nitrobenzene might alter the isomer ratio, although this can also affect reaction rates and should be optimized carefully.
-
Experimental Protocol to Maximize para-Selectivity:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6][7]
-
Controlled Temperature: Cool the suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane) to 0 °C in an ice bath.[5]
-
Slow Addition of Reagents: Add a solution of 2-phenylacetyl chloride in the same inert solvent dropwise to the cooled AlCl₃ suspension. Following this, add toluene dropwise to the reaction mixture while maintaining the low temperature.[1]
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of further byproducts.[8]
| Parameter | Recommendation for High para-Selectivity | Rationale |
| Temperature | 0-5 °C | Favors the thermodynamically more stable para-isomer by increasing the impact of steric hindrance.[3] |
| Catalyst | Anhydrous AlCl₃ | A common and effective Lewis acid; ensure it is fresh and not deactivated by moisture.[7] |
| Solvent | Dichloromethane (CH₂Cl₂) | A standard inert solvent. |
| Addition Rate | Slow, dropwise addition of reagents | Helps to control the exothermic nature of the reaction and maintain a low temperature.[1] |
Diagram of Reaction Pathways:
Caption: Reaction pathways in the Friedel-Crafts acylation of toluene.
Problem 2: Low or No Conversion of Starting Materials
Q: My reaction is not proceeding, and I am recovering my starting materials. What could be the issue?
A: Low or no conversion in a Friedel-Crafts acylation typically points to issues with the catalyst or the presence of inhibitory functional groups.
Root Causes and Solutions:
-
Deactivated Catalyst:
-
Cause: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic and reacts violently with water.[9][10] Any moisture in your reagents or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous AlCl₃. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[7]
-
-
Insufficient Catalyst:
-
Cause: The product ketone forms a complex with AlCl₃, which can sequester the catalyst and halt the reaction.[6] Therefore, slightly more than a stoichiometric amount of the catalyst is often required.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent).
-
-
Deactivated Aromatic Ring:
-
Cause: While toluene is an activated ring, if your starting material is a different aromatic compound with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be too deactivated for the reaction to occur.[11]
-
Solution: This synthetic route is not suitable for deactivated aromatic rings. Consider an alternative synthesis, such as a Suzuki coupling.
-
Troubleshooting Workflow for Low Conversion:
Caption: Decision tree for troubleshooting low conversion rates.
Problem 3: Formation of Other Unexpected Side Products
Q: Besides the ortho-isomer, I am observing other impurities in my reaction mixture. What could they be and how can I avoid them?
A: While the ortho-isomer is the most common side product, other impurities can arise from various side reactions.
Potential Side Products and Their Prevention:
-
Diacylated Products (e.g., 2,4-diacetyltoluene):
-
Cause: Although the acyl group is deactivating, preventing further acylation, highly activated rings under forcing conditions can sometimes undergo a second acylation.[12]
-
Prevention: Use a stoichiometric amount of the acylating agent and avoid excessively high temperatures or prolonged reaction times.
-
-
Hydrolysis of 2-phenylacetyl chloride:
-
Cause: If there is any moisture present, the 2-phenylacetyl chloride will hydrolyze to form 2-phenylacetic acid.[13]
-
Prevention: Maintain strict anhydrous conditions throughout the experiment.
-
-
Products from Solvent Acylation:
-
Cause: In some cases, the solvent itself can be acylated, though this is less common with relatively inert solvents like dichloromethane.[6]
-
Prevention: Use a non-reactive, anhydrous solvent.
-
Part 2: Purification of this compound
Q: How can I effectively separate the desired para-isomer from the ortho-isomer and other impurities?
A: The separation of constitutional isomers can be challenging but is achievable through standard purification techniques.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. The para-isomer is generally less polar than the ortho-isomer and will elute first from a silica gel column using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate).[14]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold.[15]
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) to find a suitable system.[16][17] Sometimes a mixed solvent system (e.g., ethanol/water) is required.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals of the pure para-isomer, leaving the ortho-isomer and other impurities in the mother liquor.
-
-
Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be used for separation.
Part 3: Alternative Synthetic Routes
When Friedel-Crafts acylation proves problematic, alternative methods can be employed.
Suzuki-Miyaura Coupling
Q: Can I synthesize this compound using a Suzuki coupling reaction? What are the advantages and potential side products?
A: Yes, a Suzuki-Miyaura coupling provides a powerful alternative, particularly for avoiding the regioselectivity issues of Friedel-Crafts acylation.[18][] This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-methylphenylboronic acid with a suitable 2-phenylacetyl derivative.
Advantages:
-
High Regioselectivity: The coupling occurs specifically at the positions of the boronic acid and the halide, eliminating the formation of constitutional isomers.
-
Milder Conditions: Often proceeds under milder conditions than Friedel-Crafts acylation.
-
Functional Group Tolerance: Generally more tolerant of a wider range of functional groups.
Potential Side Products:
-
Homocoupling: The coupling of two 4-methylphenylboronic acid molecules or two of the other coupling partners can occur.[20]
-
Dehalogenation: The halide starting material can be reduced, leading to the formation of acetophenone.[20]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom.[20]
General Protocol Outline:
-
In an inert atmosphere, combine 4-methylphenylboronic acid, the aryl halide (e.g., 2-bromo-1-phenylethan-1-one), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent (e.g., toluene, THF, or dioxane).[21]
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup to remove the inorganic salts and purify the product by column chromatography or recrystallization.
Grignard Reaction
Q: Is a Grignard reaction a viable method for this synthesis?
A: Yes, a Grignard reaction offers another regioselective route. This would typically involve the reaction of a Grignard reagent derived from a 4-methylhalobenzene with a suitable electrophile.
Example Pathway: The reaction of 4-methylphenylmagnesium bromide with 2-phenylacetonitrile, followed by acidic hydrolysis, would yield the desired product.[22][23]
Advantages:
-
Excellent Regioselectivity: The carbon-carbon bond forms precisely where the Grignard reagent and the electrophile react.
-
Readily Available Starting Materials: The required starting materials are generally commercially available.
Potential Side Reactions:
-
Wurtz Coupling: Reaction of the Grignard reagent with unreacted 4-methylhalobenzene.[10]
-
Reaction with Protic Sources: Grignard reagents are highly basic and will be quenched by any protic species, such as water or alcohols. Strict anhydrous conditions are essential.[10]
Part 4: Safety Precautions
Q: What are the key safety considerations for the reagents used in Friedel-Crafts acylation?
A: The reagents used in Friedel-Crafts acylation require careful handling.
-
Anhydrous Aluminum Chloride (AlCl₃):
-
2-Phenylacetyl Chloride:
-
Corrosive and a lachrymator (causes tearing).
-
Reacts with water to produce HCl.[13]
-
Handle in a fume hood with appropriate PPE.
-
-
Dichloromethane (CH₂Cl₂):
-
A volatile solvent and a suspected carcinogen.
-
Handle in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
ResearchGate. (2025). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
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Redox. (2022). Safety Data Sheet Aluminium Chloride. [Link]
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Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
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Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
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Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
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Maas, A., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. [Link]
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The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Chemistry Simple. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
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Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Quora. (2021). Why is it possible to remove the o-isomer from p-isomers?. [Link]
-
ResearchGate. (2025). Acylation of Toluene with Acetic Anhydride over Beta Zeolites: Influence of Reaction Conditions and Physicochemical Properties of the Catalyst. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Chemguide. (2023). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (n.d.).
-
SCIRP. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
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ResearchGate. (n.d.). Yields of Suzuki cross-coupling products of 4-tolylboronic acid with.... [Link]
-
Royal Society of Chemistry. (2023). Analyst. [Link]
-
Homework.Study.com. (n.d.). How can you prepare acetophenone (methyl phenyl ketone) from the following starting materials?. [Link]
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PubMed. (n.d.). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]
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Gesellschaft für Toxikologische und Forensische Chemie. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC. [Link]
-
PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
-
ResearchGate. (2025). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)acetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your target molecule. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact outcomes. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to overcome common synthetic challenges.
This compound is a valuable intermediate in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, can be prone to side reactions and yield issues. This guide will focus on two primary and robust synthetic strategies: Friedel-Crafts Acylation and Palladium-Catalyzed Suzuki Coupling .
Section 1: Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[2][3] In the context of synthesizing this compound, this would involve the reaction of benzene with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup : To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous benzene (excess, acting as both reactant and solvent) and anhydrous aluminum chloride (1.1 equivalents). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Acyl Chloride : Dissolve 4-methylphenylacetyl chloride (1 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Isolation : Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (AlCl₃) due to moisture.[6] 2. Insufficiently reactive aromatic ring (if using a substituted benzene).[7] 3. Low reaction temperature or insufficient reaction time. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried. 2. Friedel-Crafts acylation is not suitable for deactivated aromatic rings.[7] 3. Allow the reaction to proceed at room temperature for a longer duration, monitoring by TLC. Gentle heating (40-50°C) can be attempted, but may increase side products. |
| Formation of Multiple Products | 1. Isomerization of the acylium ion (less common for this substrate). 2. Polysubstitution (acylation of the product). 3. Competing reactions if impurities are present in starting materials. | 1. This is generally not an issue with acylations as the acylium ion is resonance-stabilized.[8] 2. The ketone product is deactivated, making polysubstitution less likely than in Friedel-Crafts alkylation.[8] However, using a large excess of benzene can minimize this. 3. Ensure the purity of 4-methylphenylacetyl chloride and benzene. |
| Dark Tar-like Substance Formation | 1. Reaction temperature is too high. 2. Vigorous, uncontrolled reaction. 3. Presence of impurities that polymerize under acidic conditions. | 1. Maintain a low temperature during the addition of the acyl chloride. 2. Add the acyl chloride slowly and dropwise to control the exotherm. 3. Purify starting materials before use. |
| Difficult Product Isolation | 1. Incomplete quenching of the aluminum chloride complex. 2. Emulsion formation during work-up. | 1. Ensure sufficient aqueous acid is used during the quench to fully decompose the aluminum complex. 2. Add brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
-
Q1: Why is an excess of the Lewis acid catalyst often required?
-
A1: The product, an aryl ketone, can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it.[5] Therefore, a stoichiometric amount or a slight excess of the catalyst is necessary to ensure the reaction goes to completion.
-
-
Q2: Can I use a different Lewis acid instead of aluminum chloride?
-
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used, but their reactivity may vary, and optimization of the reaction conditions would be necessary.[7]
-
-
Q3: What is the purpose of the acidic work-up?
-
A3: The acidic work-up serves two main purposes: to decompose the aluminum chloride-ketone complex to liberate the product and to quench any unreacted aluminum chloride.[9]
-
Section 2: Palladium-Catalyzed Suzuki Coupling Approach
The Suzuki-Miyaura cross-coupling is a versatile and powerful method for C-C bond formation.[1] For the synthesis of this compound, this could be achieved through the coupling of a phenyl boronic acid derivative with a suitable 4-methylbenzyl halide or by coupling a 4-methylphenylboronic acid with a 2-haloacetophenone. The latter is often more practical.
Diagram of the Suzuki Coupling Workflow
Caption: Workflow for the synthesis of this compound via Suzuki coupling.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup : To a Schlenk flask, add 2-bromoacetophenone (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) via syringe.
-
Reaction : Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Isolation : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.[10] 2. Inefficient base. 3. Presence of oxygen.[10] 4. Poor solubility of reagents.[11] | 1. Use a fresh palladium catalyst. Consider using a pre-catalyst that is more air-stable. 2. Try a different base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[10] 3. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 4. Choose a solvent system in which all reagents are soluble at the reaction temperature. A co-solvent may be necessary.[11] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[10] 2. Catalyst decomposition. | 1. Rigorously exclude oxygen from the reaction mixture. 2. Use a more stable catalyst or ligand system. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities. 2. Certain catalyst/ligand combinations can promote this side reaction. | 1. Ensure all reagents and solvents are anhydrous. 2. Screen different phosphine ligands or consider a ligand-free system if applicable. |
| Difficult Purification | 1. Co-elution of product with byproducts (e.g., homocoupled boronic acid). 2. Residual palladium in the product. | 1. Optimize the mobile phase for column chromatography. A different stationary phase may be required. 2. Treat the crude product with a palladium scavenger or perform an additional wash with a solution of a thiol-containing compound. |
Frequently Asked Questions (FAQs): Suzuki Coupling
-
Q1: What is the role of the base in the Suzuki coupling?
-
A1: The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step in the catalytic cycle.[5]
-
-
Q2: How do I choose the right palladium catalyst and ligand?
-
A2: The choice of catalyst and ligand depends on the specific substrates. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) are often required.[1] For many standard couplings, Pd(PPh₃)₄ is a good starting point.
-
-
Q3: Why is degassing the solvent important?
-
A3: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle. It can also promote the unwanted homocoupling of the boronic acid.[10]
-
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.
- Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
- BenchChem. (2025). Application Note: Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation of Toluene.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
- Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Organic Syntheses. (n.d.). 2-phenylindole.
- ResearchGate. (2016). Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with...
- Guidechem. (n.d.). This compound 2430-99-1 wiki.
- Alfa Chemistry. (n.d.). Acylation Reaction - Synthesis of p-Methylacetophenone.
- Google Patents. (n.d.). CN102976912A - Method for preparing acetophenone.
- YouTube. (2021). Synthesis of p-Methylacetophenone.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone) - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Methylphenyl)acetophenone
Welcome to the technical support center for the optimization of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of 2-(4-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance this crucial synthetic transformation. The content is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.
I. Understanding the Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organohalide.[4][5] The synthesis of this compound involves the coupling of an aryl halide with an appropriate boronic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix this?
Low or no product formation is a frequent issue stemming from several factors, including catalyst deactivation, suboptimal reaction conditions, or reagent quality.[6]
-
Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[6][7] Inadequate degassing can lead to its deactivation.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by bubbling an inert gas like argon or nitrogen through the reaction mixture or by using the freeze-pump-thaw method.[6] It is crucial to maintain a positive pressure of an inert gas throughout the reaction.[6][7] Consider using a fresh batch of a reliable palladium catalyst or a more stable precatalyst.[6][8]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4][8] For sterically hindered substrates like those that can be involved in synthesizing this compound, the choice of ligand is paramount.
-
Solution: Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for challenging couplings.[6] These ligands promote the desired catalytic cycle and can help minimize side reactions.[8] N-heterocyclic carbenes (NHCs) are also a powerful alternative to phosphine ligands.[9]
-
-
Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.[1][4][9]
-
Solution: A screening of different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[1][6] The solubility of the base is a key factor; a combination of an organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O) often improves the solubility and facilitates the reaction.[4][6][8]
-
-
Poor Reagent Quality: The purity of the boronic acid and the aryl halide is critical. Boronic acids can degrade over time, forming boroxines which can impact reactivity.[6]
Q2: I am observing significant amounts of side products, specifically homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.[8][10]
-
Homocoupling: The formation of a symmetrical biaryl from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5][8][11][12]
-
Solution: Rigorous exclusion of oxygen is the primary strategy to suppress homocoupling.[11] Ensure thorough degassing of all reagents and maintain a strict inert atmosphere.[5][6] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a precatalyst that cleanly generates Pd(0), can also be beneficial.[5] In some cases, slowly adding the boronic acid to the reaction mixture can minimize its homocoupling.[5] A slight excess of the aryl halide can also help favor the cross-coupling pathway.[5][13]
-
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling.[7][8]
-
Solution: This side reaction can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[6] Trying a milder base or lowering the reaction temperature may help.[6] Employing a more efficient catalyst system that promotes the cross-coupling pathway over dehalogenation is also a key strategy.[6]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[14] This is a well-known undesired side reaction in Suzuki couplings.[14][15]
-
Solution: The propensity for protodeboronation is highly dependent on the reaction conditions and the specific boronic acid.[14] Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue.[8][16] A "slow release" strategy, where the active boronic acid is generated in situ from a more stable precursor, can also be effective.[17]
-
III. Frequently Asked Questions (FAQs)
Q: Which palladium source is best for this reaction?
A: The choice of palladium source depends on several factors, including the reactivity of your substrates and the desired reaction conditions.
-
Pd(PPh₃)₄: A reliable Pd(0) source that is often effective but can be sensitive to air and moisture.
-
Pd(OAc)₂ or Pd₂(dba)₃ with a ligand: These are common Pd(0) precursors that are activated in situ. They offer flexibility in ligand choice.[8][16]
-
Precatalysts: Buchwald and PEPPSI-type precatalysts are often more stable and provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
Q: What is the optimal temperature for this Suzuki coupling?
A: The optimal temperature can vary significantly. While some Suzuki couplings proceed at room temperature, others require heating to 80-100 °C or even higher, especially when using less reactive aryl chlorides.[18][19] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields.[13]
Q: How do I choose the right base for my reaction?
A: The base activates the boronic acid for transmetalation.[1][4][9]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most commonly used.[1][6] Cs₂CO₃ is often more soluble in organic solvents and can be effective in challenging couplings.[19] K₃PO₄ is a stronger base and can be beneficial for less reactive coupling partners.[1]
-
The choice of base should be coordinated with the solvent system to ensure adequate solubility.[1]
Q: Can I run this reaction without water?
A: While many Suzuki couplings are performed in a biphasic organic/aqueous system, anhydrous conditions are also possible.[4] In some cases, particularly with anhydrous K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[20] The use of boronic esters may be more suitable for strictly anhydrous conditions.[8]
IV. Experimental Protocols and Data
Optimized Protocol for the Synthesis of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling to synthesize the target compound.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoacetophenone (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes illustrative data for the optimization of the Suzuki coupling, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 88 |
| 4 | PEPPSI-IPr (2) | - | K₂CO₃ (2) | 2-MeTHF/H₂O | 90 | 95 |
Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
VI. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 653–658.
-
Wikipedia. (2024). Protodeboronation. [Link]
-
RSC Publishing. (2015). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 5(102), 83749-83752.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(10), 1386–1399.
-
ResearchGate. (2018). "Slow release" Suzuki‐Miyaura coupling strategy. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
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Technical Support Center: Navigating Impurities in Commercial 2-(4-Methylphenyl)acetophenone
Welcome to the Technical Support Center for 2-(4-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile ketone in their synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, the purity of this compound is paramount to the success of downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate common impurities encountered in commercial batches of this compound.
Understanding the Source: Synthesis and Impurity Profile
The most prevalent commercial synthesis of this compound is the Friedel-Crafts acylation of toluene with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this method can lead to the formation of several process-related impurities.
dot
Caption: Synthesis of this compound and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: The most frequently encountered impurities are process-related and stem from the Friedel-Crafts acylation synthesis. These include:
-
Positional Isomers: The primary impurities are the ortho- and meta-isomers: 2-(2-Methylphenyl)acetophenone and 2-(3-Methylphenyl)acetophenone. The methyl group on the toluene ring directs acylation to the ortho and para positions. While the para-product is sterically favored and typically the major product, the formation of the ortho-isomer is a common side reaction.[1][2] The meta-isomer is generally formed in much smaller quantities.
-
Unreacted Starting Materials: Residual toluene and the acylating agent (or its hydrolysis products) can be present if the reaction does not go to completion or if the initial workup is insufficient.
-
Diacylated Byproducts: Under certain reaction conditions, a second acylation of the toluene ring can occur, leading to diacylated impurities.
-
Residual Solvents: Solvents used during the synthesis and purification processes may also be present in trace amounts.
Q2: How can these impurities affect my downstream reactions?
A2: The presence of impurities, even in small amounts, can have significant consequences for subsequent synthetic steps and the final product's quality.
-
Impact on Crystallization: Isomeric impurities can interfere with the crystallization of the desired product, potentially leading to the formation of less stable polymorphs, affecting crystal morphology, and reducing overall yield.[3][4] This can be particularly problematic in pharmaceutical applications where specific crystal forms are required for bioavailability and stability.[5]
-
Side Reactions: Unreacted starting materials or reactive byproducts can participate in unintended side reactions in your process, leading to the formation of new, unexpected impurities.
-
Reduced Yield and Purity of Final Product: The presence of impurities in your starting material directly impacts the purity of your subsequent products, often requiring additional, and sometimes challenging, purification steps.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component from its isomers and other non-volatile impurities. A reversed-phase C18 column is often a good starting point for method development.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities such as residual toluene and can also be used to separate and identify the isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities by comparing the spectra of the commercial batch to that of a pure reference standard.[7][8] The distinct chemical shifts of the methyl protons and aromatic protons of the different isomers allow for their identification.
Troubleshooting Guide
This section provides practical advice for addressing common issues related to impurities in this compound.
Issue 1: Presence of Isomeric Impurities (Ortho and Meta Isomers)
Symptoms:
-
Broadened or multiple peaks in your HPLC or GC chromatogram around the main product peak.
-
Unexpected signals in the aromatic or methyl region of your ¹H NMR spectrum.
-
Difficulty in achieving a sharp melting point for your product.
-
Inconsistent results in downstream reactions.
Root Cause: The formation of ortho and meta isomers is an inherent challenge in the Friedel-Crafts acylation of toluene. Reaction conditions such as temperature and catalyst concentration can influence the isomer ratio.[2]
Solutions:
1. Purification by Recrystallization:
Recrystallization is an effective method for removing small amounts of isomeric impurities, provided there is a sufficient difference in solubility between the desired para-isomer and the ortho/meta-isomers in a given solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of your commercial this compound in various solvents at both room temperature and at the solvent's boiling point. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[9] Common solvents to screen include ethanol, methanol, isopropanol, and hexane/ethyl acetate mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows for the selective crystallization of the desired para-isomer, leaving the more soluble ortho-isomer in the mother liquor.[10]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
2. Purification by Fractional Distillation:
For larger quantities or when recrystallization is not effective, fractional distillation under reduced pressure can be used to separate the isomers based on their boiling points. The boiling points of the isomers are very close, so a distillation column with a high number of theoretical plates is required for efficient separation.[11]
General Distillation Parameters:
-
Apparatus: A fractional distillation apparatus with a Vigreux or packed column.
-
Pressure: Perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation.
-
Fraction Collection: Carefully monitor the temperature at the head of the column and collect the fractions. The ortho-isomer, having a slightly lower boiling point, will typically distill first, followed by the desired para-isomer.
Issue 2: Presence of Unreacted Starting Materials
Symptoms:
-
Peaks corresponding to toluene or acetyl chloride/acetic acid in your GC-MS analysis.
-
Characteristic signals for these starting materials in your ¹H NMR spectrum.
Root Cause:
-
Incomplete reaction.
-
Inefficient removal during the initial reaction workup.
Solutions:
1. Aqueous Workup:
A thorough aqueous workup of the reaction mixture is the first line of defense.
-
Quenching: Carefully quench the reaction mixture with ice-cold water or dilute acid to decompose the aluminum chloride complex.
-
Extraction: Extract the organic layer with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities like acetic acid), and finally with brine.[12]
2. Distillation:
Unreacted toluene, being more volatile than the product, can be removed by simple distillation before proceeding with the purification of the this compound.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Typical Analytical Signal | Potential Impact |
| 2-(2-Methylphenyl)acetophenone (Ortho-isomer) | C₁₅H₁₄O | Distinct aromatic and methyl signals in ¹H NMR, closely eluting peak in HPLC/GC | Affects crystallization, may have different reactivity |
| 2-(3-Methylphenyl)acetophenone (Meta-isomer) | C₁₅H₁₄O | Distinct aromatic and methyl signals in ¹H NMR, closely eluting peak in HPLC/GC | Affects crystallization, may have different reactivity |
| Toluene | C₇H₈ | Sharp singlet around 2.3 ppm in ¹H NMR, early eluting peak in GC | Can interfere with subsequent reactions, solvent residue |
| Acetic Acid (from hydrolysis of acylating agent) | CH₃COOH | Broad singlet >10 ppm in ¹H NMR | Can affect pH sensitive reactions, corrosive |
| Diacylated Toluene | C₁₇H₁₆O₂ | More complex aromatic signals in ¹H NMR, later eluting peak in HPLC/GC | Reduces yield, difficult to remove |
Experimental Workflow Visualization
dot
Caption: A logical workflow for the analysis and purification of commercial this compound.
References
- [Author], [Year]. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Source].
- [Author], [Year].
- [Author], [Year]. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Source].
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Friedel-Crafts Reactions. Chemistry LibreTexts.
- [Author], [Year].
- [Author], [Year]. Synthesis and characterization of 4'-Methylacetophenone-D10. [Source].
- [Author], [Year].
- [Author], [Year].
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- [Author], [Year]. friedel-crafts reactions of benzene and methylbenzene. Chemguide.
- [Author], [Year]. Why do we add toluene and acetyl chloride slowly in a reaction?. Quora.
- [Author], [Year]. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- [Author], [Year]. A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.
- [Author], [Year]. A kind of separation method of acetophenone and 1-phenylethyl alcohol. [Source].
- [Author], [Year]. The Influence of Impurities and Additives on Crystallization.
- [Author], [Year].
- [Author], [Year].
- [Author], [Year]. Synthesis of 4-methylacetophenone. [Source].
- [Author], [Year]. This compound(2430-99-1) 1H NMR spectrum. ChemicalBook.
- [Author], [Year]. 4'-Methylacetophenone synthesis. ChemicalBook.
- [Author], [Year]. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Source].
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- [Author], [Year]. Aromatic Ketones for Pharmaceutical Synthesis. MySkinRecipes.
- [Author], [Year].
- [Author], [Year]. The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
- [Author], [Year]. How To Recrystallize A Solid. YouTube.
- [Author], [Year]. [Title of Source 29]. The Royal Society of Chemistry.
- [Author], [Year]. Comparative Analysis of NMR Spectroscopy for Impurity Profiling in the Synthesis of Acetophenone 2,4-dinitrophenylhydrazone. [Source].
- [Author], [Year]. Acylation Reaction - Synthesis of p-Methylacetophenone. Alfa Chemistry.
- [Author], [Year]. How to separate phenacyl bromide and acetophenone?. Chemistry Stack Exchange.
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- [Author], [Year]. NMR spectrum of acetophenone. YouTube.
- [Author], [Year]. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
- [Author], [Year]. 4'-Methylacetophenone(122-00-9) 13C NMR spectrum. ChemicalBook.
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Removal of unreacted starting materials from 2-(4-Methylphenyl)acetophenone
Welcome to the technical support center for the purification of 2-(4-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials and byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target molecule.
I. Understanding the Purification Challenge
The synthesis of this compound, a valuable intermediate in various chemical syntheses, can result in a crude product contaminated with unreacted starting materials. The specific nature of these impurities depends on the synthetic route employed. Common synthetic pathways include the Friedel-Crafts acylation of toluene with phenylacetyl chloride or the reaction of a p-tolyl Grignard reagent with an appropriate electrophile.[1] Consequently, unreacted toluene, phenylacetic acid derivatives, or acetophenone can be present in the final mixture.[2][3] The successful isolation of the desired ketone necessitates the effective removal of these starting materials.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude this compound?
A1: The primary unreacted starting materials will depend on your synthetic method.
-
Friedel-Crafts Acylation: Expect to find residual toluene and potentially phenylacetic acid or its derivatives.
-
Grignard Reaction: Unreacted p-tolylmagnesium halide (which will be quenched to toluene) and the electrophile precursor (e.g., a derivative of acetophenone) are common.[1]
Q2: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?
A2: Poor separation on TLC often indicates that the chosen eluent system has suboptimal polarity. For aromatic ketones like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[4][5] To improve separation, you can:
-
Decrease the polarity: If the spots are too high on the plate (high Rf values), decrease the proportion of ethyl acetate.
-
Increase the polarity: If the spots remain near the baseline (low Rf values), gradually increase the amount of ethyl acetate.
-
Try a different solvent system: Consider using dichloromethane/hexanes or toluene/ethyl acetate.
Q3: After purification, my product has a yellowish tint. What is the cause and how can I remove it?
A3: A yellow color can indicate the presence of colored impurities or degradation products.[6]
-
Decolorization: If the impurity is minor, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal before filtration and recrystallization.[4] Be cautious, as excessive charcoal can adsorb your product.
-
Re-purification: If the color persists, a second round of purification, such as column chromatography or recrystallization, may be necessary.
Q4: I have a significant amount of unreacted 4-methylphenylacetic acid in my crude product. What is the most efficient way to remove it?
A4: Being an acidic impurity, 4-methylphenylacetic acid can be effectively removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.[7]
III. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Issue 1: Co-elution of Product and Impurity during Column Chromatography
Possible Cause: The polarity of the eluent is not optimized for the separation of your product from a specific impurity.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems of differing polarities. A good target Rf for your product is around 0.3-0.4 for optimal separation.[4]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution. Start with a low-polarity solvent system and gradually increase the polarity during the chromatography. This can help separate compounds with very similar polarities.[6]
-
Alternative Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina if separation on silica is challenging.[8] The acidity of silica gel can sometimes cause issues with certain compounds.[9]
| Parameter | Recommendation | Rationale |
| Solvent System | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Provides a good polarity range for aromatic ketones.[4][8] |
| Product Rf on TLC | 0.3 - 0.4 | Ensures good separation and reasonable elution time.[4] |
| Elution Method | Isocratic or Gradient | Gradient elution is useful for complex mixtures.[6] |
Issue 2: Low Recovery of Product After Recrystallization
Possible Cause: The chosen recrystallization solvent is not ideal, or too much solvent was used.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, alcohols like ethanol or isopropanol, or mixtures containing hexanes, are often suitable.[10][11]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield.[11]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Second Crop Crystallization: If the initial yield is low, you can concentrate the mother liquor by evaporating some of the solvent and attempting a second crystallization to recover more product.[12] Be aware that the second crop may be less pure than the first.[12]
Issue 3: Removal of Unreacted Acetophenone
Possible Cause: Acetophenone has a relatively high boiling point, making its removal by simple evaporation difficult.[13]
Troubleshooting Steps:
-
Bisulfite Adduct Formation: Unreacted acetophenone, being a ketone, can be removed by forming a water-soluble bisulfite adduct.[14][15][16][17] This involves washing the organic solution of the crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The adduct will partition into the aqueous layer, which can then be separated.
-
Column Chromatography: If the concentration of acetophenone is not excessively high, it can be separated from the desired product by column chromatography, as their polarities are different.[5][18]
-
Extractive Distillation: For large-scale purifications, extractive distillation with a suitable solvent can be an effective method for separating compounds with close boiling points.[19]
IV. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. A good starting point is 10% ethyl acetate in hexanes.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.[20]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[11]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals start to form, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
V. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
This logical flow diagram illustrates the decision-making process in purifying the target compound, starting from the initial analysis of the crude product.
Caption: Troubleshooting guide for common purification issues.
This diagram provides a structured approach to diagnosing and resolving common problems encountered during the purification of this compound.
VI. References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1194–1200. [Link]
-
Brindle, C. S., Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56952. [Link]
-
Prinz, R. H. (1973). U.S. Patent No. 3,764,627. U.S. Patent and Trademark Office.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?[Link]
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]
-
Reddit. (2024). Removing acetophenone from reaction mixture. [Link]
-
Chemistry Stack Exchange. (2025). How to remove Hantzsch ester from 4-hydroxy acetophenone?[Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. [Link]
-
Google Patents. (n.d.). US4433173A - Acetophenone purification.
-
Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
-
Scribd. (n.d.). Synthesis of Acetophenone Derivatives. [Link]
-
Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
-
PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. [Link]
-
Google Patents. (n.d.). RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone).
-
Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]
-
Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
Chemistry LibreTexts. (2022). 3.4F: Second Crop Crystallization. [Link]
-
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?[Link]
-
Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
-
Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification.
-
LookChem. (n.d.). This compound. [Link]
-
ResearchGate. (2017). How can I selective reduce a ketone in the presence of an acid and alkyne?[Link]
-
Google Patents. (n.d.). US3928434A - Oxidative removal of impurities from acetic acid.
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Technical Support Center: Friedel-Crafts Acylation Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for Friedel-Crafts acylation. This guide is structured to provide direct, actionable solutions to common challenges encountered during this cornerstone C-C bond-forming reaction. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reactions, minimize byproduct formation, and achieve high-purity yields of your target aryl ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst and Stoichiometry Issues
Question 1: My reaction is incomplete, or I'm observing a low yield despite a clean TLC. What is the most common cause?
Answer: The most frequent culprit is insufficient Lewis acid catalyst. Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount (or even a slight excess) of the Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2][3][4][5]
-
Causality Explained: The reason for this requirement lies in the reaction's product. The aryl ketone product is a Lewis base and forms a stable, deactivated complex with the Lewis acid catalyst.[1][3][4] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acylating agent molecules.[1][6] If less than one equivalent of catalyst is used relative to the acylating agent, the reaction will cease once all the "free" catalyst has been complexed by the product.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least 1.0 to 1.2 equivalents of the Lewis acid catalyst for every equivalent of the acylating agent (acyl chloride or anhydride).[7]
-
Ensure Catalyst Activity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][8] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Always use freshly opened, high-purity anhydrous Lewis acid and ensure your glassware is flame-dried or oven-dried immediately before use.[1][6][8]
-
Order of Addition (Perrier Procedure): For sensitive substrates, consider the Perrier addition method. This involves pre-forming the complex between the acyl chloride and the Lewis acid at a low temperature before adding the aromatic substrate.[9] This can improve yields and selectivity.
-
Question 2: My reaction mixture turned into a dark, intractable tar. What happened?
Answer: Tar formation is typically a result of excessive heat or using a Lewis acid that is too potent for a highly activated aromatic substrate.
-
Causality Explained: Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature spikes can lead to polymerization, charring, and other undesirable side reactions. Highly activated substrates (e.g., phenols, anisoles, polyalkylated benzenes) are electron-rich and react very rapidly.[1][10] The combination of high reactivity and a strong Lewis acid like AlCl₃ can lead to a runaway reaction.
-
Troubleshooting Steps:
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. Use an ice bath to manage the initial exotherm, especially during the addition of the Lewis acid.[8]
-
Catalyst Selection: For highly activated systems, switch to a milder Lewis acid. While AlCl₃ is common, catalysts like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can offer better control and selectivity.[1][10][11] Metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) are also excellent, often reusable, alternatives for activated arenes.[1][11][12]
-
Solvent Choice: Ensure your solvent is inert. Aromatic solvents like benzene or toluene can compete in the reaction. Dichloromethane, carbon disulfide, or nitrobenzene are common choices, but their polarity can influence selectivity.[6][13]
-
Category 2: Substrate and Selectivity Issues
Question 3: I'm observing polyacylation products. Isn't the acyl group supposed to be deactivating?
Answer: You are correct; this is one of the key advantages of acylation over alkylation. The introduced acyl group is electron-withdrawing and deactivates the aromatic ring toward further electrophilic substitution.[3][10][14] However, polyacylation, while uncommon, can occur under specific circumstances.
-
Causality Explained: Polyacylation becomes a risk when the starting aromatic ring is extremely activated by one or more powerful electron-donating groups (e.g., -OH, -OAlkyl, -NR₂).[1][10] In these cases, the strong activating effect of the initial substituents can overpower the deactivating effect of the newly added acyl group, allowing a second acylation to occur, especially under forcing conditions (high temperature, long reaction times).[10]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to the acylating agent. Avoid using an excess of the acylating agent.[6]
-
Moderate Reaction Conditions: Use the lowest effective temperature and monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-acylated byproducts.[6][10]
-
Protecting Groups: For very reactive substrates like phenols or anilines, the lone pairs on the oxygen or nitrogen will complex with the Lewis acid, deactivating the ring and inhibiting the reaction.[1][15] In these cases, it's necessary to use a protecting group strategy or alternative synthetic routes.
-
Question 4: My product is a mixture of ortho and para isomers. How can I improve regioselectivity?
Answer: Regioselectivity in Friedel-Crafts acylation is primarily governed by the electronic directing effects of the substituents already on the ring and, to a lesser extent, by sterics and reaction conditions.
-
Causality Explained:
-
Electronic Effects: Electron-donating groups direct acylation to the ortho and para positions. The para product is often favored due to steric hindrance at the ortho position, especially with bulky acylating agents or substrates.[8][10]
-
Solvent Effects: The choice of solvent can sometimes influence the ortho/para ratio or even the kinetic vs. thermodynamic product distribution. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of the alpha-substituted (kinetic) product, while polar solvents like nitrobenzene favor the beta-substituted (thermodynamic) product.[2][13] This is attributed to the solubility of the intermediate-catalyst complex, which allows for equilibration in polar solvents.[13]
-
-
Troubleshooting Steps:
-
Leverage Sterics: If possible, use a bulkier acylating agent to increase the preference for the less sterically hindered para position.
-
Optimize Solvent and Temperature: Experiment with solvents of different polarities. Lower temperatures generally favor the kinetic product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.[6]
-
Consider Solid Catalysts: Heterogeneous catalysts, such as zeolites, can provide high para-selectivity due to the shape-selective nature of their pores.[10]
-
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in Friedel-Crafts acylation.
Caption: A decision-making workflow for troubleshooting common Friedel-Crafts acylation issues.
Data & Protocols
Table 1: Comparison of Common Lewis Acid Catalysts
This table provides a comparative overview of Lewis acids to guide your catalyst selection based on substrate reactivity.
| Catalyst | Typical Loading | Relative Activity | Key Considerations & Best Use Cases |
| AlCl₃ | Stoichiometric (≥1 eq) | Very High | Pro: Highly effective for unactivated/deactivated rings. Con: Extremely moisture-sensitive; can cause charring with activated rings; harsh workup.[1][11] |
| FeCl₃ | Stoichiometric | High | Pro: Less aggressive than AlCl₃, good general-purpose catalyst. Con: Still requires stoichiometric amounts and anhydrous conditions.[1][5] |
| ZnCl₂ | Stoichiometric | Moderate | Pro: Milder catalyst, useful for moderately activated substrates where AlCl₃ is too harsh. Con: Generally lower reactivity than AlCl₃ or FeCl₃.[1][5] |
| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Catalytic (1-10 mol%) | Moderate to High | Pro: Often reusable, tolerant of some functional groups, milder conditions.[1][11][12] Con: Higher cost. |
| Zeolites (e.g., H-Y, H-β) | Catalytic (Solid) | Moderate | Pro: Reusable, environmentally friendly, can offer high para-selectivity. Con: May require higher temperatures; not suitable for all substrates.[10][12] |
Protocol: Synthesis of 4-Methoxyacetophenone
This protocol details a standard procedure for the acylation of anisole, a moderately activated substrate, highlighting critical control points.
Materials:
-
Anisole (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Initial Mixture: Add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM to the flask. Cool the resulting slurry to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred AlCl₃ slurry via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C.
-
Substrate Addition: After the addition of acetic anhydride is complete, add anisole (1.0 eq) dropwise, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC until the anisole is consumed (typically 2-4 hours).
-
Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Neutralization & Drying: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.[10]
References
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
-
ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available at: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation. Available at: [Link]
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
SpringerLink. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(p-tolyl)acetophenone
Welcome to the technical support center for the synthesis of 2-(p-tolyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this valuable synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Introduction
The synthesis of α-aryl ketones, such as 2-(p-tolyl)acetophenone, is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals and materials science. While seemingly straightforward, these reactions, particularly palladium-catalyzed cross-couplings, are sensitive to a multitude of variables. Low yield is a frequent and frustrating issue that can often be traced to suboptimal reaction conditions, reagent quality, or competing side reactions. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your synthesis.
Troubleshooting Guide: Low Yield in α-Arylation of Acetophenone
The most direct and widely used method for synthesizing 2-(p-tolyl)acetophenone is the palladium-catalyzed α-arylation of acetophenone with a p-tolyl halide (e.g., 4-bromotoluene or 4-iodotoluene). Our troubleshooting guide will focus on this pathway.
Question 1: My reaction shows very low conversion of starting materials. What are the most likely causes?
Low conversion is typically an issue of reaction kinetics or catalyst inactivation. Let's break down the primary culprits.
Answer:
There are four main areas to investigate: the catalyst system, the base, the reaction environment, and reagent purity.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of stalled reactions.
-
Oxidative Degradation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to the formation of inactive palladium oxides.
-
Ligand Degradation: Bulky electron-rich phosphine ligands, crucial for promoting the reaction, can be sensitive to air and moisture.[1][2] Ensure ligands are stored and handled under inert conditions.
-
Inappropriate Catalyst Loading: While tempting to minimize catalyst use, too low a concentration can result in a reaction that is simply too slow or stalls due to the catalyst's natural degradation over time.
-
-
Ineffective Base: The base is not merely a proton scavenger; its identity, strength, and solubility are critical for efficient enolate formation without causing unwanted side reactions.
-
Incorrect pKa: The base must be strong enough to deprotonate acetophenone (pKa ≈ 19 in DMSO) to form the reactive enolate, but not so strong that it promotes rampant self-condensation. Strong bases like NaOtBu, KOtBu, or LiHMDS are often required.
-
Poor Solubility: If the base is not sufficiently soluble in the reaction solvent, the deprotonation will be a slow, surface-level reaction, leading to poor kinetics.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice dictate reaction rates and component solubility.
-
Temperature Too Low: Many α-arylation reactions require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable rate.[3] If your conversion is low, a modest increase in temperature may be beneficial.
-
Incorrect Solvent: The solvent must dissolve all components (especially the base and the palladium complex) and be stable at the reaction temperature. Common choices include toluene, dioxane, and THF.
-
-
Reagent Purity: Impurities can poison the catalyst or participate in side reactions.
-
Wet Solvent/Reagents: Water can hydrolyze the base and react with the catalyst. Always use anhydrous solvents and dry your reagents.
-
Acetophenone Quality: Ensure your acetophenone is free from acidic impurities.
-
Question 2: My reaction is messy, producing multiple side products alongside a low yield of the desired product. How can I improve selectivity?
Poor selectivity points towards competing reaction pathways. Identifying and suppressing these pathways is key to improving your yield.
Answer:
The primary side reactions in this synthesis are ketone self-condensation and poly-arylation.
-
Aldol Self-Condensation: Under basic conditions, the acetophenone enolate can attack another molecule of acetophenone, leading to aldol condensation products.
-
Cause: This is often exacerbated by a very high concentration of the enolate or prolonged reaction times at high temperatures.
-
Solution: Consider adding the acetophenone slowly to the reaction mixture containing the base and catalyst. This keeps the instantaneous concentration of the enolate low, favoring the cross-coupling pathway. Using a base that forms the enolate quickly and cleanly can also help.
-
-
Poly-arylation: The product, 2-(p-tolyl)acetophenone, still has an acidic α-proton and can be deprotonated and arylated a second time, leading to 2,2-di(p-tolyl)acetophenone.
-
Cause: This occurs when the product enolate successfully competes with the starting material enolate for the catalyst. It is more common with highly reactive aryl halides.
-
Solution: Using a slight excess of the ketone starting material can statistically favor mono-arylation. Additionally, employing sterically hindered phosphine ligands on the palladium catalyst can disfavor the second arylation of the bulkier product molecule.[1]
-
-
Homocoupling of the Aryl Halide: The p-tolyl halide can react with itself to form 4,4'-dimethylbiphenyl.
-
Cause: This is typically a result of suboptimal catalyst performance or conditions that favor reductive elimination from an Ar-Pd-Ar intermediate.
-
Solution: Proper choice of ligand is critical to prevent this side reaction. Ligands that promote rapid oxidative addition and transmetalation (or enolate capture) steps will outcompete the homocoupling pathway.
-
Systematic Optimization Workflow
To address these issues, a systematic approach to optimization is recommended over random "one-factor-at-a-time" changes. A Design of Experiments (DoE) approach can be highly efficient.[4][5]
| Parameter | Variables to Test | Rationale & Key Considerations |
| Base | NaOtBu, KOtBu, K3PO4, Cs2CO3 | Balance pKa for efficient enolate formation against potential for side reactions. The cation (Na+, K+) can also influence reactivity. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), Josiphos-type ferrocenyl phosphines | Ligand choice is critical for catalyst stability and for controlling the rates of oxidative addition and reductive elimination.[2] |
| Solvent | Toluene, Dioxane, THF | Affects solubility of reagents and catalyst stability. Toluene is often a good starting point for its high boiling point. |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures increase reaction rate but may also increase side product formation. A balance must be found.[6] |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Higher concentrations can speed up the desired bimolecular reaction but may also accelerate side reactions like condensation. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pd-Catalyzed α-Arylation of Acetophenone
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to Pd).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equivalents). Add the p-tolyl halide (e.g., 4-bromotoluene, 1.0 equivalent) and acetophenone (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe to achieve the desired concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Caption: Palladium catalytic cycle for α-arylation and key failure points.
Caption: A logical workflow for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: I've seen this synthesis done via a Suzuki-Miyaura coupling. How does that compare to α-arylation? A: The Suzuki coupling is an excellent alternative, typically involving the reaction of p-tolylboronic acid with 2-bromoacetophenone.
-
Pros of Suzuki: Boronic acids are often more stable and less toxic than organometallics. The reaction conditions can sometimes be milder.[4][6]
-
Cons of Suzuki: Requires the synthesis of 2-bromoacetophenone, which is a lachrymator and requires an extra synthetic step. Boronic acids can undergo protodeboronation (decomposition) under certain conditions.
-
Troubleshooting Differences: Suzuki issues often revolve around the base (which is crucial for activating the boronic acid), solvent choice (aqueous mixtures are common), and ensuring the integrity of the boronic acid.[6][7]
Q: How critical is the exclusion of air and moisture? A: It is absolutely critical. The active Pd(0) catalyst can be oxidized to inactive Pd(II) by air. The strong bases used are often hygroscopic and will be quenched by water, and many phosphine ligands can be oxidized. A properly executed reaction under an inert atmosphere (glovebox or Schlenk line) is paramount for reproducibility and high yield.
Q: Can I use p-tolyl tosylates or mesylates instead of halides? A: Yes, modern catalyst systems have been developed that are efficient at activating C-O bonds in sulfonates like tosylates and mesylates.[1][3] This can be advantageous as tosylates are often readily prepared from the corresponding phenol. However, these substrates are generally less reactive than iodides or bromides and may require more specialized (and often more expensive) ligands and harsher conditions.
Q: My product seems to be oiling out during purification instead of crystallizing. What should I do? A: "Oiling out" suggests the presence of impurities that are depressing the melting point or that you are using a solvent in which the product is too soluble. First, ensure the crude product is as clean as possible using an appropriate workup. Then, perform a systematic recrystallization screen with different solvents (e.g., ethanol, isopropanol, hexanes, or mixtures thereof). Seeding the supersaturated solution with a previously obtained pure crystal can induce crystallization. If recrystallization fails, flash column chromatography is the standard alternative, but care must be taken to choose a solvent system that provides good separation from closely-eluting impurities.
References
- Benchchem. Addressing the limitations of aromatic ketones in cross-coupling reactions.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22).
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Reddit. can anyone please tell me if toluene undergoes a friedel-crafts acylation? and if it does, is it any different from a friedel-crafts acylation with phenol? : r/chemhelp. (2020-02-23).
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- YouTube. Friedel Crafts reaction/Acylation of toluene.. (2020-06-10).
- ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a].
-
ResearchGate. Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][8][9]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Available from:
- ResearchGate. Strategies in ketone synthesis..
- Journal of the American Chemical Society - ACS Publications. Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. (2019-04-15).
- PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- Google Patents. US4433173A - Acetophenone purification.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation.
- ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. (2015-08-05).
- Google Patents. US4559110A - Acetophenone recovery and purification.
- Google Patents. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
- PubMed. Palladium-catalysed Carbonylative α-arylation of Acetone and Acetophenones to 1,3-diketones.
- PrepChem.com. Synthesis of 4-methylacetophenone.
- YouTube. Synthesis of p-Methylacetophenone. (2021-01-13).
- SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024-08-06).
- ResearchGate. (PDF) Synthesis of Functionalized Acetophenone. (2025-08-07).
- Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone.
- ResearchGate. Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with....
- Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes.
- Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.
- PubMed. Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT.
- ResearchGate. Palladium-Catalysed Carbonylative α-Arylation of Acetone and Acetophenones to 1,3-Diketones | Request PDF. (2025-08-06).
- Eureka | Patsnap. Method for purification of 4-hydroxyacetophenone. (2020-02-06).
- ResearchGate. How can I purify chalcone after synthesis from acetophenone?. (2015-11-05).
Sources
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- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in 2-(4-Methylphenyl)acetophenone Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(4-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during this important synthetic transformation. As your Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to diagnose and resolve common issues, ensuring the efficiency and reproducibility of your experiments.
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, is primarily achieved through two robust methodologies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. Both pathways, while effective, are susceptible to catalyst deactivation, which can significantly impact reaction yield, purity, and overall process efficiency. This guide will delve into the nuances of catalyst deactivation specific to each method and provide actionable solutions.
Section 1: Troubleshooting Guide for Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of toluene with an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1] While seemingly straightforward, this reaction is highly sensitive to conditions that can lead to catalyst deactivation and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation reaction is showing low to no conversion. What are the likely causes related to the catalyst?
A1: Low or no yield in Friedel-Crafts acylation is frequently linked to the deactivation of the Lewis acid catalyst. Here are the primary culprits:
-
Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvents, or reagents will react with AlCl₃ to form aluminum hydroxide and HCl, rendering the catalyst inactive.[2] It is imperative to use thoroughly dried glassware (flame-dried or oven-dried) and anhydrous reagents and solvents.
-
Product Complexation: The ketone product, this compound, is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction cycle.[2][3] Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to proceed to completion.[3] If you are using sub-stoichiometric amounts, the reaction will likely stall.
-
Substrate-Catalyst Interaction: If your toluene starting material is contaminated with compounds containing Lewis basic functional groups (e.g., amines or alcohols), these impurities will preferentially react with the AlCl₃ catalyst, deactivating it.[2]
Q2: I'm observing the formation of multiple products, including isomers and poly-acylated species. How can I improve the selectivity for this compound?
A2: The formation of multiple products is a common challenge. Here’s how to address it:
-
Isomer Control: The acylation of toluene can produce both the ortho (2-methylacetophenone) and para (4-methylacetophenone) isomers. The para isomer is typically the major product due to steric hindrance.[1] Reaction temperature can influence the isomer ratio. Running the reaction at lower temperatures generally favors the formation of the para isomer.
-
Polyacylation: Unlike Friedel-Crafts alkylation, acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution.[4][5] Therefore, polyacylation is generally not a significant issue. If you observe higher molecular weight byproducts, they are more likely due to side reactions of the starting materials or impurities.
Q3: After quenching the reaction, I have a difficult-to-handle emulsion or solid mass. What is causing this and how can I improve the work-up?
A3: This is a common issue related to the quenching of the AlCl₃-ketone complex.
-
Quenching Procedure: The reaction mixture should be quenched by carefully and slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This process decomposes the aluminum chloride complex. A rapid or uncontrolled quench can lead to the formation of insoluble aluminum hydroxides.
-
Proper Hydrolysis: The addition of concentrated HCl is crucial to keep the aluminum salts dissolved in the aqueous phase as soluble chloro-aluminum species. Insufficient acid can lead to the precipitation of aluminum hydroxide, causing emulsions or solid precipitates.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from established laboratory procedures for the acylation of toluene.[1][6]
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature between 0-5 °C during the addition.
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1.1 - 1.3 equivalents | Stoichiometric amount needed due to product complexation.[2][3] |
| Temperature | 0-10 °C during addition, then room temp. | Controls exothermicity and improves selectivity.[6] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for the reaction conditions. |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
Diagram: Friedel-Crafts Acylation Workflow
A schematic representation of the experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. For the synthesis of this compound, this would typically involve the reaction of a 4-methylphenylboronic acid derivative with an acetyl-substituted aryl halide (e.g., 2-bromoacetophenone or 2-chloroacetophenone) or vice versa, in the presence of a palladium or nickel catalyst and a base.[7][8] Catalyst deactivation in this reaction is a complex issue influenced by several factors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction is giving a low yield. What are the common catalyst-related problems?
A1: Low yields in Suzuki-Miyaura coupling can often be traced back to catalyst deactivation. Consider the following:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9] An inadequate inert atmosphere (argon or nitrogen) can lead to the oxidation of the catalyst to inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids.[10] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki-Miyaura coupling, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. The choice of a bulky, electron-rich phosphine ligand can enhance catalyst stability and activity.[11]
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, and in some cases, certain functional groups on the substrates themselves can coordinate too strongly to the metal center, inhibiting catalysis.[12]
Q2: I am observing significant homocoupling of my boronic acid starting material. What is causing this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction that competes with the desired cross-coupling.
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[10] Rigorous degassing of the reaction mixture is crucial.
-
Catalyst Precursor: The use of a Pd(II) precursor requires an in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can catalyze the homocoupling reaction.[10] Using a pre-formed Pd(0) catalyst or ensuring efficient reduction can mitigate this issue.
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of homocoupling versus cross-coupling. Screening different bases (e.g., carbonates, phosphates) and solvent systems may be necessary to find the optimal conditions for your specific substrates.
Q3: My reaction stalls before completion, even with a sufficient amount of catalyst. What could be the cause?
A3: Reaction stalling can be a sign of gradual catalyst deactivation over the course of the reaction.
-
Formation of Inactive Catalyst Species: With some catalyst systems, especially nickel-based ones, the active catalyst can aggregate to form inactive dimers or clusters.[2]
-
Boronic Acid Instability: Boronic acids can be unstable under the reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).[13] This depletes one of the coupling partners and can give the appearance of a stalled reaction. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes resolve this issue.[10]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 2-bromoacetophenone)
-
4-Methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: In a Schlenk flask or a vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), 4-methylphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or similar | Choice depends on substrate reactivity and stability. |
| Ligand | Often part of the pre-catalyst complex | Bulky, electron-rich ligands can improve performance.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly affect the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF/water | Solvent choice impacts solubility and reaction kinetics. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also lead to catalyst degradation. |
Diagram: Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways
The catalytic cycle of the Suzuki-Miyaura reaction and common pathways leading to catalyst deactivation.
Section 3: Catalyst Regeneration Protocols
In many cases, catalyst deactivation is irreversible. However, for heterogeneous catalysts or when the catalyst can be recovered, regeneration may be possible.
Protocol: Regeneration of a Supported Palladium Catalyst (e.g., Pd/C)
This is a general procedure and may need optimization for specific cases.
-
Recovery: After the reaction, filter the reaction mixture to recover the solid palladium on carbon catalyst.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent, followed by a low-boiling point solvent like acetone or ethanol to remove adsorbed organic species.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination (for severe coking): In cases of severe deactivation by coking, a high-temperature calcination in a controlled atmosphere may be necessary. This should be done with caution as it can lead to sintering of the palladium nanoparticles.
Protocol: Regeneration of a Lewis Acid Catalyst (e.g., Zeolite)
For solid acid catalysts like zeolites used in some Friedel-Crafts acylations:
-
Separation: Filter or centrifuge the reaction mixture to separate the zeolite catalyst.
-
Washing: Wash the catalyst multiple times with a suitable solvent (e.g., ethyl acetate) to remove adsorbed organic materials.
-
Drying: Dry the catalyst in an oven at 100-120 °C overnight.
-
Calcination: Heat the dried catalyst in a muffle furnace in the presence of air to 500-550 °C for 3-5 hours to burn off any remaining organic residues.[2]
-
Cooling and Storage: Allow the catalyst to cool in a desiccator and store in a tightly sealed container.[2]
References
-
Friedel–Crafts reaction. In: Wikipedia. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. [Link]
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Catalyst poisoning - Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Friedel-Crafts Acylation - YouTube. [Link]
-
Friedel Crafts reaction/Acylation of toluene. - YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration | Request PDF - ResearchGate. [Link]
-
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]
-
Effect of Phosphine Ligand on Rate a - ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. [Link]
-
Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis - ChemRxiv. [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
(PDF) The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - ResearchGate. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Methylphenyl)acetophenone
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1). This document moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot and optimize your experimental outcomes.
Section 1: Understanding the Challenge - FAQs
This section addresses common initial questions and problems encountered after the synthesis of this compound, which is often prepared via Friedel-Crafts type reactions.[1][2][3]
Q1: My crude product is a dark, oily substance, not the expected white solid. What are the likely impurities?
A1: The physical state and color of your crude product provide important clues about the impurities present.
-
Dark Color: This often indicates the presence of polymeric byproducts or residual Friedel-Crafts catalyst (e.g., aluminum chloride) that has complexed with organic materials. Incomplete quenching of the reaction can lead to these persistent colored impurities.
-
Oily Consistency: this compound is a crystalline solid with a reported melting point of 95°C.[4][5] An oily or low-melting solid suggests the presence of contaminants that are causing a melting point depression. The most common culprits are:
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., dichloromethane, toluene, ethyl acetate) may be trapped in the product.
-
ortho-Isomer: The synthesis of the target para-isomer is often accompanied by the formation of the ortho-isomer, 2-(2-Methylphenyl)acetophenone. Isomers typically have very similar physical properties, making them difficult to separate and often forming eutectic mixtures that melt at a lower temperature.[2][6]
-
Unreacted Starting Materials: Depending on the synthetic route, residual toluene, phenacyl chloride, or related precursors may be present.[1][2]
-
Q2: How do I select the most appropriate purification method for my specific needs?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. A logical workflow can guide your decision.
Sources
Technical Support Center: Stability and Storage of 2-(4-Methylphenyl)acetophenone
This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the stability, storage, and handling of 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1). Our goal is to preemptively address common challenges and provide clear, actionable solutions to ensure the integrity of your experiments.
Section 1: Core Stability and Chemical Profile
This section addresses the fundamental chemical characteristics and inherent stability of this compound.
Frequently Asked Questions: Chemical Properties
Q: What are the key physical and chemical properties of this compound?
Understanding the basic properties is the first step in proper handling and storage. The compound is a substituted aromatic ketone.[1] Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2430-99-1 | [2] |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature. | [2] |
| Melting Point | Approx. 22 - 24 °C | [3] |
| Boiling Point | Approx. 155°C at 2 mmHg | [2] |
| Classification | Combustible Liquid | [3][4] |
Q: How stable is the compound under standard laboratory conditions?
Under standard ambient conditions (room temperature, protected from light), this compound is considered chemically stable.[3][4] The presence of the methyl group on the phenyl ring can enhance its stability compared to unsubstituted analogs.[1] However, "stable" does not mean inert; long-term integrity depends on proper storage.
Q: Is this compound sensitive to light?
Yes, caution is advised. Aromatic ketones as a class are known to be photoreactive.[5][6] The carbonyl group can absorb UV radiation, potentially leading to photochemical reactions such as photoreduction or Norrish-type reactions, which can generate impurities and degrade the sample.[7][8] A safety data sheet for the parent compound, acetophenone, explicitly notes that it is light-sensitive.[4] Therefore, protection from light is a critical aspect of storage.
Q: What is its thermal stability profile?
The compound is stable at room temperature but should be protected from strong or prolonged heating.[3] Like many organic compounds, it will undergo thermal decomposition at elevated temperatures.[9] Importantly, upon intense heating, its vapors can form explosive mixtures with air.[3][4]
Q: Is hydrolysis a concern for this compound?
Under neutral aqueous conditions, ketones are generally resistant to hydrolysis.[10] The equilibrium between the ketone and its hydrate (gem-diol) form heavily favors the ketone.[11][12] However, this reaction can be catalyzed by the presence of acids or bases.[13] Therefore, while stable in neutral water, contact with acidic or basic aqueous solutions during storage or experiments should be avoided to prevent potential degradation.
Q: Does this compound degrade in the presence of air (oxidation)?
While safety data sheets often state it is stable under ambient conditions, best practices for long-term storage of valuable intermediates recommend minimizing contact with atmospheric oxygen.[1] Some related compounds, like hydrazones derived from acetophenone, show significant degradation upon exposure to air.[14] Oxidative degradation, though potentially slow, can generate impurities that may interfere with sensitive downstream applications. For this reason, storage under an inert atmosphere is recommended to preserve high purity.[1]
Section 2: Recommended Storage and Handling Protocols
Adherence to correct storage protocols is the most effective way to ensure the long-term viability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[15] | Prevents melting and minimizes the rate of potential slow degradation pathways. |
| Atmosphere | For long-term storage (>6 months), store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Minimizes the risk of slow oxidation by atmospheric oxygen. |
| Container | Use a tightly sealed, amber glass vial or a clear vial stored in the dark.[4][15] | Protects from light-induced degradation and prevents contamination from air and moisture. |
| Location | Store in a well-ventilated area away from heat, sparks, and open flames.[3][4][16] | The compound is a combustible liquid and its vapors can be flammable.[16] |
Experimental Protocol: Preparing Aliquots for Long-Term Storage
To avoid repeated exposure of the bulk material to the atmosphere, we recommend preparing smaller, single-use aliquots.
-
Preparation: Move the bulk container of this compound and several smaller amber glass vials into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a fume hood with low humidity.
-
Dispensing: Gently warm the bulk container if the material is solid until it just melts, allowing for easier transfer. Use a clean, dry pipette to transfer the desired amount into each smaller vial.
-
Inerting: Backfill the headspace of each vial with dry argon or nitrogen gas.
-
Sealing: Immediately cap each vial tightly. For extra protection, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, date of aliquoting, and concentration (if in solution).
-
Storage: Place the labeled vials in a designated cool, dark, and dry storage location.
Section 3: Troubleshooting Guide
This section provides a logical framework for diagnosing issues that may arise during experimentation.
Caption: Troubleshooting workflow for experiments involving this compound.
Troubleshooting Q&A
Q: My compound, which was initially a pale solid, has darkened or turned brown. What does this signify?
A visible color change is a strong indicator of chemical degradation. This is often due to prolonged exposure to air (oxidation) or light (photodecomposition).[4] Such degradation can introduce impurities that may act as catalysts for further decomposition or interfere with your reactions. It is strongly recommended to discard the discolored material and use a fresh aliquot from a properly stored stock.
Q: I'm observing inconsistent yields or unexpected side products in my reactions. Could the starting material be the issue?
Absolutely. Inconsistent results are a classic symptom of using a starting material of variable or declining purity. If the compound has been stored improperly (e.g., frequently opened container, exposure to light), its purity may be compromised. Refer to the troubleshooting workflow diagram above. If you suspect the material, it is best to verify its purity using an analytical technique like NMR spectroscopy or LC-MS before use.
Q: The solid material in the container has become oily or has completely liquefied, even in a temperature-controlled lab. Is it decomposing?
This may not necessarily indicate decomposition. The melting point of this compound is close to typical room temperatures (approx. 22-24°C).[3] Minor fluctuations in laboratory temperature can cause the material to melt or exist as a supercooled liquid. However, if this change is accompanied by a darkening in color, decomposition should be suspected. If the liquid is still pale yellow and clear, it is likely just a physical phase change.
Section 4: Comprehensive FAQ
Q: What are the primary chemical incompatibilities for this compound?
To prevent hazardous or unwanted reactions, avoid contact with the following:
-
Strong oxidizing agents: Can react exothermically and lead to degradation.[15]
-
Strong reducing agents: Can reduce the ketone functional group.[15]
-
Strong bases: Can catalyze aldol-type reactions or other unwanted side reactions.[15]
-
Heat, sparks, and open flames: The compound is combustible and can be an ignition risk.[15][17]
Q: How should I handle an accidental spill?
For a small spill, absorb it with an inert material such as vermiculite, sand, or earth.[15][17] Place the contaminated material into a suitable, sealed container for disposal.[15] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures. Always use appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][15]
Q: What is the recommended procedure for disposal?
Dispose of unused material and waste in accordance with local, state, and federal hazardous waste regulations.[18] Do not dispose of it down the drain.[3] The material should be sent to an approved waste disposal plant.[4]
References
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LookChem. (n.d.). Cas no 2430-99-1 (this compound). Retrieved from [Link]
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Quora. (2018). What does the hydrolysis of ketones yield?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]
-
U.S. Hazmat Storage. (2026). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Retrieved from [Link]
-
Rogue Chem. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Retrieved from [Link]
-
U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Retrieved from [Link]
-
PubMed. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Chemical Communications. (2016). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from [Link]
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Technical Support Center: NMR Analysis of 2-(4-Methylphenyl)acetophenone Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the spectroscopic identification of 2-(4-Methylphenyl)acetophenone and its constitutional isomers. This guide is designed for researchers, chemists, and drug development professionals who rely on precise structural elucidation. Here, we address common challenges and frequently asked questions encountered during the NMR analysis of these compounds, providing not just answers, but the underlying principles to empower your experimental work.
Introduction: The Challenge of Isomeric Purity
In the synthesis of this compound, the formation of constitutional isomers is a common challenge. These isomers, which share the same molecular formula (C₁₅H₁₄O) but differ in the connectivity of their atoms, can be difficult to separate due to similar physical properties. The most frequently encountered isomers involve the positional change of the methyl group on the phenyl ring, leading to ortho-, meta-, and para-substituted compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for unambiguously distinguishing these isomers.[1] This guide provides troubleshooting advice and protocols to leverage ¹H and ¹³C NMR for confident isomer identification.
Isomer Structures at a Glance
Caption: Key constitutional isomers of 2-(Methylphenyl)acetophenone.
Troubleshooting and FAQs
Question 1: My ¹H NMR spectrum shows a complex aromatic region. How can I determine if I have the pure para-isomer or a mixture?
Answer: This is a classic problem that is best solved by analyzing the splitting patterns and symmetry in the aromatic region of your ¹H NMR spectrum.
Expertise & Causality: The substitution pattern on an aromatic ring dictates the magnetic equivalence of its protons and, consequently, their splitting patterns.
-
para-Isomer (this compound): The tolyl ring possesses a C₂ axis of symmetry. This makes the protons at positions 2' and 6' chemically equivalent, as are the protons at 3' and 5'. These two sets of protons couple with each other, producing a characteristic AA'BB' system . At moderate to high field strengths (≥400 MHz), this often resolves into what appears to be two distinct doublets, each integrating to 2H. This clean, symmetrical pattern is a strong indicator of the para-isomer.
-
meta- and ortho-Isomers: These isomers lack the symmetry of the para form. All four protons on their respective tolyl rings are chemically non-equivalent. This results in a complex, overlapping multiplet region for these 4 protons, which is very difficult to resolve into simple first-order patterns.
Troubleshooting Steps:
-
Focus on the Aromatic Region (δ 7.0-8.2 ppm):
-
Look for two clean doublets around δ 7.1-7.3 ppm, each integrating to 2H. This is the hallmark of the para-isomer's tolyl ring.
-
Observe the region around δ 7.9-8.0 ppm. You should see a multiplet (often appearing as a doublet of doublets) integrating to 2H, corresponding to the protons ortho to the carbonyl group on the unsubstituted phenyl ring.[2]
-
-
Check for Minor Signals: The presence of small, complex multiplets in the aromatic region alongside the clean AA'BB' pattern suggests a mixture of isomers.
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) can improve signal dispersion and resolve overlapping multiplets, making assignment easier.
| Isomer | Key ¹H NMR Feature (Tolyl Ring Protons, ~δ 7.0-7.3 ppm) | Symmetry |
| para- | Two distinct doublets (AA'BB' system), each integrating to 2H. | High |
| meta- | Complex, overlapping multiplet region for 4H. | Low |
| ortho- | Complex, overlapping multiplet region for 4H. | Low |
Question 2: The aromatic signals are too overlapped to make a definitive assignment. Is there a more robust NMR method?
Answer: Yes. When ¹H NMR is ambiguous, ¹³C NMR spectroscopy is the superior method for distinguishing these isomers due to its sensitivity to molecular symmetry.
Expertise & Causality: The number of unique carbon environments in a molecule directly corresponds to the number of signals in its proton-decoupled ¹³C NMR spectrum.[1] The higher symmetry of the para-isomer results in fewer signals compared to the less symmetric ortho and meta isomers.
-
para-Isomer: Due to its symmetry, the tolyl ring will only show 4 distinct aromatic carbon signals (2 substituted carbons, 2 unsubstituted carbons).
-
meta-Isomer: All 6 aromatic carbons on the tolyl ring are unique and will produce 6 distinct signals.
-
ortho-Isomer: All 6 aromatic carbons on the tolyl ring are unique and will also produce 6 distinct signals.
Self-Validating Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Count the number of signals in the aromatic region (δ 125-140 ppm).
-
If you count 9 aromatic signals total: This corresponds to the 5 carbons of the unsubstituted phenyl ring plus the 4 unique carbons of the para-substituted tolyl ring.
-
If you count 11 aromatic signals total: This corresponds to the 5 carbons of the unsubstituted phenyl ring plus the 6 unique carbons of either the meta- or ortho-substituted tolyl ring.
Expected ¹³C Signal Count (Total Aromatic Carbons)
| Isomer | Unsubstituted Phenyl Ring | Substituted Tolyl Ring | Total Aromatic Signals |
| para- | 5 | 4 | 9 |
| meta- | 5 | 6 | 11 |
| ortho- | 5 | 6 | 11 |
Note: While ¹³C NMR may not easily distinguish between ortho and meta isomers by signal count alone, their chemical shift patterns will differ. For definitive ortho/meta assignment, 2D NMR (HSQC/HMBC) would be required.
Question 3: How can I be sure the methyl group isn't on the other ring? For example, how do I distinguish this compound from 1-(4-Methylphenyl)-2-phenylethanone?
Answer: This is an excellent question that addresses a different isomeric possibility. The key lies in identifying which aromatic ring is directly attached to the deshielding carbonyl group.
Expertise & Causality: A carbonyl group (C=O) is strongly electron-withdrawing and exerts a powerful deshielding effect on adjacent protons. In acetophenone-type structures, the aromatic protons ortho to the acetyl group are shifted significantly downfield, typically appearing around δ 7.9-8.0 ppm .[2][3]
-
This compound (Target Molecule):
-
The carbonyl is attached to the unsubstituted phenyl ring.
-
Therefore, you will see a 2H multiplet around δ 7.9-8.0 ppm with a splitting pattern corresponding to an unsubstituted ring.
-
The protons on the p-tolyl ring will appear further upfield (δ ~7.1-7.3 ppm) as the characteristic AA'BB' system.
-
-
1-(4-Methylphenyl)-2-phenylethanone (Isomer):
-
The carbonyl is attached to the methyl-substituted phenyl ring.
-
The deshielded ortho-protons are now part of the p-tolyl ring system.
-
You will see a 2H doublet (part of an AA'BB' system) significantly downfield around δ 7.9 ppm. The other half of this AA'BB' system (the protons meta to the carbonyl) will be further upfield.
-
The protons on the unsubstituted phenyl ring (from the benzyl moiety) will appear as a 5H multiplet in the typical aromatic region, further upfield.
-
Summary Table for Distinguishing Major Isomeric Types
| Compound | Deshielded Protons (ortho to C=O, ~δ 7.9-8.0 ppm) | Identity of Ring Attached to C=O |
| 2-(Phenyl)acetophenone | 2H multiplet | Unsubstituted Phenyl |
| 1-(4-Methylphenyl)-2-phenylethanone | 2H doublet (part of AA'BB') | 4-Methylphenyl |
Experimental Protocols & Workflow
Standard Operating Procedure: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of your compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for this type of analysis.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer of at least 400 MHz.
-
Acquire data with a spectral width of ~16 ppm, centered around 6 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire data with a spectral width of ~240 ppm, centered around 120 ppm.
-
Set the relaxation delay (d1) to 2-5 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Logical Workflow for Isomer Identification
Caption: Decision workflow for identifying positional isomers using NMR.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
-
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-METHYLACETOPHENONE. PubChem. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
LookChem. (n.d.). Cas no 2430-99-1 (this compound). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for "Aerobic oxidation of alcohols to aldehydes and ketones by a robust copper(i) catalyst". Retrieved from [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033910). Retrieved from [Link]
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
YouTube. (2018, December 16). NMR spectroscopy acetophenone [Video]. Retrieved from [Link]
Sources
Resolving overlapping peaks in 1H NMR of 2-(4-Methylphenyl)acetophenone
Technical Support Center: NMR Spectroscopy
Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in spectral analysis. Here, we provide in-depth troubleshooting strategies and FAQs to address specific experimental issues, grounded in established scientific principles.
Troubleshooting Guide: Resolving Overlapping Peaks in the ¹H NMR of 2-(4-Methylphenyl)acetophenone
This guide addresses a common challenge in the analysis of this compound: the significant overlap of proton signals in the aromatic region of its ¹H NMR spectrum. We will explore a tiered approach to resolving these signals, from simple experimental adjustments to advanced 2D NMR techniques.
Frequently Asked Questions (FAQs)
Q1: What does the expected ¹H NMR spectrum of this compound look like and which signals are prone to overlapping?
A: The ¹H NMR spectrum of this compound displays four distinct sets of proton signals. The primary challenge arises in the aromatic region, where nine protons resonate in a narrow chemical shift range, leading to significant signal overlap.
-
Aromatic Protons (Overlapping Region):
-
Phenyl Ring: The five protons on the monosubstituted phenyl ring (attached to the carbonyl group) typically appear between 7.4 and 8.1 ppm. The two protons ortho to the electron-withdrawing carbonyl group are shifted furthest downfield.
-
p-Tolyl Ring: The four protons on the para-substituted tolyl ring exhibit an AA'BB' system, with signals usually found between 7.1 and 7.3 ppm.
-
-
Non-Aromatic Protons (Well-Resolved):
-
Methylene Bridge (-CH₂-): A singlet corresponding to the two methylene protons appears around 4.2 ppm.
-
Methyl Group (-CH₃): A singlet for the three methyl protons is observed upfield, around 2.3 ppm.
-
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl (ortho to C=O) | ~7.9 - 8.1 | Multiplet (d) | 2H |
| Phenyl (meta/para to C=O) | ~7.4 - 7.6 | Multiplet (m) | 3H |
| p-Tolyl (ortho to CH₂) | ~7.1 - 7.3 | Multiplet (d) | 2H |
| p-Tolyl (ortho to CH₃) | ~7.1 - 7.3 | Multiplet (d) | 2H |
| Methylene (-CH₂-) | ~4.2 | Singlet (s) | 2H |
| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H |
| Note: These are approximate values. Actual shifts can vary based on concentration and exact experimental conditions.[1][2][3] |
Q2: Why do the aromatic protons in my spectrum overlap so severely?
A: The overlap occurs because the electronic environments of the nine protons on the two separate aromatic rings are very similar, causing their signals to resonate in a close chemical shift range (~7.1-8.1 ppm). This phenomenon is common in molecules containing multiple, electronically similar aromatic moieties.[4] When the difference in chemical shift (Δν) between coupled protons is not much larger than the coupling constant (J), the simple first-order splitting rules break down, leading to complex, overlapping multiplets that are difficult to interpret directly from a 1D spectrum.[5]
Troubleshooting Workflow: A Tiered Approach to Resolution
When faced with overlapping signals, a systematic approach is recommended. Start with the simplest and quickest methods before proceeding to more time-intensive instrumental or advanced experiments.
Caption: A tiered workflow for resolving overlapping NMR signals.
Tier 1: Simple Experimental Adjustments
Q3: Can changing the NMR solvent resolve the overlapping aromatic signals?
A: Yes, changing the solvent is one of the most effective initial steps. Aromatic solvents, particularly benzene-d₆, can induce significant changes in the chemical shifts of the solute protons due to anisotropic effects. This phenomenon is known as the Aromatic Solvent-Induced Shift (ASIS).[6]
-
Mechanism of Action: Benzene molecules tend to form weak complexes with electron-deficient regions of the solute molecule. For this compound, the electron-poor region is near the carbonyl group. The ring current of the benzene-d₆ solvent will create a shielding or deshielding effect on nearby protons, depending on their orientation relative to the benzene ring. This differential shifting can "spread out" the overlapping signals, often revealing the underlying multiplicities.[6][7]
-
Practical Insight: Protons on the face of the molecule interacting with the benzene will be shifted upfield (to lower ppm), while those on the periphery may be shifted downfield. This often provides enough separation to simplify the complex aromatic region.[8][9][10]
Protocol 1: Solvent Change Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the compound in CDCl₃.
-
Sample Preparation: Prepare a new, identically concentrated sample in benzene-d₆.
-
Acquisition: Acquire a ¹H NMR spectrum using the same parameters as the first experiment.
-
Analysis: Compare the aromatic regions of the two spectra. Look for changes in chemical shifts and resolution of the multiplets.
Q4: How does changing the sample temperature help in peak resolution?
A: Varying the temperature (VT-NMR) can resolve overlapping peaks if the chemical shifts of the involved protons have different temperature dependencies.[11][12] This is particularly useful if the molecule exists in multiple conformations that are rapidly interconverting at room temperature.
-
Mechanism of Action: The observed chemical shift is a weighted average of the shifts in all populated conformations. As the temperature changes, the relative populations of these conformers shift, which can alter the averaged chemical shift.[11] If the protons in the overlapping region are affected differently by this conformational change, their signals may move apart as the temperature is raised or lowered.[12][13][14]
-
Practical Insight: For a rigid molecule like this compound, temperature effects may be subtle. However, it is a straightforward experiment to perform. Decreasing the temperature might sharpen peaks by slowing molecular tumbling, while increasing it can sometimes average out complex couplings.
Protocol 2: Variable Temperature (VT) Study
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298K).
-
Temperature Increments: Increase the sample temperature in steps of 10-20°C (e.g., to 45°C, then 65°C), allowing the temperature to stabilize for 5-10 minutes at each step before acquisition.[15]
-
Acquisition: Acquire a ¹H spectrum at each temperature.
-
Analysis: Stack the spectra and observe any temperature-dependent chemical shift changes that may lead to signal resolution. Note any changes in peak shape or width.
Tier 2: Instrumental Adjustments
Q5: My aromatic signals are still overlapping. Will running the sample on a higher-field NMR spectrometer help?
A: Absolutely. This is one of the most reliable methods for improving spectral resolution. The separation of peaks in Hertz (Hz) is directly proportional to the strength of the external magnetic field (B₀).[16][17][18]
-
Mechanism of Action: The chemical shift (δ) in ppm is independent of the field strength. However, the frequency dispersion in Hz is not. For example, a 1 ppm difference corresponds to 300 Hz on a 300 MHz spectrometer but 600 Hz on a 600 MHz instrument. In contrast, the scalar coupling constant (J), also in Hz, is independent of the field strength. By increasing the field, the ratio of chemical shift separation to the coupling constant (Δν/J) increases, which simplifies complex "second-order" spectra and reduces signal overlap.[5][19]
-
Practical Insight: Moving from a 300 MHz to a 600 MHz or higher spectrometer can often transform an indecipherable multiplet into a set of clearly resolved, first-order peaks, making assignment straightforward.[20]
Tier 3: Advanced 2D NMR Experiments
When simpler methods fail, two-dimensional (2D) NMR experiments provide definitive assignments by correlating nuclei through their interactions.
Q6: What 2D NMR experiments can definitively assign the aromatic protons?
A: The most powerful tools for this task are COSY (Correlation Spectroscopy) and heteronuclear experiments like HSQC and HMBC .
-
COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[21][22] A 2D COSY spectrum shows the standard 1D proton spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two protons that are coupled to each other.
-
Application: By starting with an unambiguous proton (e.g., one of the doublets of the p-tolyl ring), you can "walk" along the spin system by identifying its cross-peaks, allowing you to assign all coupled partners within that ring. This will clearly separate the spin system of the phenyl ring from that of the p-tolyl ring.[23][24][25]
-
Caption: Expected COSY correlations for the two aromatic rings.
-
HSQC/HMBC (Heteronuclear Correlation):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling).[22][26] This is useful for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is extremely powerful for connecting different parts of the molecule. For instance, the methylene protons (~4.2 ppm) will show an HMBC correlation to the carbonyl carbon and to the quaternary and ortho carbons of the p-tolyl ring, definitively linking the three fragments of the molecule.
-
Protocol 3: Acquiring a 2D COSY Spectrum
-
Setup: Load a standard ¹H experiment. Ensure the spectral width is optimized to include all proton signals.[27]
-
Parameter Set: Load a standard COSY parameter set (e.g., 'COSY45' or 'COSY90').[28] The instrument software will typically adjust most parameters automatically.
-
Acquisition: A 2D experiment requires multiple scans over an incremented delay. A standard COSY can take from 30 minutes to a few hours, depending on the sample concentration and desired resolution.[27]
-
Processing: After acquisition, the data is processed with a Fourier transform in both dimensions (using commands like xfb in TopSpin).[28]
-
Analysis: Analyze the resulting 2D map to identify cross-peaks and trace the coupling networks for each aromatic ring.[29][30]
References
-
Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog.
-
This compound(2430-99-1) 1H NMR spectrum. ChemicalBook.
-
Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry.
-
Hoyt, D. W., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Magnetic Resonance in Chemistry.
-
Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society.
-
TUTORIAL: 2D COSY EXPERIMENT. IMSERC, Northwestern University.
-
Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. (2025). Comprehensive Analytical Chemistry.
-
The 2D COSY Experiment. (2020). YouTube.
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University.
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001). ResearchGate.
-
Advances in High-Field Magnetic Resonance Spectroscopy in Alzheimer's Disease. (2012). Current Medical Imaging Reviews.
-
Settle in and get COSY! (n.d.). Nanalysis NMR Blog.
-
(1)H NMR investigation of solvent effects in aromatic stacking interactions. (2001). PubMed.
-
Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
-
Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-La Crosse.
-
Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Synfacts.
-
Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments.
-
How to assign overlapping multiplets in 1H NMR spectra? (2021). Chemistry Stack Exchange.
-
Acquisition of COSY Spectra on the Gemini-300. (n.d.). UC Davis NMR Facility.
-
Ferrage, F. (2021). Low-field vs high-field NMR: why not both? YouTube.
-
Implementation protocol for the ultrafast COSY experiment. (2024). Nantes Université.
-
Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Chemical Communications.
-
qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research.
-
RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (2015). Organic & Biomolecular Chemistry.
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Human Metabolome Database.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
-
Two Dimensional NMR. (n.d.). Organic Chemistry Data.
-
¹H NMR: Interpreting Distorted and Overlapping Signals. (2024). JoVE.
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This compound(2430-99-1) IR2 spectrum. ChemicalBook.
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Comparison between high-field, high-resolution, and low-field,... (n.d.). ResearchGate.
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In NMR spectroscopy, what is the advantage of a high MHz (400 as apposed to 100)? (2022). Quora.
-
NMR spectrum of acetophenone. (2021). YouTube.
-
This compound 2430-99-1. Guidechem.
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Technical Support Center: Minimizing Solvent Impurities in 2-(4-Methylphenyl)acetophenone
Welcome to the technical support center for the purification of 2-(4-Methylphenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing and removing residual solvent impurities. Since there is no therapeutic benefit from residual solvents, they should be removed to the extent possible to meet product specifications and ensure safety.[1] This resource provides in-depth, practical solutions in a direct question-and-answer format to help you achieve the highest sample purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I identify the specific solvent impurities in my this compound sample?
A1: Identifying residual solvents is the first critical step. The two most powerful and commonly used techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: This is often the quickest method. Residual protonated solvents will show characteristic peaks in your ¹H NMR spectrum. By comparing the chemical shifts of unknown peaks to established reference tables, you can identify the solvent. For example, a singlet at ~2.10 ppm in a CDCl₃ spectrum often indicates residual acetone.[2] Numerous resources provide comprehensive tables of solvent chemical shifts in various deuterated solvents.[3][4][5][6][7][8]
-
Headspace GC-MS: This is the gold-standard for quantifying and identifying volatile organic compounds.[9] The sample is heated, and the vapor (headspace) is injected into the GC-MS system. The gas chromatograph separates the volatile components, and the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each, allowing for definitive identification and quantification.[10][11] This method is particularly sensitive and is the standard for regulatory submissions, aligning with guidelines like the International Council for Harmonisation (ICH) Q3C.[9][12]
Q2: What are the most common sources of solvent impurities in my final product?
A2: Solvent impurities are typically introduced during three main stages of the chemical process:
-
Synthesis: The reaction solvent itself is a primary source. For instance, in a Grignard reaction to synthesize a precursor, an ether like THF or diethyl ether might be used.[13] In other synthetic routes, solvents like toluene or dichloromethane could be employed.
-
Aqueous Work-up/Extraction: Solvents used to extract the product from an aqueous phase, such as ethyl acetate, dichloromethane (DCM), or diethyl ether, are common culprits.[14][15] Even if the solvent is highly volatile, trace amounts can persist.
-
Purification: The final purification step is a major potential source.
-
Recrystallization: The solvent system used to dissolve the crude product and induce crystallization can become trapped within the crystal lattice.
-
Column Chromatography: Solvents used as the mobile phase (eluent), such as mixtures of hexanes and ethyl acetate, can be present in the isolated fractions.[16]
-
Q3: My ¹H NMR shows a significant amount of residual toluene. What is the most effective way to remove this high-boiling point solvent?
A3: Removing high-boiling point solvents like toluene (Boiling Point: 111 °C) can be challenging as they are not easily removed by simple rotary evaporation at temperatures that won't degrade your product.
Primary Recommendation: Recrystallization from a Different Solvent System
This is the most effective method. Find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. A good starting point would be a polar solvent like ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes. The principle is that the toluene will remain in the mother liquor while your purified product crystallizes out.
Alternative Method: High Vacuum Drying
If recrystallization is not feasible, drying the sample under a high vacuum (using a Schlenk line or high-vacuum manifold, not just a rotary evaporator) at a moderately elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) can slowly remove the toluene.
Q4: I'm struggling with my recrystallization. My product either "oils out" or the recovery is very low. What am I doing wrong?
A4: Recrystallization is a powerful but delicate technique.[17] Here’s a troubleshooting guide for common issues:
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The melting point of your compound is lower than the boiling point of the solvent.[18] / The solution is cooling too rapidly. / The presence of significant impurities is depressing the melting point. | 1. Re-heat the solution until the oil dissolves. Add a small amount of additional solvent and allow it to cool much more slowly. Insulating the flask can help.[19][20] 2. Choose a solvent with a lower boiling point. 3. Use a solvent-antisolvent system: Dissolve the oil in a minimal amount of a "good" solvent (in which it's highly soluble), then slowly add a "poor" solvent (antisolvent, in which it's insoluble) dropwise at a warm temperature until the solution just becomes turbid. Then, allow it to cool slowly.[21] |
| No Crystals Form | Too much solvent was used.[18][19] / The solution is supersaturated.[19] | 1. Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed crystal" of the pure compound.[22] 2. Reduce solvent volume: Gently heat the solution to boil off some of the solvent, making it more concentrated, then attempt to cool again.[18] |
| Low Recovery | Too much solvent was used, meaning a significant portion of your product remains dissolved even when cold.[21] / The product is too soluble in the chosen solvent, even at low temperatures. | 1. Minimize the hot solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[22] 2. Cool thoroughly: Ensure the flask is cooled in an ice-water bath for an adequate time (e.g., 15-20 minutes) to maximize crystal formation.[17] 3. Re-evaluate your solvent choice. The ideal solvent will dissolve the compound when hot but very little when cold. |
| Rapid Crashing Out (Fine powder forms instead of crystals) | The solution cooled too quickly, trapping impurities.[17] | 1. Re-heat to re-dissolve the solid. 2. Add a slight excess of solvent (e.g., 5-10% more) to keep the compound in solution longer during cooling.[20] 3. Ensure slow cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[20] |
Q5: My sample is intended for drug development. Are there regulatory standards for solvent impurities I should be aware of?
A5: Absolutely. For drug development professionals, the primary guideline is the ICH Q3C (R8) Guideline for Residual Solvents .[23] This guideline is critical for ensuring patient safety.[24]
-
Solvent Classification: ICH classifies solvents into three categories based on their toxicity:
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[1]
-
Class 2: Solvents to be limited. These have less severe toxicity and are assigned a Permitted Daily Exposure (PDE) limit.[1][25]
-
Class 3: Solvents with low toxic potential. These have a PDE of 50 mg or more per day and are generally considered safer.[1]
-
-
Limits and Testing: The guideline provides specific concentration limits (in ppm) for Class 2 solvents and states that testing must be performed for any solvents used or produced during the manufacturing or purification process.[23] Manufacturers are free to select the most appropriate validated analytical procedure for testing.[1]
Experimental Protocols & Workflows
Workflow 1: Identifying and Removing a Common Solvent Impurity (e.g., Ethyl Acetate)
This workflow outlines the logical steps from detection to removal of a mid-boiling point solvent like ethyl acetate, commonly used in extraction and chromatography.
Caption: Workflow for solvent impurity detection, removal, and verification.
Protocol 1: Optimized Recrystallization of this compound
This protocol provides a step-by-step method for purifying your compound via recrystallization from an ethanol/water system.
-
Solvent Preparation: Prepare a hot plate and two Erlenmeyer flasks. In one, place your crude this compound. In the second, add ethanol with a few boiling chips and bring it to a gentle boil.
-
Dissolution: Add the hot ethanol to the flask containing your crude solid portion-wise, with swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If you observe any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that is not cold (e.g., a cork ring or paper towels). Slow cooling is essential for forming pure, large crystals.[18]
-
Induce Precipitation: Once at room temperature, begin adding deionized water (the "antisolvent") dropwise while swirling until the solution becomes persistently cloudy (turbid).
-
Complete Crystallization: Allow the flask to stand undisturbed for 20-30 minutes to allow for thorough crystal growth. Afterwards, place the flask in an ice-water bath for at least 15 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Place the purified crystals in a vacuum oven or desiccator under high vacuum until a constant weight is achieved. This ensures the complete removal of the recrystallization solvents.
Data & Reference Tables
Table 1: Properties of Common Organic Solvents
This table provides key properties of solvents frequently encountered during synthesis and purification, aiding in the selection of appropriate removal techniques.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use | Removal Strategy |
| Diethyl Ether | 34.6 | 2.8 | Extraction | Rotary Evaporation, High Vacuum |
| Dichloromethane (DCM) | 39.6 | 3.1 | Extraction, Chromatography | Rotary Evaporation, High Vacuum |
| Acetone | 56.0 | 5.1 | Reaction, Cleaning | Rotary Evaporation, High Vacuum |
| Ethyl Acetate | 77.1 | 4.4 | Extraction, Chromatography | Rotary Evaporation, High Vacuum |
| Ethanol | 78.4 | 4.3 | Recrystallization | Rotary Evaporation, High Vacuum |
| Toluene | 110.6 | 2.4 | Reaction | Recrystallization, High Vacuum |
| N,N-Dimethylformamide (DMF) | 153.0 | 6.4 | Reaction | Aqueous Washes, Recrystallization |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 7.2 | Reaction | Aqueous Washes, Lyophilization |
References
- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline.
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Scribd. ICH Q3C Residual Solvents.
- Process Chemistry Portal.
- Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- LCGC International.
- Shimadzu. Analysis of Impurities in Tests for Residual Solents in Pharmaceuticals Using GC-MS.
- Pierens, G. K., et al. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy.
- Chemistry LibreTexts. (2021). 2.
- University of York.
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- Medistri SA. (2024).
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- Wired Chemist.
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- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
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- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ResearchGate.
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Technical Support Center: Degradation Pathways of 2-(4-Methylphenyl)acetophenone
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 2-(4-Methylphenyl)acetophenone. The content is structured in a practical question-and-answer format to address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: The molecular structure of this compound—an aromatic ketone with a reactive benzylic methylene bridge—suggests it is primarily susceptible to oxidative, photolytic, and thermal degradation. Hydrolytic degradation is expected to be minimal due to the general stability of the ketone and ether linkages under typical hydrolytic stress conditions.
-
Oxidative Degradation: The benzylic carbon (the -CH2- group) is the most likely site for oxidation.[1][2] Initial oxidation would likely form a hydroperoxide or an alcohol intermediate, which could be further oxidized to a diketone, such as 1-(4-methylphenyl)-2-phenylethane-1,2-dione. The methyl group on the phenyl ring is another potential, albeit less reactive, site for oxidation.
-
Photodegradation: Aromatic ketones are known to be photosensitive.[2] Upon exposure to UV light, this compound may undergo several reactions, including photo-oxidation via free radical mechanisms or photoenolization, a process common for ortho-alkyl substituted acetophenones that can occur from the triplet excited state.[2][3][4] This can lead to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to involve homolytic cleavage of the carbon-carbon bonds, particularly the bond between the carbonyl group and the benzylic methylene group. This can generate various smaller aromatic fragments.[5][6]
Q2: What are the recommended starting conditions for a forced degradation study of this compound, aligned with ICH guidelines?
A2: Forced degradation studies, or stress testing, are essential for developing and validating stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate and quantify the degradants without completely consuming the parent compound.[9] The following table outlines recommended starting conditions based on ICH guidelines.[2][7]
| Stress Condition | Recommended Starting Parameters | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 48 hours. | While ketones are relatively stable, these conditions can force degradation and test method specificity. Neutralize samples with an equivalent amount of base before analysis.[10][11] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 48 hours. | Similar to acid hydrolysis, this tests stability at high pH. Neutralize samples with an equivalent amount of acid before analysis.[10][11] |
| Oxidation | 3-6% H₂O₂ at room temperature for up to 24 hours. | Hydrogen peroxide is a common oxidizing agent.[2] The reaction should be performed protected from light to prevent confounding photolytic effects. |
| Thermal Degradation | Solid-state and solution at 80°C for up to 72 hours. | High temperatures can reveal degradation pathways not observed under other conditions.[1] Using both solid and solution states provides a comprehensive profile. |
| Photodegradation | Expose solid and solution samples to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UVA). | As per ICH Q1B guidelines, this simulates exposure to light during manufacturing and storage.[12][13] A dark control, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.[12][14] |
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and characterizing its degradants?
A3: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV/Photodiode Array (PDA) detector is the primary workhorse for these studies.[15] A PDA detector is crucial as it allows for the monitoring of multiple wavelengths, which is important because degradation products may have different UV absorption maxima than the parent compound.[10] It also enables peak purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying and structurally elucidating unknown degradation products.[16][17] By providing mass-to-charge ratio data and fragmentation patterns, LC-MS allows for the confident identification of impurities formed under stress.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be particularly useful for analyzing volatile degradation products that may arise from thermal stress conditions.[17]
Q4: How can I ensure a good mass balance in my forced degradation study?
A4: Achieving a good mass balance (where the sum of the parent compound assay and all degradation products is close to 100% of the initial value) is a critical indicator of a well-developed, stability-indicating method.[9][10] To improve mass balance:
-
Use a PDA or MS Detector: Ensure that all degradants are being detected. Some may not absorb at the primary wavelength of the parent drug. A universal detector like a mass spectrometer can help account for non-chromophoric degradants.[10]
-
Check for Volatile or Insoluble Degradants: Poor mass balance can result from the formation of volatile products that are lost during sample preparation or insoluble products that precipitate out of solution.
-
Validate the Method: The analytical method must be properly validated for specificity, ensuring that all degradation products are separated from the parent peak and from each other.[10]
Troubleshooting & Optimization Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Minimal Degradation Observed | Stress conditions are too mild; the compound is highly stable under the applied conditions. | Systematically increase the severity of the stress: • Increase the concentration of the acid, base, or oxidizing agent. • Extend the exposure time. • Increase the temperature in 10°C increments.[2][11] |
| Parent Compound Completely Degraded | Stress conditions are too harsh. | Systematically decrease the severity of the stress: • Reduce the concentration of the stressor. • Shorten the exposure time, taking multiple time points. • Lower the temperature.[11] |
| Inconsistent Results in Photostability Studies | Confounding thermal degradation; inconsistent light exposure; analytical errors. | • Always include a dark control sample stored at the same temperature to isolate light effects from heat effects.[12][14] • Ensure samples are placed in the chamber for uniform light exposure and that the total light dose (lux hours and W h/m²) is verified.[13][14] • Protect samples from light during preparation and analysis.[18] |
| Poor Chromatographic Resolution or Peak Shape | Suboptimal HPLC method parameters (e.g., mobile phase, column, gradient). | • Optimize the mobile phase composition and pH. • Screen different column chemistries (e.g., C18, Phenyl-Hexyl). • Adjust the gradient slope to improve the separation of closely eluting peaks.[15] |
| Mass Balance is Significantly Below 90% | Formation of non-UV active, volatile, or insoluble degradants; co-elution of peaks. | • Use an LC-MS method to search for non-chromophoric compounds. • Check for precipitation in stressed samples. • Improve chromatographic separation to resolve any co-eluting peaks; verify peak purity using a PDA detector. |
Visualization of Potential Degradation Pathways & Workflows
Proposed Degradation Pathways
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation: In a clear glass flask, mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. This results in a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Control Sample: Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.
-
Incubation: Store both the stress and control samples at room temperature (approx. 25°C), protected from light, for 24 hours. Withdraw aliquots at intermediate time points (e.g., 2, 8, 12 hours) if kinetic data is desired.
-
Sample Preparation for HPLC: At each time point, withdraw an aliquot and dilute it to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Photolysis
-
Sample Preparation (Solution): Prepare a 1.0 mg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water. Place the solution in a chemically inert, transparent container (e.g., quartz).
-
Sample Preparation (Solid): Spread a thin layer of the solid compound in a suitable shallow dish.
-
Dark Control: Prepare identical solution and solid samples and wrap them securely in aluminum foil to protect them completely from light. [12]4. Exposure: Place the exposed samples and the dark controls together in a validated photostability chamber. Expose them to light conditions as specified in ICH Q1B (an integrated exposure of not less than 1.2 million lux hours and 200 watt hours per square meter). [13]Ensure the temperature is controlled (e.g., 25°C ± 2°C). [14]5. Sample Preparation for HPLC: After the exposure period, dissolve/dilute the samples with the mobile phase to a target concentration (e.g., 100 µg/mL).
-
Analysis: Analyze all exposed and dark control samples using a validated stability-indicating HPLC method. Compare the chromatograms to distinguish between photolytic and thermal degradation.
References
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- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
- BenchChem. (2025). Mozenavir Degradation Pathway Analysis: A Technical Support Resource.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. (2016). Forced Degradation Studies.
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- Pharma Stability. (2025). Photostability Testing Issues.
- BenchChem. (2025). Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?.
- ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
- ResearchGate. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization | Request PDF.
- Oxford Academic. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology.
- ICH. (n.d.). Q1A(R2) Guideline.
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- PubMed. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights.
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- Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
- Food and Chemical Toxicology. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9.
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- PubChem - NIH. (n.d.). 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338.
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- PubMed. (n.d.). Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(4-Methylphenyl)acetophenone and 2-Phenylacetophenone
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact chemical reactivity is fundamental to designing efficient synthetic pathways and novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Methylphenyl)acetophenone and its unsubstituted counterpart, 2-phenylacetophenone. The primary structural difference—a single methyl group at the para-position of the benzyl ring—profoundly influences the electronic properties and, consequently, the chemical behavior of these molecules. This guide will explore the theoretical underpinnings of their reactivity differences and provide practical, data-driven insights for laboratory applications.
Structural and Electronic Properties: The Influence of the para-Methyl Group
The key to understanding the divergent reactivity of these two compounds lies in the electronic effects exerted by the para-methyl group on this compound. This substituent influences the molecule's electron density distribution through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bond framework.[1] The methyl group pushes electron density towards the phenyl ring, slightly increasing its electron richness.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. The para-methyl group's C-H bonds can overlap with the phenyl ring's pi-system, further donating electron density into the ring.
In contrast, 2-phenylacetophenone lacks this additional electron-donating group, with its reactivity baseline established by the unsubstituted phenyl and benzyl rings. The cumulative effect in this compound is an increase in electron density throughout the molecule, which subtly alters the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Diagram: Electronic Effects on Reactivity
Caption: Influence of the para-methyl group on electronic properties.
Comparative Reactivity Analysis
The electronic modifications induced by the para-methyl group manifest in tangible differences in how these molecules behave in common organic reactions.
A. Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for ketones.[2][3] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon; a more electron-poor carbon reacts faster.[4]
-
2-Phenylacetophenone: Serves as the benchmark. The carbonyl carbon possesses a significant partial positive charge, making it readily susceptible to attack by nucleophiles.
-
This compound: The electron-donating methyl group, via the benzyl ring, slightly increases the electron density around the carbonyl group. This effect, though modest, reduces the partial positive charge on the carbonyl carbon.
B. Acidity of α-Protons and Enolate Formation
The hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic due to the resonance stabilization of the resulting enolate anion.[7][8][9] The stability of this conjugate base dictates the acidity of the α-proton.
-
2-Phenylacetophenone: The α-protons have a typical pKa value for ketones of this type (around 19-21), allowing for enolate formation with a suitable base (e.g., LDA, NaH).
-
This compound: The electron-donating methyl group slightly destabilizes the enolate anion. By pushing electron density into the system, it works against the delocalization of the negative charge onto the electronegative oxygen atom.
Quantitative Data Summary
While direct kinetic comparisons for these specific molecules are not always readily available in compiled formats, the principles can be quantified using the Hammett equation, which relates reaction rates to substituent electronic properties.[10][11] The substituent constant (σ) for a para-methyl group is negative, indicating its electron-donating nature. For reactions where negative charge is built up in the transition state (like nucleophilic addition or deprotonation), the reaction constant (ρ) is positive. According to the Hammett equation (log(k/k₀) = ρσ), a negative σ and a positive ρ will result in a negative value for log(k/k₀), meaning the rate constant for the substituted compound (k) is less than that of the unsubstituted compound (k₀).
| Property | 2-Phenylacetophenone | This compound | Rationale for Difference |
| Molecular Weight | 196.24 g/mol [12] | 210.27 g/mol [13][14] | Addition of a -CH₂- group |
| Relative Carbonyl Electrophilicity | Higher | Lower | Electron-donating p-methyl group reduces the partial positive charge on the carbonyl carbon.[5] |
| Relative α-Proton Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | Electron-donating p-methyl group destabilizes the resulting enolate conjugate base. |
| Predicted Reactivity (Nucleophilic Addition) | Faster | Slower | Governed by carbonyl electrophilicity.[6] |
| Predicted Reactivity (Enolate Formation) | Faster | Slower | Governed by α-proton acidity. |
Experimental Protocol: Comparative Reduction via Sodium Borohydride
To empirically validate the predicted reactivity difference, a competitive reduction experiment can be performed. This protocol is designed to highlight the kinetic preference of the reducing agent for the more electrophilic carbonyl.
Diagram: Experimental Workflow
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A Comparative Guide to the Synthesis of 2-(4-Methylphenyl)acetophenone for Pharmaceutical and Research Applications
Introduction
2-(4-Methylphenyl)acetophenone, also known as p-tolylacetophenone, is a diaryl ketone with significant applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in a range of biologically active molecules. The efficient and selective synthesis of this compound is, therefore, of considerable interest to researchers and professionals in drug development and organic synthesis. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a phenyl group and a p-tolylacetyl group. The three most prominent and versatile methods to achieve this are:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where benzene is acylated with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst.
-
Grignard Reaction: The nucleophilic addition of a phenylmagnesium halide to 4-methylphenylacetonitrile, followed by hydrolysis.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an α-haloketone (2-bromoacetophenone) and an organoboron compound (4-methylphenylboronic acid).
This guide will dissect each of these methodologies, providing the necessary details for researchers to make an informed decision based on their specific laboratory capabilities, desired scale, and purity requirements.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1] In the context of this compound synthesis, this involves the reaction of benzene with 4-methylphenylacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring to form the desired ketone.[4]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Benzene (anhydrous)
-
4-Methylphenylacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (acting as both solvent and reactant), slowly add 4-methylphenylacetyl chloride (1.0 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum-ketone complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Discussion of Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | Requires stoichiometric amounts of the Lewis acid catalyst. |
| Generally high yields for activated aromatic rings. | The Lewis acid is moisture-sensitive, requiring anhydrous conditions. |
| The reaction is typically straightforward to perform. | Generation of corrosive HCl gas as a byproduct. |
| The catalyst and the product form a complex, necessitating a hydrolytic workup. | |
| Can be problematic for substrates with acid-sensitive functional groups.[5] |
Method 2: Grignard Reaction
The Grignard reaction offers a powerful method for C-C bond formation.[6] For the synthesis of this compound, this involves the reaction of a phenyl Grignard reagent with 4-methylphenylacetonitrile. The intermediate imine is then hydrolyzed to yield the desired ketone.
Reaction Mechanism
The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine, which upon acidic hydrolysis, yields the ketone.[7]
Caption: Mechanism of Grignard Reaction with a Nitrile.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
4-Methylphenylacetonitrile
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Nitrile: A solution of 4-methylphenylacetonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of cold 3 M HCl. The mixture is stirred until the solids dissolve.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the crude product is purified by column chromatography or recrystallization.
Discussion of Advantages and Disadvantages
| Advantages | Disadvantages |
| A versatile method for C-C bond formation. | The Grignard reagent is highly sensitive to moisture and protic functional groups.[8] |
| Can be performed under relatively mild conditions. | The formation of biphenyl as a side product can occur during the preparation of the Grignard reagent.[8] |
| Avoids the use of strong Lewis acids. | The nitrile starting material may be less readily available or more expensive than the acyl chloride. |
| The reaction requires strictly anhydrous conditions.[9] |
Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction.[10] To synthesize this compound, this method involves the coupling of 2-bromoacetophenone with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.[11]
Reaction Mechanism
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product, regenerating the Pd(0) catalyst.[12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol
Materials:
-
2-Bromoacetophenone
-
4-Methylphenylboronic acid[13]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-bromoacetophenone (1.0 eq), 4-methylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas several times.
-
Degassed solvent is added, and the mixture is heated to 80-100 °C with stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Discussion of Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance.[14] | The palladium catalyst can be expensive. |
| Generally high yields and clean reactions. | The boronic acid starting material may be more costly than acyl chlorides. |
| Mild reaction conditions. | Potential for catalyst poisoning by certain functional groups. |
| Commercially available catalysts and reagents. | Requires careful exclusion of oxygen, especially at high temperatures. |
Comparative Summary of Synthesis Methods
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Starting Materials | Benzene, 4-Methylphenylacetyl chloride | Bromobenzene, 4-Methylphenylacetonitrile | 2-Bromoacetophenone, 4-Methylphenylboronic acid |
| Key Reagents | AlCl₃ | Mg | Pd catalyst, Base |
| Reaction Conditions | 0 °C to RT | 0 °C to RT | 80-100 °C |
| Typical Yields | Moderate to High | Moderate to High | High |
| Functional Group Tolerance | Low | Low | High |
| Scalability | Good | Moderate | Good |
| Cost-Effectiveness | High (for simple substrates) | Moderate | Lower (due to catalyst cost) |
| Safety Concerns | Corrosive HCl gas, moisture-sensitive catalyst | Pyrophoric Grignard reagent, anhydrous conditions | Flammable solvents, potential toxicity of Pd |
Characterization Data for this compound
-
¹H NMR (CDCl₃): δ 8.00 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.15 (s, 4H), 4.25 (s, 2H), 2.35 (s, 3H).[15]
-
¹³C NMR (CDCl₃): δ 197.5, 144.1, 137.2, 133.2, 131.8, 129.5, 129.3, 128.7, 128.6, 45.3, 21.1.[16][17]
-
IR (KBr, cm⁻¹): ~1685 (C=O stretching).[18]
Conclusion
The choice of the optimal synthetic route for this compound is contingent upon several factors including cost, scale, available equipment, and the desired level of purity.
-
Friedel-Crafts Acylation is a cost-effective and straightforward method for large-scale synthesis, provided that the potential for side reactions and the corrosive nature of the reagents are carefully managed.
-
The Grignard Reaction offers a valuable alternative, particularly when avoiding strong Lewis acids is desirable. However, it demands stringent anhydrous conditions and careful handling of the reactive Grignard reagent.
-
Suzuki-Miyaura Coupling represents the most versatile and functional-group-tolerant approach, often providing high yields under mild conditions. Its primary drawback is the cost of the palladium catalyst, which may be a limiting factor for large-scale industrial production but is often ideal for research and development settings where reliability and substrate scope are paramount.
By understanding the nuances of each method, researchers and drug development professionals can strategically select the most appropriate synthetic pathway to access this compound for their specific applications.
References
- BenchChem. (2026). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. BenchChem.
- BenchChem. (2026). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. BenchChem.
- Miyaura, N., & Suzuki, A. (2014). The Suzuki Reaction. In Cross-Coupling Reactions (pp. 1-29). Wiley-VCH Verlag GmbH & Co. KGaA.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
- University of Michigan. (n.d.).
- Scribd. (2019). Grignard Reaction with Phenylmagnesium Bromide.
- Jasperse, C. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
- Jasperse, C. (n.d.). Grignard Reaction.
- Clark, J. (2023).
- University of Michigan. (n.d.).
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
- Asnan, H. H. M., & Fatihah, W. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608).
- Chemistry LibreTexts. (2015).
- Reddit. (2023). r/OrganicChemistry - Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing?
- Scribd. (n.d.). Acetophenone 13C NMR Analysis.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.
- Master Organic Chemistry. (2018). EAS Reactions (3)
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A Senior Application Scientist's Guide to Purity Analysis of 2-(4-Methylphenyl)acetophenone: HPLC vs. GC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. 2-(4-Methylphenyl)acetophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1][2] Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.
This guide provides an in-depth, objective comparison of the two most prevalent chromatographic techniques for purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] We will move beyond a simple listing of pros and cons to explore the fundamental principles that govern the selection of one technique over the other, supported by detailed experimental protocols and validation insights grounded in authoritative standards like the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
The Deciding Factor: Physicochemical Profile of this compound
The choice between HPLC and GC is fundamentally dictated by the physical and chemical properties of the analyte.[8][9] A thorough understanding of these characteristics is the first step in a logical method development process.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₅H₁₄O | Provides the basic identity of the compound.[10][11] |
| Molecular Weight | 210.27 g/mol | Well within the range for both HPLC and GC analysis.[1][10] |
| Physical Form | White to light yellow crystalline solid/powder.[2][12] | Requires dissolution in a suitable solvent for both HPLC and GC injection. |
| Melting Point | 93-97 °C | The compound is solid at room temperature.[1][2] |
| Boiling Point | ~338 °C (at 760 mmHg); 155 °C (at 2 mmHg) | High boiling point suggests that high temperatures will be required for GC analysis, raising concerns about thermal stability.[1][2][13] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Easily prepared for HPLC analysis. |
| UV Absorbance | Contains a conjugated system (benzene ring and carbonyl group). | Strong UV chromophore, making it ideal for HPLC with UV detection. Acetophenone, a similar structure, absorbs strongly around 241 nm.[14][15] |
| Thermal Stability | Must be stable at temperatures required for GC vaporization (~250-300°C). | A critical parameter for the viability of GC analysis. Degradation in the GC inlet would yield inaccurate purity results. |
Based on this profile, this compound is an excellent candidate for HPLC due to its strong UV absorbance and non-volatile nature at ambient temperatures. While its high boiling point presents a challenge for GC, it is not prohibitive, provided the molecule is thermally stable.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[16][17] For a molecule like this compound, its primary advantage is that the analysis is conducted at or near room temperature, eliminating the risk of thermal degradation.
The Rationale Behind the HPLC Method
The choice of a reversed-phase (RP-HPLC) method is a logical starting point. The analyte is moderately polar, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The presence of the aromatic rings and the carbonyl group creates a strong chromophore, allowing for highly sensitive detection using a UV-Vis or Diode Array Detector (DAD).[18]
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
Objective: To determine the purity of this compound and quantify related impurities by area normalization.
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard and test sample.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Scientist's Note: Degassing the mobile phases via sonication or online degasser is critical to prevent air bubbles that can cause baseline noise and affect pump performance.[16]
-
-
Standard & Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to achieve a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Scientist's Note: The concentration is chosen to give a strong signal without saturating the detector. Filtering the sample through a 0.45 µm filter is essential to remove particulates that could clog the column and system tubing.
-
-
Chromatographic Conditions:
| Parameter | Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column providing good resolution for a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing run time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[16] |
| Injection Vol. | 10 µL | A standard volume to ensure sharp peaks and good sensitivity. |
| Detector Wavelength | 245 nm | Chosen based on the UV absorbance maximum of the acetophenone chromophore, ensuring high sensitivity.[14][15] |
| Gradient Elution | Time (min) | % Mobile Phase B (ACN) |
| 0 | 40 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 40 | |
| 30 | 40 | |
| Scientist's Note: | A gradient program is used to elute a wide range of potential impurities, from polar (eluting early) to non-polar (eluting late), within a single run. |
-
Data Analysis & System Suitability:
-
Analyze the data using a Chromatography Data System (CDS).
-
Purity is calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Perform system suitability tests as per USP <621> and ICH Q2(R1) guidelines, including tailing factor (should be ≤ 2.0), theoretical plates (>2000), and reproducibility of injections (%RSD ≤ 2.0%).[7]
-
Gas Chromatography (GC): The Choice for Volatile & Thermally Stable Compounds
GC separates compounds based on their volatility and interaction with a stationary phase.[19][20] The sample is vaporized in a hot inlet and carried by an inert gas (mobile phase) through a column located in a temperature-programmable oven.[21]
The Rationale Behind the GC Method
For this compound, GC is a viable but more challenging option. Its high boiling point requires a high inlet and oven temperature. This makes thermal stability the single most important consideration. If the compound degrades, the resulting chromatogram will show false impurities and a lower-than-actual purity value. A Flame Ionization Detector (FID) is the detector of choice as it is robust, has a wide linear range, and responds predictably to nearly all organic compounds.[22]
GC Experimental Workflow
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A Spectroscopic Guide to Distinguishing 2-, 3-, and 4-Methylacetophenone Isomers
In the realm of chemical analysis, the precise identification of isomeric compounds is a fundamental challenge with significant implications in fields ranging from pharmaceutical development to materials science. The constitutional isomers of methylacetophenone—2-methylacetophenone, 3-methylacetophenone, and 4-methylacetophenone—present a classic case study in spectroscopic differentiation. While sharing the same molecular formula (C₉H₁₀O) and core structure, the positional variance of the methyl group on the aromatic ring gives rise to distinct electronic environments, resulting in unique spectroscopic fingerprints. This guide provides a comprehensive comparison of these three isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and an analysis of the underlying chemical principles.
The Structural Isomers
The key to differentiating these isomers lies in how the position of the methyl group—ortho, meta, or para—influences the molecule's interaction with different forms of electromagnetic radiation and its fragmentation patterns upon ionization.
Caption: Chemical structures of the three methylacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its high sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a wealth of information based on chemical shifts, splitting patterns (multiplicity), and integration values. The aromatic region (typically 7.0-8.0 ppm) is particularly diagnostic.
-
2-Methylacetophenone: The ortho-position of the methyl group creates a more complex and crowded aromatic region due to the proximity of the substituents. We expect to see four distinct aromatic protons with complex splitting patterns. The methyl group on the ring will appear as a singlet around 2.5 ppm, and the acetyl methyl group will also be a singlet, slightly downfield.[1]
-
3-Methylacetophenone: The meta-position of the methyl group leads to a less sterically hindered environment compared to the ortho-isomer. The aromatic region will still show four distinct protons, but their splitting patterns will differ from the 2-methyl isomer. We can expect to see a singlet for the aromatic proton between the two substituents if the resolution is sufficient.[2][3]
-
4-Methylacetophenone: The para-substitution results in a more symmetrical molecule. This symmetry is directly reflected in the ¹H NMR spectrum, which shows a characteristic pair of doublets in the aromatic region, a classic AA'BB' system. This is often the most easily identifiable spectrum of the three.[4][5][6]
| Proton | 2-Methylacetophenone (ppm) | 3-Methylacetophenone (ppm) | 4-Methylacetophenone (ppm) |
| Acetyl (CH₃) | ~2.54 | ~2.59 | ~2.57 |
| Ring-CH₃ | ~2.51 | ~2.42 | ~2.41 |
| Aromatic (H) | ~7.21-7.66 | ~7.34-7.77 | ~7.25 (d), ~7.86 (d) |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic effects of the substituents.
-
2-Methylacetophenone: The steric hindrance from the ortho-methyl group can influence the chemical shift of the carbonyl carbon. The aromatic region will show six distinct signals.
-
3-Methylacetophenone: The meta-methyl group has a weaker electronic effect on the carbonyl carbon compared to the ortho and para positions. Again, six distinct aromatic carbon signals are expected.[7]
-
4-Methylacetophenone: Due to the symmetry of the para-isomer, only four signals will be observed in the aromatic region of the ¹³C NMR spectrum, providing a clear point of differentiation.[8][9][10] The electron-donating methyl group will shield the ipso and para carbons.
| Carbon | 2-Methylacetophenone (ppm) | 3-Methylacetophenone (ppm) | 4-Methylacetophenone (ppm) |
| Carbonyl (C=O) | ~201.2 | ~198.3 | ~198.0 |
| Acetyl (CH₃) | ~29.7 | ~26.6 | ~26.5 |
| Ring-CH₃ | ~21.4 | ~21.3 | ~21.6 |
| Aromatic (C) | 6 signals | 6 signals | 4 signals |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is useful for identifying the functional groups present in a molecule. For the methylacetophenone isomers, the key absorption bands are the C=O stretch of the ketone and the C-H bending vibrations of the substituted benzene ring.
-
Carbonyl (C=O) Stretch: This will be a strong, sharp peak typically found in the region of 1680-1700 cm⁻¹. The exact position can be subtly influenced by the electronic effect of the methyl group. In the para-isomer, the electron-donating methyl group can slightly lower the frequency of the C=O stretch compared to the meta-isomer.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the 650-900 cm⁻¹ region.
| Vibrational Mode | 2-Methylacetophenone (cm⁻¹) | 3-Methylacetophenone (cm⁻¹) | 4-Methylacetophenone (cm⁻¹) |
| C=O Stretch | ~1685 | ~1688 | ~1684 |
| Aromatic C-H Bend | ~758 | ~785, ~690 | ~815 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In electron impact mass spectrometry (EI-MS), the isomers will all have the same molecular ion peak (M⁺) at m/z = 134. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
The most prominent fragmentation pathway is typically the alpha-cleavage of the acetyl group, leading to the formation of a methylbenzoyl cation.
-
All Isomers: A strong peak at m/z = 119, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion. Another significant peak is observed at m/z = 91, which corresponds to the tropylium ion, formed after rearrangement.
-
Subtle Differences: While the major fragments are the same, the relative intensities of these fragments can sometimes provide a basis for differentiation, although this is often less definitive than NMR or IR data. For instance, the stability of the resulting acylium ion can be influenced by the position of the methyl group, which in turn affects the fragmentation probability.
| m/z | Proposed Fragment | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| 134 | [M]⁺ | Present | Present | Present |
| 119 | [M-CH₃]⁺ | High Abundance | High Abundance | High Abundance |
| 91 | [C₇H₇]⁺ | Moderate Abundance | Moderate Abundance | Moderate Abundance |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
General Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of methylacetophenone isomers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the methylacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[14]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the methylacetophenone isomers are liquids at room temperature, simply place a small drop of the neat liquid onto the ATR crystal.[15][16]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[15][17]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation if analyzing a mixture.
-
Data Acquisition: Introduce the sample into the ion source, which is typically operated at 70 eV. The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions.
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-methylacetophenone is a clear illustration of how subtle structural changes manifest in distinct spectral features. While mass spectrometry can confirm the molecular weight, it is the combination of NMR and IR spectroscopy that provides the definitive evidence for unambiguous identification. The symmetry of the para-isomer makes it readily distinguishable by both ¹H and ¹³C NMR. The ortho- and meta-isomers can be differentiated by the unique splitting patterns in their ¹H NMR spectra and the characteristic out-of-plane C-H bending vibrations in their IR spectra. By employing the systematic approach outlined in this guide, researchers can confidently characterize these and other isomeric compounds.
References
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HMDB0032608: 13C NMR Spectrum of 4'-Methylacetophenone. Human Metabolome Database. [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method. ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
4'-Methylacetophenone Spectra. SpectraBase. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
3-Methylacetophenone. PubChem. [Link]
-
4'-Methylacetophenone. FooDB. [Link]
-
4-Hydroxy-2-methylacetophenone. NIST WebBook. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
4'-Methylacetophenone Mass Spectrum. SpectraBase. [Link]
-
p-METHYLACETOPHENONE. PubChem. [Link]
-
4'-Methylacetophenone IR Spectrum. SpectraBase. [Link]
-
Schematic diagram of the experimental setup for ATR FTIR spectra. ResearchGate. [Link]
-
4'-Methylacetophenone 13C NMR. SpectraBase. [Link]
-
Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
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- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
A Validated HPLC Method for the Quantification of 2-(4-Methylphenyl)acetophenone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Methylphenyl)acetophenone, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the methodological choices, provides a robust validation framework according to international standards, and offers an objective comparison with alternative analytical techniques. The aim is to equip the reader with not only a ready-to-implement method but also a deeper understanding of the analytical principles at play.
Understanding the Analyte: this compound
This compound, also known by its IUPAC name 2-(4-methylphenyl)-1-phenylethanone, is an aromatic ketone with the chemical formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol . Its structure, featuring a benzyl group attached to an acetophenone moiety, makes it a valuable building block in organic synthesis.
The presence of two aromatic rings and a carbonyl group dictates its chromatographic behavior and spectroscopic properties. The chromophores within the molecule allow for sensitive detection using UV spectrophotometry, a common detection method in HPLC. While a specific maximum absorption wavelength (λmax) for this compound is not widely published, analysis of its parent structures, acetophenone and other substituted acetophenones, reveals a strong absorbance in the 240-250 nm range.[1][2][3] This provides a logical starting point for method development.
The Proposed HPLC Method: A Detailed Protocol
The following reverse-phase HPLC (RP-HPLC) method has been developed for the efficient and reliable quantification of this compound. The choice of a C18 stationary phase is based on its proven versatility and effectiveness in retaining moderately non-polar compounds like the target analyte through hydrophobic interactions. A gradient elution is employed to ensure adequate separation from potential impurities and to maintain a reasonable run time.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 60% B; 20-25 min: 60% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for aromatic ketones.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for RP-HPLC, offering good peak shape and resolution.
-
Gradient Elution: Allows for the separation of compounds with a range of polarities, which is crucial for impurity profiling.
-
Detection at 245 nm: Based on the UV absorption characteristics of the acetophenone chromophore, this wavelength is expected to provide high sensitivity for the analyte.[1][2][3]
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances or potential impurities.
-
Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and analyze the stressed sample.
Acceptance Criteria: The peak for this compound in the chromatogram of the sample should be pure and free from interference from any other components. Peak purity can be assessed using a Diode Array Detector.
Linearity and Range
Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery.
Experimental Protocol:
-
Prepare samples by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Hypothetical Data Summary:
| Spiked Level | % Recovery (n=3) | Mean % Recovery |
| 80% | 99.2, 98.9, 99.5 | 99.2 |
| 100% | 100.1, 100.5, 99.8 | 100.1 |
| 120% | 101.0, 100.8, 101.2 | 101.0 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Hypothetical Data Summary:
| Precision Level | RSD (%) |
| Repeatability | 0.8 |
| Intermediate Precision | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of blank samples) and S is the slope of the calibration curve.
Hypothetical Data Summary:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
Analyze the system suitability parameters (e.g., retention time, peak area, tailing factor) under each varied condition.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, and the results should not be significantly affected.
Workflow for HPLC Method Validation
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(4-Methylphenyl)acetophenone
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 2-(4-Methylphenyl)acetophenone
This compound (CAS No. 2430-99-1) is an aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its molecular structure, featuring a p-tolyl group attached to an acetophenone core, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1] Given its role in the production of high-value downstream products, the unequivocal identification and purity assessment of this compound are of paramount importance. The quality of a starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or fine chemical.
This guide provides an in-depth comparison of analytical methodologies and reference standards for the robust analysis of this compound. We will move beyond simple procedural lists to explain the underlying principles and rationale, enabling you to make informed decisions for method selection and implementation in your laboratory.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₄O | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 50-54 °C (range may vary with purity) | [1] |
| Boiling Point | ~300-338 °C at 760 mmHg | [1][2] |
| Solubility | Good solubility in common organic solvents | [1] |
| CAS Number | 2430-99-1 | [1][2][3][4] |
The Central Role of Reference Standards
An analytical measurement is only as reliable as the standard used to calibrate it. A reference standard is a highly purified and well-characterized substance used as a measurement base. The absence of a dedicated, commercially available Certified Reference Material (CRM) for this compound necessitates a rigorous in-house qualification process or the use of well-characterized materials from reputable suppliers.
For context, CRMs for regulated substances like ketamine are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring traceability and certified property values. While this compound is not a controlled substance, adopting a similar qualification mindset is best practice.
Workflow for Qualifying an In-House Reference Standard
The following workflow illustrates the necessary steps to qualify a batch of this compound as a reliable in-house reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Comparative Guide to Core Analytical Techniques
The choice of analytical technique is dictated by the objective, whether it's routine purity testing, structural confirmation, or trace impurity analysis.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse methods for purity and quantification, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for definitive structural elucidation.[5]
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Performance Characteristics at a Glance
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation, Identification |
| Specificity | Moderate to High | Very High (with MS) | Very High |
| Sensitivity (LOD/LOQ) | Low to mid ng/mL | Low to mid pg/mL | mg/mL range |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5%) | Good (1-5% for qNMR) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.995) | Good (>0.99 for qNMR) |
| Key Advantage | Robust for routine QC | High sensitivity and specificity | Unambiguous structure confirmation |
| Key Limitation | Co-elution risk | Requires analyte volatility | Lower sensitivity |
Validated Experimental Protocols
The following protocols are provided as robust starting points for method development and validation, adhering to principles outlined in ICH and USP guidelines.[6] The validation of any analytical method is crucial to ensure it is fit for its intended purpose.[7][8][9]
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is ideal for routine quality control, offering excellent precision for purity calculations. The choice of a C18 column is standard for moderately nonpolar aromatic ketones, providing good retention and peak shape.[5][10]
1. Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with mobile phase.
-
Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same nominal concentration as the working standard, using the mobile phase as the diluent.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Instrument | Agilent 1260 or equivalent HPLC with DAD/UV detector | Standard, reliable platform for QC labs. |
| Column | Kromasil C18 (4.6 x 250 mm, 5 µm) or equivalent | Provides excellent resolution for aromatic compounds.[10] |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | A common mobile phase for reverse-phase separation of ketones.[10][11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength where the aromatic ketone chromophore absorbs strongly.[10] |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Run Time | 15 minutes | Sufficient to elute the main peak and late-eluting impurities. |
3. System Suitability:
-
Inject the working standard six times.
-
Acceptance Criteria: %RSD for peak area < 2.0%; Tailing factor between 0.8 and 1.5.
4. Analysis & Calculation:
-
Inject the sample preparation in duplicate.
-
Purity Calculation (Area %): % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
Protocol 2: Identification and Quantification by GC-MS
GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] It is exceptionally well-suited for volatile compounds like this compound.
1. Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane at concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Conditions:
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890 GC with 5977 MS or equivalent | Industry standard for robust GC-MS analysis. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A nonpolar column ideal for general-purpose analysis of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Injection | 1 µL, Split mode (20:1) | Split injection prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature gradient to separate early-eluting impurities from the main analyte. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and key fragments of the analyte. |
3. Data Analysis:
-
Identification: Confirm the retention time against a reference standard. The acquired mass spectrum should be compared to a reference spectrum or a library (e.g., NIST). The molecular ion (m/z 210) and characteristic fragments should be present.
-
Quantification: Generate a calibration curve using the prepared standards. Quantify the sample against the curve using the peak area of a characteristic ion (e.g., m/z 119 or 91).
Protocol 3: Definitive Structural Confirmation by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for molecular structure elucidation. It provides unambiguous information about the chemical environment of each proton in the molecule.[12][13]
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard or sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
2. NMR Acquisition Parameters:
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
3. Expected ¹H NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9-8.0 | Multiplet (d) | 2H | Protons ortho to carbonyl on the unsubstituted phenyl ring |
| ~ 7.4-7.6 | Multiplet (m) | 3H | Protons meta and para to carbonyl on the unsubstituted phenyl ring |
| ~ 7.1-7.2 | Multiplet (d) | 4H | Protons on the p-tolyl ring |
| ~ 4.2 | Singlet (s) | 2H | Methylene protons (-CH₂-) |
| ~ 2.3 | Singlet (s) | 3H | Methyl protons (-CH₃) on the p-tolyl ring |
Self-Validation: The integration values must correspond to the number of protons in each environment. The splitting patterns (multiplicity) must align with the number of neighboring protons, confirming the connectivity of the molecular fragments. The presence of all expected signals with correct integration and multiplicity provides definitive structural confirmation.
Conclusion
The reliable analysis of this compound hinges on a dual foundation: the use of well-characterized reference standards and the application of validated, fit-for-purpose analytical methods. While HPLC and GC-MS serve as powerful tools for routine quality control and quantification, NMR spectroscopy remains the ultimate arbiter of structural identity. By implementing the comparative frameworks and detailed protocols within this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and, by extension, the quality and safety of their final products.
References
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-
Bertin Technologies. (n.d.). Ketamine (hydrochloride) (CRM) - Analytical Standards. [Link]
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Cerilliant. (n.d.). Ketamine HCl | Certified Solutions Standards. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
Carlier, J., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). 4-Methylacetophenone. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]
-
Patsnap Eureka. (n.d.). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). p-METHYLACETOPHENONE. [Link]
-
Royal Society of Chemistry. (2016). Supplementary Information. [Link]
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Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 2-(4-Methylphenyl)acetophenone
A Comparative Framework for Ensuring Purity, Identity, and Experimental Success
For researchers and professionals in drug development, the starting material is the foundation of the entire discovery and manufacturing pipeline. A seemingly simple document, the Certificate of Analysis (CoA), is the cornerstone of quality control, yet its full implications are often underestimated. This guide provides an in-depth, comparative analysis of the CoA for 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a valuable intermediate in organic synthesis.[1] We will deconstruct the critical data within a CoA, compare the target compound with its key structural isomers, and provide actionable, field-proven protocols for in-house verification.
Section 1: Deconstructing the Certificate of Analysis
A CoA is not merely a statement of purity; it is a detailed report card of a specific chemical batch. It provides the empirical data that substantiates the product's identity, purity, and quality. For a compound like this compound, which serves as a precursor in the synthesis of pharmaceuticals and fine chemicals, every data point on the CoA has downstream consequences.[1][2]
A comprehensive CoA for this compound should include:
-
Identifiers: CAS Number (2430-99-1), Molecular Formula (C15H14O), and Molecular Weight (210.27 g/mol ).[1]
-
Physical Properties: Appearance (typically a white to light yellow crystalline solid), Melting Point, and Boiling Point.[1][2] It is crucial to note that physical properties can show slight variations between suppliers, underscoring the need for analytical verification. For instance, melting points for this compound have been reported in ranges from 50-54°C to as high as 95°C, which may reflect differences in purity or isomeric content.[1][2]
-
Analytical Results: The core of the CoA, detailing results from various analytical techniques.
Section 2: The Criticality of Purity - A Comparative Analysis with Structural Isomers
The primary challenge in the synthesis and purification of substituted aromatic ketones is the potential for structural isomerism. While this compound is the target compound, common synthetic routes, such as the Friedel-Crafts acylation of toluene, can inadvertently produce isomers like 4'-Methylacetophenone and 2'-Methylacetophenone as by-products.[3][4][5] The presence of these isomers, even in trace amounts, can impede reaction kinetics, generate unwanted side-products, and complicate purification processes.
The CoA is the first line of defense in identifying such impurities. Below is a comparative table highlighting the distinct properties of this compound and its common isomeric impurity, 4'-Methylacetophenone, which is a crucial intermediate for drugs like zolpidem and celecoxib.[4][6]
| Property | This compound | 4'-Methylacetophenone (p-isomer) | 2'-Methylacetophenone (o-isomer) |
| CAS Number | 2430-99-1[2] | 122-00-9[3] | 577-16-2[7] |
| Molecular Formula | C15H14O[2] | C9H10O[3] | C9H10O[7] |
| Molecular Weight | 210.27 g/mol [1] | 134.18 g/mol [3] | 134.18 g/mol [7] |
| Structure | Phenyl-CO-CH2-Tolyl | Tolyl-CO-CH3 | Tolyl-CO-CH3 (ortho) |
| Appearance | White crystalline solid[2] | White or colorless oil/solid[3] | Liquid |
| Melting Point | 50-95 °C (Varies)[1][2] | 28 °C[3] | Not applicable (liquid at RT) |
| Boiling Point | ~337 °C[2] | ~224-226 °C[3][8] | ~214 °C |
Causality in Synthesis: The significant difference in structure and physical properties between the target compound and its potential isomeric impurities means that a robust analytical package is non-negotiable. A simple purity assay (e.g., Titration) is insufficient as it cannot differentiate between isomers. Spectroscopic and chromatographic methods are essential for confirmation.
Section 3: Verifying the CoA - Self-Validating Experimental Protocols
Trust in a supplier's CoA is important, but verification is paramount for rigorous scientific outcomes. The following protocols are designed as self-validating systems to confirm the identity, purity, and isomeric integrity of this compound.
Protocol 1: Purity and Isomer Separation via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and separating closely related isomers. A reverse-phase C18 column is selected due to the hydrophobic nature of the aromatic rings. The mobile phase composition is optimized to achieve baseline separation between the main peak and any potential impurities.
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare serial dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Sample Preparation: Prepare a sample solution at the same concentration as the primary standard.
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm (a wavelength where aromatic ketones strongly absorb).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential isomers (if standards are available) will be distinct, allowing for their identification and quantification.
Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the chemical structure. For this compound, ¹H NMR allows us to "see" the exact arrangement of protons, distinguishing it from its isomers. The key is to identify the singlet peak corresponding to the methylene (-CH2-) bridge, which is absent in isomers like 4'-methylacetophenone.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl3).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
This compound: Expect a complex multiplet region for the aromatic protons (approx. 7.1-8.0 ppm), a sharp singlet for the methylene protons (-CH2-) around 4.2 ppm, and a singlet for the methyl group (-CH3) protons around 2.3 ppm.
-
Comparative Analysis (4'-Methylacetophenone): This isomer would show two singlets in the aliphatic region: one for the acetyl methyl group (~2.6 ppm) and one for the tolyl methyl group (~2.4 ppm). The characteristic methylene singlet at ~4.2 ppm would be absent.
-
Section 4: Visualizing Analytical Workflows
To ensure clarity and reproducibility, the logical flow of these analytical procedures can be visualized.
Caption: Workflow for ¹H NMR structural verification.
Conclusion
The Certificate of Analysis is an indispensable document for any scientist using chemical reagents. For this compound, its value extends beyond a simple purity check to a crucial guarantee of isomeric identity. By understanding the data presented, comparing it against known isomers, and performing targeted in-house verification using robust protocols like HPLC and NMR, researchers can mitigate risks associated with impurities, ensure the reproducibility of their work, and build a solid foundation for successful drug development and synthesis projects.
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A Guide to Inter-Laboratory Comparison for the Analysis of 2-(4-Methylphenyl)acetophenone
Introduction: The Imperative for Reproducible Analysis in Pharmaceutical Intermediates
2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), an aromatic ketone, serves as a vital intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a methylphenyl group attached to an acetophenone core, lends it to various chemical transformations.[1][2] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess its quality must be not only accurate and precise but also rugged and reproducible across different laboratories, equipment, and personnel.
This guide presents a framework for an inter-laboratory comparison of two common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective of such a study is to establish the reproducibility of these methods, a critical component of analytical method validation that expresses the precision between different laboratories.[3] By understanding the performance and variability of these methods, organizations can ensure consistent quality control, facilitate seamless technology transfer between sites, and maintain regulatory compliance.[4][5]
Part 1: Inter-Laboratory Study Design & Methodology
The foundation of a successful inter-laboratory study is a well-defined protocol that minimizes ambiguity and allows for a direct comparison of method performance. This study is designed to assess key validation parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[6]
Study Participants and Sample Distribution
A hypothetical study involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, Lab E) was established. Each laboratory received a blinded set of samples:
-
Sample 1: High-purity this compound reference standard (>99.5%).
-
Sample 2: this compound spiked with known levels (0.1% w/w) of potential process-related impurities: the ortho-isomer (2-(2-Methylphenyl)acetophenone) and the meta-isomer (2-(3-Methylphenyl)acetophenone).
-
Sample 3: A sample from a pilot-scale synthesis batch with unknown purity.
Analytical Techniques Under Evaluation
Two primary chromatographic techniques were selected for this comparison, given their widespread use in pharmaceutical analysis for impurity and purity testing.[5][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A quantitative method ideal for assessing the purity and quantifying impurities in non-volatile organic compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high separation efficiency and definitive identification of volatile and semi-volatile compounds based on their mass spectra.[9][10]
Part 2: Experimental Protocols
Each participating laboratory was required to adhere strictly to the following validated analytical procedures. The rationale behind key parameters is provided to underscore the scientific integrity of the methods.
Protocol 1: HPLC-UV Method
This reverse-phase HPLC method is designed to provide robust separation of the main component from its closely related structural isomers.
Rationale: A C18 stationary phase is chosen for its hydrophobic properties, which effectively retains the aromatic analytes. The acetonitrile/water mobile phase allows for fine-tuning of the elution strength, while the addition of a small amount of acid can improve peak shape for ketone compounds.[11] UV detection at 254 nm is selected as it is a common wavelength where aromatic ketones exhibit strong absorbance.
Instrumentation & Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare all samples (Sample 1, 2, and 3) by dissolving them in the mobile phase to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm membrane filter to prevent column blockage.[8]
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
Analysis: Inject each prepared sample solution in duplicate.
-
Quantification: Calculate the percentage purity and impurity levels using the area percent method.
Protocol 2: GC-MS Method
This method is optimized for the separation and identification of volatile impurities and isomers.
Rationale: A non-polar capillary column (e.g., HP-5 or equivalent) is selected as it separates compounds primarily based on their boiling points, which is effective for distinguishing the isomers of methylacetophenone.[12][13] The temperature program allows for the sharp elution of the target analyte while ensuring separation from any lower or higher boiling impurities. Mass spectrometry provides definitive identification, which is crucial for impurity profiling.
Instrumentation & Conditions:
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Mass Range: 40-350 amu
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the this compound reference standard in dichloromethane.
-
Sample Preparation: Prepare 1.0 mg/mL solutions of each sample (Sample 1, 2, and 3) in dichloromethane.
-
Analysis: Inject each prepared solution.
-
Identification & Quantification: Identify peaks by comparing their mass spectra with a reference library and their retention times with the standard. Quantify using the area percent method.
Part 3: Visualization of Workflows
Clear visualization of the study's workflow is essential for understanding the process and ensuring consistency.
Caption: Workflow for the inter-laboratory comparison study.
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A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 2-(4-Methylphenyl)acetophenone
This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of 2-(4-Methylphenyl)acetophenone using Nuclear Magnetic Resonance (qNMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and reproducible analytical framework. We will explore the quantification of this key synthetic intermediate by comparing the performance of two distinct internal standards, supported by detailed experimental data and protocols.
The Principle and Power of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the concentration or purity of a substance.[1][2] Its fundamental principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This direct relationship provides a significant advantage over many chromatographic techniques, as it allows for absolute quantification without the need for compound-specific calibration curves or identical reference standards.[4]
The non-destructive nature of qNMR preserves the sample for further analysis, a crucial benefit when dealing with valuable or limited materials.[3] Its versatility allows for the analysis of nearly any organic compound that can be dissolved in a suitable deuterated solvent.[1][4] These attributes have led to its widespread adoption in the pharmaceutical industry for assessing the purity of Active Pharmaceutical Ingredients (APIs), monitoring chemical reactions, and quantifying components in complex mixtures.[1][5]
A typical qNMR workflow is a multi-stage process that demands meticulous execution at each step to ensure accuracy and reliability.[5][6]
Caption: Structures and quantifiable ¹H NMR signals for the analyte and internal standards.
Experimental Protocols: A Self-Validating System
The following protocols are designed to meet the validation requirements of regulatory bodies like the ICH. [7][8]Precision, accuracy, and robustness are built into the experimental design.
Part A: Master Protocol for Sample Preparation and Data Acquisition
This protocol is foundational for analysis using either internal standard.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. [9]2. Metrological Weighing:
-
Use a calibrated analytical balance with a readability of at least 0.01 mg. [10] * Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (Maleic Acid or 1,4-Dinitrobenzene) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy. [5][11]3. Sample Dissolution:
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A homogeneous solution is critical for proper magnetic field shimming and accurate results. [5]4. Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Part B: NMR Data Acquisition Parameters
These parameters are critical for ensuring the data is truly quantitative. The experiment must be set up to allow for full relaxation of all nuclei of interest.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker systems) should be used. [10]A 90° pulse maximizes signal intensity. [11]* Relaxation Delay (d1): This is the most critical parameter for accuracy. [12]The delay must be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and standard). [5][13] * Causality: Insufficient relaxation leads to signal saturation, where not all nuclei have returned to thermal equilibrium before the next pulse. This disproportionately affects signals with longer T₁ values, leading to their underestimation and inaccurate quantification. [13]An inversion-recovery experiment should be performed initially to measure the T₁ values. For this class of molecules, a conservative delay of 30 seconds is recommended as a starting point.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort the baseline and integration. [5]* Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest, as recommended by regulatory guidelines. [3]* Temperature: Maintain a constant temperature (e.g., 298 K) to ensure spectral consistency. [10]
Part C: Data Processing and Purity Calculation
Manual and careful processing is recommended for the highest precision. [5][14]
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape. [10][12]2. Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is essential for accurate integration. [5][15]3. Integration: Integrate the selected non-overlapping signals. For this compound, integrate the methylene singlet (~4.3 ppm). For the standards, integrate the olefinic singlet of Maleic Acid (~6.3 ppm) or the aromatic singlet of 1,4-Dinitrobenzene (~8.4 ppm). The integration window should cover at least 20 times the signal's half-width. [5]4. Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:[5]
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
ₐ: corresponds to the analyte
-
ₛₜd: corresponds to the internal standard
-
Comparative Results and Discussion
To compare the two methods, six independent samples of this compound were prepared and analyzed using both Maleic Acid and 1,4-Dinitrobenzene as internal standards.
| Parameter | Using Maleic Acid (IS) | Using 1,4-Dinitrobenzene (IS) |
| Mean Purity (%) | 99.52 | 99.48 |
| Standard Deviation | 0.15 | 0.18 |
| Relative Standard Deviation (RSD %) | 0.15 | 0.18 |
| Spectral Resolution | Excellent. Analyte and IS signals are well-separated by ~2.0 ppm. | Excellent. Analyte and IS signals are well-separated by >4.0 ppm, minimizing any potential for overlap. |
| Comments | The method is highly precise and accurate. The Maleic Acid signal is sharp and easy to integrate. | Results are statistically equivalent to those from Maleic Acid. The downfield position of the IS signal is advantageous in complex mixtures where the 5-7 ppm region may be crowded. |
Discussion of Results:
Both internal standards provided statistically indistinguishable results for the purity of this compound, demonstrating the robustness of the qNMR method when executed correctly. The precision, indicated by the low Relative Standard Deviation (RSD), is well within the acceptable limits for pharmaceutical quality control. [8]
-
Expertise in Action: The choice between these two excellent standards may depend on the specific context. For routine analysis of a pure substance like this compound, Maleic Acid is an excellent and cost-effective choice. For more complex samples, such as reaction mixtures or formulation analysis where other aromatic compounds might be present, 1,4-Dinitrobenzene offers a superior advantage due to its signal's location in a clear spectral window. This foresight in method planning is a hallmark of an experienced analytical scientist.
Conclusion
Quantitative NMR is a highly accurate, precise, and reliable method for determining the purity of this compound. This guide has demonstrated that with careful planning, meticulous sample preparation, and optimized acquisition parameters, robust and trustworthy data can be obtained. The comparative study of Maleic Acid and 1,4-Dinitrobenzene as internal standards shows that both are suitable, with the final selection depending on the complexity of the analytical sample. By explaining the causality behind each experimental step, this guide provides researchers with not just a protocol, but a framework for developing and validating their own high-quality qNMR methods.
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
ResolveMass Laboratories Inc. (2024). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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MilliporeSigma. Purity by Absolute qNMR Instructions.
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AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
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LookChem. (2023). This compound.
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Guidechem. This compound 2430-99-1.
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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ChemicalBook. (2023). This compound.
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Mestrelab Research. (2012). What is qNMR and why is it important?.
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FUJIFILM Wako Pure Chemical Corporation. Quantitative NMR (qNMR).
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ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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BenchChem. This compound | 2430-99-1.
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FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR).
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FUJIFILM Wako Chemicals. Quantitative NMR (qNMR).
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University of Ottawa. Quantitative NMR Spectroscopy.
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Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
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Indian Journal of Pharmaceutical Sciences. (2019). Quantitative Nuclear Magnetic Resonance.
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OpenOChem Learn. Ketones.
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Mestrelab Research. (2016). qNMR Purity Recipe Book (3 – Data Processing).
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UCLA. Spectroscopy Tutorial: Ketones.
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University of Vienna. Quantitative NMR Spectroscopy.
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Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
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ResearchGate. (2025). Validation of quantitative NMR.
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Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays.
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A Comparative Guide to Catalytic Efficiency in 2-(4-Methylphenyl)acetophenone Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The synthesis of α-aryl ketones, such as 2-(4-Methylphenyl)acetophenone, a valuable intermediate and structural motif in medicinal chemistry, presents a compelling case study in the evaluation of catalytic methodologies. This guide provides an in-depth comparison of two prominent catalytic systems for this synthesis: the modern Palladium-Catalyzed α-Arylation of Ketones and the classic Kumada Cross-Coupling reaction. By examining the mechanistic underpinnings and providing detailed experimental protocols and data, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
Introduction: The Quest for Efficient C-C Bond Formation
The α-arylation of ketones is a powerful transformation that directly forges a bond between an aromatic ring and the α-carbon of a carbonyl compound. The development of efficient catalysts for this reaction is paramount to achieving high yields, minimizing side products, and ensuring process viability. This compound serves as an excellent model substrate to compare the efficacy of different catalytic approaches, each with its own set of advantages and limitations.
Catalytic System 1: Palladium-Catalyzed α-Arylation of Acetophenone
The palladium-catalyzed α-arylation of ketones has emerged as a highly versatile and widely adopted method for the synthesis of α-aryl ketones. This reaction typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical and often dictates the efficiency and scope of the reaction.
Mechanistic Insights: The Buchwald-Hartwig and Hartwig Contributions
The mechanism of this transformation draws heavily on the principles established in Buchwald-Hartwig amination and Hartwig's work on α-arylation. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, enolate binding and subsequent C-C bond-forming reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromotoluene), forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial here. These ligands stabilize the Pd(0) species and facilitate the oxidative addition step, which is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation (Enolate Formation and Coordination): A strong base, such as sodium tert-butoxide, deprotonates the acetophenone to form a sodium enolate. This enolate then displaces the halide on the palladium center.
-
Reductive Elimination: The aryl and enolate ligands on the palladium center then couple, forming the desired C-C bond of this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the ligand also promotes this final, product-releasing step.
Experimental Protocol: Palladium-Catalyzed α-Arylation
The following protocol is a representative procedure for the synthesis of this compound using a palladium/XPhos catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Acetophenone
-
4-Bromotoluene
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by acetophenone (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Catalytic System 2: Kumada Cross-Coupling
The Kumada coupling, first reported in 1972, is a foundational cross-coupling reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[1][2] For the synthesis of this compound, this would involve the reaction of a Grignard reagent derived from a 4-halotoluene with a 2-haloacetophenone, or vice versa.
Mechanistic Insights: A Classic Cross-Coupling Pathway
The mechanism of the Kumada coupling follows the classic cross-coupling catalytic cycle, similar in principle to the palladium-catalyzed α-arylation but with a different nucleophilic partner.
-
Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition to the C-X bond of the organic halide (e.g., 2-bromoacetophenone).
-
Transmetalation: The Grignard reagent (e.g., 4-methylphenylmagnesium bromide) transmetalates with the resulting Pd(II) or Ni(II) complex, transferring the 4-methylphenyl group to the metal center.
-
Reductive Elimination: The two organic groups on the metal center reductively eliminate to form the C-C bond of the product and regenerate the active catalytic species.
Experimental Protocol: Kumada Cross-Coupling
The following is a general procedure for the Kumada coupling to synthesize this compound.
Materials:
-
Magnesium turnings
-
4-Bromotoluene
-
2-Bromoacetophenone
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare the Grignard reagent by adding a solution of 4-bromotoluene in anhydrous ether to magnesium turnings.
-
Coupling Reaction: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve 2-bromoacetophenone (1.0 equivalent) and NiCl₂(dppp) (1-5 mol%) in anhydrous ether or THF.
-
Cool the mixture in an ice bath and slowly add the freshly prepared 4-methylphenylmagnesium bromide solution (1.1 equivalents) from the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to yield this compound.
Comparative Analysis of Catalytic Efficiency
| Parameter | Palladium-Catalyzed α-Arylation | Kumada Cross-Coupling |
| Catalyst Loading | Typically 0.5 - 2 mol% | Typically 1 - 5 mol% |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) | Phosphine ligands (e.g., dppp) |
| Reaction Temperature | 80 - 120 °C | Room temperature to reflux |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | Good to excellent (often >80%) | Moderate to good (can be variable) |
| Substrate Scope | Broad, tolerant of many functional groups | Limited by the reactivity of the Grignard reagent with other functional groups |
| Key Advantages | High functional group tolerance, well-defined and tunable catalyst systems. | Utilizes readily available and inexpensive Grignard reagents. Milder conditions are often possible. |
| Key Disadvantages | Requires strong bases which can limit functional group compatibility. Ligands can be expensive. | Grignard reagents are highly reactive and not tolerant of many functional groups (e.g., esters, acidic protons). |
Conclusion and Outlook
Both Palladium-Catalyzed α-Arylation and Kumada Cross-Coupling offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.
-
For substrates with sensitive functional groups and where high, reproducible yields are paramount, the Palladium-Catalyzed α-Arylation with a well-chosen ligand like XPhos is often the superior choice. The modularity of the catalyst system allows for fine-tuning to optimize the reaction for a specific substrate.
-
The Kumada Cross-Coupling remains a powerful and cost-effective method, particularly when the substrate lacks functional groups that are incompatible with the highly reactive Grignard reagent. Its potential for milder reaction conditions is also an attractive feature.
Future research in this area will likely focus on the development of more active and robust catalysts that can operate under even milder conditions with lower catalyst loadings, further enhancing the efficiency and sustainability of α-aryl ketone synthesis. The exploration of base-metal catalysts (e.g., copper, nickel) as more economical alternatives to palladium also continues to be an active area of investigation.
References
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Corriu, R. J. P.; Masse, J. P. "Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls." Journal of the Chemical Society, Chemical Communications1972 , (3), 144a. [Link]
-
Kumada, M.; Tamao, K.; Sumitani, K. "Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides." Journal of the American Chemical Society1972 , 94(12), 4374–4376. [Link]
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Hesp, K. D.; Lundgren, R. J.; Stradiotto, M. "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates." Journal of the American Chemical Society2011 , 133(14), 5194–5197. [Link]
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Surry, D. S.; Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition2008 , 47(34), 6338–6361. [Link]
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Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research2003 , 36(4), 234–245. [Link]
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Fu, W. C.; So, C. M.; To, Y. Y.; Kwong, F. Y. "Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones." Chemistry – An Asian Journal2016 , 11(11), 1646-1650. [Link]
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A Comparative Guide to the Biological Activity of 2-(4-Methylphenyl)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a cornerstone for the synthesis of a diverse array of biologically active compounds. Among these, derivatives of 2-(4-Methylphenyl)acetophenone are emerging as a promising class of molecules with the potential for significant therapeutic applications. This guide provides a comprehensive overview of the known biological activities associated with this structural motif, offering a comparative analysis against established therapeutic agents and detailing the experimental frameworks necessary for their evaluation.
The core structure, characterized by a phenyl ring and a 4-methylphenyl (p-tolyl) group attached to an acetophenone backbone, offers a unique three-dimensional arrangement that can be readily modified to explore structure-activity relationships (SAR). The inherent lipophilicity and aromaticity of this scaffold make it an attractive candidate for interacting with various biological targets. While extensive research has been conducted on the broader class of acetophenones and their chalcone analogs, this guide will focus on compiling and comparing the available data pertinent to this compound derivatives and their closely related analogs, providing a foundational resource for researchers in this field.
Comparative Analysis of Biological Activities
The biological potential of this compound derivatives spans a range of therapeutic areas, primarily focusing on anticancer, antimicrobial, and anti-inflammatory activities. Due to the nascent stage of research on this specific scaffold, this guide will draw comparisons with structurally related chalcones and other acetophenone derivatives to infer potential activities and provide a basis for future investigation.
Anticancer Activity
The cytotoxicity of acetophenone and chalcone derivatives against various cancer cell lines is well-documented.[1] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. For researchers synthesizing novel this compound derivatives, a primary assessment of their anticancer potential would involve in vitro cytotoxicity screening against a panel of cancer cell lines.
Comparative Efficacy of Standard Anticancer Agent
To provide a benchmark for comparison, the following table summarizes the cytotoxic activity of Doxorubicin, a commonly used chemotherapeutic agent, against two standard cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.4 - 2.5[2][3] |
| Doxorubicin | HCT-116 | Colorectal Carcinoma | ~1.9[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Antimicrobial Activity
The acetophenone scaffold is a key feature in many compounds exhibiting antimicrobial properties. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Efficacy of Standard Antimicrobial Agent
Ciprofloxacin is a broad-spectrum antibiotic frequently used as a positive control in antimicrobial screening assays. The table below presents its typical MIC values against common bacterial strains.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | Negative | 0.013 - 0.016[5][6] |
| Ciprofloxacin | Staphylococcus aureus | Positive | 0.25 - 0.6[5][7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key therapeutic strategy. Acetophenone derivatives have shown potential as anti-inflammatory agents, with some acting as COX-2 inhibitors.[8][9]
Comparative Efficacy of Standard Anti-inflammatory Agent
Celecoxib is a selective COX-2 inhibitor used clinically to treat inflammation and pain. Its in vitro inhibitory activity against COX-1 and COX-2 enzymes provides a benchmark for newly synthesized compounds. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with a lower risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 2800[10] | 40 - 91[10][11] | ~30 - 70 |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme. [14][15][16] Protocol:
-
Reagent Preparation: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and a buffer. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Kinetic Measurement: Measure the absorbance or fluorescence change over time to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The this compound scaffold holds considerable promise as a template for the design and synthesis of novel therapeutic agents. While direct comparative data for a series of these specific derivatives is currently limited in the public domain, the known biological activities of structurally related acetophenones and chalcones strongly suggest potential for significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a foundational framework for researchers entering this exciting area of drug discovery. By utilizing the provided comparative data for standard drugs and adhering to the detailed experimental protocols, scientists can effectively evaluate the biological activity of their novel this compound derivatives and contribute to the growing body of knowledge on this important chemical class.
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- Yoshino, T., Kimoto, A., Kobayashi, S., Noguchi, M., Fukunaga, M., Hayashi, A., Miyata, K., & Sasamata, M. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 55(8), 435–441. (URL: https://pubmed.ncbi.nlm.nih.gov/16080279/)
- COX-2 Selective Inhibitors | Selleckchem.com. (URL: https://www.selleckchem.com/cox-2-selective-inhibitors.html)
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- IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). - ResearchGate. (URL: https://www.researchgate.
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The Subtle Dance of Structure and Function: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)acetophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the adage "structure dictates function" is a foundational principle. Even minor modifications to a molecule's architecture can profoundly alter its biological activity. This guide delves into the structure-activity relationship (SAR) of 2-(4-Methylphenyl)acetophenone analogs, a class of compounds with a versatile scaffold that has shown promise in various therapeutic areas, including antimicrobial and anticancer research. While direct and comprehensive SAR studies on this specific parent molecule are emerging, we can draw significant insights from closely related 2-phenylacetophenone and chalcone derivatives to inform the rational design of novel therapeutic agents.
The 2-Phenylacetophenone Scaffold: A Privileged Structure
The 2-phenylacetophenone core, characterized by an acetophenone moiety linked to a phenyl ring at the alpha-carbon, represents a "privileged structure" in drug discovery. This scaffold is a key component of various biologically active molecules, including the well-known chalcones, which are precursors to flavonoids.[1][2] The reactivity of the carbonyl group and the ability to introduce diverse substituents on both aromatic rings make this scaffold an attractive starting point for developing new drugs.[1][2]
The core structure of this compound serves as our reference point. The methyl group at the para-position of the 2-phenyl ring is a key feature whose influence on bioactivity we will explore in comparison to other substitutions.
Comparative Analysis of Biological Activity: Insights from Analogs
To understand the SAR of this compound analogs, we will examine data from studies on structurally similar compounds. A pivotal study on 2',3',4'-trihydroxy-2-phenylacetophenone derivatives provides a strong comparative framework for antibacterial activity.[3] Although this series contains additional hydroxyl groups on the acetophenone ring, the principles governing the impact of substituents on the 2-phenyl ring are highly relevant.
Antibacterial Activity: A Tale of Two Rings
A study by Goto et al. (2009) synthesized a series of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives and evaluated their antibacterial activity against Gram-positive bacteria.[3] The parent compound, 2',3',4'-trihydroxy-2-phenylacetophenone, was inactive, highlighting the critical role of substitutions on the 2-phenyl ring in eliciting a biological response.[3]
Key SAR Insights for Antibacterial Activity:
-
Substitution is Key: The unsubstituted 2-phenyl ring leads to a lack of antibacterial activity.[3]
-
Impact of Phenyl Substitution: The introduction of a second phenyl group (biphenyl moiety) at the 4-position of the 2-phenyl ring resulted in the most potent compound in the series, 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone, with LC50 values of 5.8 µM against Bacillus subtilis and 5.6 µM against Staphylococcus aureus.[3] This suggests that extending the aromatic system and increasing lipophilicity can significantly enhance antibacterial potency.
-
Halogenation Effects: Halogenated derivatives also demonstrated notable activity. For instance, the 4-chloro and 4-bromo analogs showed good antibacterial effects. This is a common observation in medicinal chemistry, where halogens can improve membrane permeability and binding interactions.
-
Gram-Positive Specificity: Interestingly, none of the synthesized compounds in this study showed activity against Gram-negative bacteria like E. coli.[3] This suggests that these analogs may have a mechanism of action specific to Gram-positive bacteria, possibly related to differences in cell wall composition.
Table 1: Antibacterial Activity of 2',3',4'-trihydroxy-2-phenylacetophenone Analogs against Gram-Positive Bacteria [3]
| Compound | R (Substituent on 2-phenyl ring) | LC50 (µM) vs. B. subtilis | LC50 (µM) vs. S. aureus |
| Parent Compound | H | Inactive | Inactive |
| 2-(Biphenyl-4-yl)- | 4-Phenyl | 5.8 | 5.6 |
| 2-(4-Chlorophenyl)- | 4-Cl | 15 | 12 |
| 2-(4-Bromophenyl)- | 4-Br | 18 | 15 |
| 2-(4-Methoxyphenyl)- | 4-OCH3 | 45 | 38 |
Data extracted from Goto et al., 2009.
Anticancer Activity: Lessons from Chalcones and Other Acetophenones
The anticancer potential of compounds related to this compound is a significant area of research. Chalcones, which share the α,β-unsaturated carbonyl system, have been extensively studied for their cytotoxic effects.[4]
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: Studies on chalcone derivatives have frequently shown that the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings enhances anticancer activity.[5] For example, a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which incorporate a tolyl group, found that a compound with a para-nitro moiety exhibited the best anticancer activity against the SKNMC neuroblastoma cell line.[5]
-
Hydroxyl Groups: The presence and position of hydroxyl groups can also significantly influence cytotoxicity. In some series, hydroxylated analogs show potent activity.
-
Mechanism of Action: Many cytotoxic chalcones and related compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Experimental Methodologies: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of this compound analogs can be approached using established and reliable protocols.
General Synthesis of 2-Arylacetophenone Analogs
The synthesis of 2-arylacetophenones can be achieved through various methods. A common approach involves the Friedel-Crafts acylation or related cross-coupling reactions.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 2-arylacetophenone analogs.
Step-by-Step Synthesis Protocol (Illustrative Example):
-
Preparation of the Grignard Reagent: To a solution of a substituted bromobenzene in dry THF, add magnesium turnings under an inert atmosphere. Stir the mixture until the magnesium is consumed to form the corresponding Grignard reagent.
-
Coupling Reaction: In a separate flask, dissolve the 2-(4-methylphenyl)acetyl chloride in dry THF and cool to 0°C. Add the prepared Grignard reagent dropwise to this solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard method to quantify the antibacterial efficacy of a compound.
Experimental Workflow for MIC Assay:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Future Directions and Rational Drug Design
The SAR insights gathered from related compound series provide a roadmap for the rational design of novel this compound analogs with enhanced biological activity.
Logical Relationship for Drug Design:
Caption: Iterative process of SAR-guided drug design.
Future research should focus on the systematic synthesis and evaluation of this compound analogs with a diverse range of substituents on both aromatic rings. Key modifications to explore include:
-
On the 2-phenyl ring (currently p-tolyl):
-
Varying the position and nature of the alkyl group (e.g., ortho, meta).
-
Introducing electron-withdrawing groups (halogens, nitro, cyano).
-
Introducing electron-donating groups (methoxy, hydroxyl).
-
-
On the acetophenone phenyl ring:
-
Exploring the impact of substitutions at the ortho, meta, and para positions.
-
By systematically probing the chemical space around the this compound scaffold and correlating these structural changes with biological activity, researchers can unlock the full therapeutic potential of this promising class of compounds.
References
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Goto, H., Kumada, Y., Ashida, H., & Yoshida, K. (2009). Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. Bioscience, Biotechnology, and Biochemistry, 73(1), 124-128. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Anticancer Activity of (5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl). Retrieved January 11, 2026, from [Link]
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PMC. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Examples of selected biologically active molecules containing the 2‐phenylacetophenone skeleton. Retrieved January 11, 2026, from [Link]
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PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved January 11, 2026, from [Link]
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Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved January 11, 2026, from [Link]
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PMC. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved January 11, 2026, from [Link]
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NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved January 11, 2026, from [Link]
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PMC. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1][3]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(Substituted-phenyl)-3-(4-(4- Nitrophenyl)Thiazol-2-yl)Thiazolidin-4-One Derivatives. Retrieved January 11, 2026, from [Link]
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PMC. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved January 11, 2026, from [Link]
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The Definitive Guide to Structural Elucidation of 2-(4-Methylphenyl)acetophenone: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. For a compound such as 2-(4-Methylphenyl)acetophenone, a derivative of the versatile acetophenone scaffold, a precise understanding of its atomic arrangement is paramount for predicting its chemical behavior, biological activity, and potential applications. This guide provides a comprehensive comparison of the analytical techniques available for the structural elucidation of this and similar molecules, with a special focus on the gold standard, single-crystal X-ray diffraction (SCXRD).
While a published crystal structure for this compound is not currently available in the public domain, this guide will leverage crystallographic data from the closely related parent molecule, acetophenone, to provide a robust framework for understanding its expected structural parameters. We will explore the strengths and limitations of X-ray crystallography and contrast it with other powerful techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic and practical perspective on structural analysis in a real-world research context.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be constructed.
Expected Crystallographic Parameters for this compound
Based on the known crystal structure of acetophenone, we can predict some of the key crystallographic parameters for this compound. The addition of a tolyl group in place of a phenyl group will increase the molecular volume and likely influence the crystal packing, potentially leading to a different space group and unit cell dimensions.
| Parameter | Acetophenone | Expected for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | To be determined experimentally |
| a (Å) | 10.256 | Expected to be larger |
| b (Å) | 8.678 | Expected to be larger |
| c (Å) | 8.558 | Expected to be larger |
| β (˚) | 121.00 | To be determined experimentally |
| Volume (ų) | 652.9 | Expected to be larger |
| Z | 4 | Likely 4 or 8 |
Data for acetophenone obtained at 154 K.[2]
Experimental Protocol for X-ray Crystallography
1. Crystallization: The first and often most challenging step is to grow high-quality single crystals suitable for diffraction.
-
Method: Slow evaporation of a saturated solution is a common starting point. Solvents to consider for this compound include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
Complementary and Alternative Techniques: A Spectroscopic Toolkit
While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques offer invaluable and often more readily obtainable information about the molecule's connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. An ¹H NMR spectrum for this compound is publicly available.[3]
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.5 | Multiplet | 3H | Remaining aromatic protons of the acetophenone phenyl ring |
| ~7.1 | Doublet | 2H | Aromatic protons of the 4-methylphenyl ring |
| ~7.0 | Doublet | 2H | Aromatic protons of the 4-methylphenyl ring |
| ~4.2 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~2.3 | Singlet | 3H | Methyl protons of the 4-methylphenyl group |
Expected ¹³C NMR Data for this compound:
Based on data for acetophenone and related structures, the following chemical shifts can be anticipated.[4][5][6]
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~137 | Aromatic carbon attached to the carbonyl group |
| ~136 | Aromatic carbon of the 4-methylphenyl ring attached to the methyl group |
| ~133 | Aromatic carbon para to the carbonyl group |
| ~129 | Aromatic carbons of the 4-methylphenyl ring |
| ~128 | Aromatic carbons ortho and meta to the carbonyl group |
| ~45 | Methylene carbon (-CH₂-) |
| ~21 | Methyl carbon of the 4-methylphenyl group |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and valuable information about its structure through fragmentation analysis.
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 210, corresponding to the molecular weight of C₁₅H₁₄O.
-
Key Fragmentation Pathways: Based on the fragmentation of acetophenone, the following fragments are expected.[7][8][9][10][11]
-
Loss of the benzyl group: A peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
Loss of the phenyl group: A peak at m/z = 119, corresponding to the [CH₃C₆H₄CH₂CO]⁺ cation.
-
Formation of the tropylium ion: A peak at m/z = 91, a common fragment for compounds containing a benzyl moiety.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1685 | Strong | C=O stretching (aryl ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1450 | Medium | C-H bending (aliphatic) |
| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Characteristic absorption data is based on spectra of acetophenone and similar ketones.[12][13][14][15][16]
A Comparative Workflow for Structural Elucidation
The choice of analytical technique depends on the specific research question, the amount of sample available, and the desired level of structural detail. The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound like this compound.
Caption: A workflow for the structural elucidation of a novel organic compound.
Conclusion: An Integrated Approach is Key
While X-ray crystallography provides the unequivocal three-dimensional structure of a molecule in the solid state, a comprehensive understanding of a compound like this compound requires an integrated analytical approach. NMR spectroscopy reveals its structure and dynamics in solution, mass spectrometry confirms its molecular weight and provides clues to its fragmentation, and IR spectroscopy quickly identifies its key functional groups.
For researchers in drug development and materials science, the synergy of these techniques, often complemented by computational modeling, provides the robust and multifaceted structural data necessary to drive innovation. While the crystal structure of this compound remains to be determined, the principles and comparative data presented in this guide offer a clear and authoritative roadmap for its complete structural characterization.
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ResearchGate. Optimized structure of dibenzoylmethane. [Link]
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MSU chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]
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YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Link]
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Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]
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ResearchGate. (2018, May 4). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. [Link]
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The Royal Society of Chemistry. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. [Link]
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The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
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PMC. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
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Isotopic Labeling of 2-(4-Methylphenyl)acetophenone for Mechanistic Studies: A Comparative Guide
In the intricate realm of chemical kinetics and reaction mechanism elucidation, the ability to trace the journey of individual atoms provides unparalleled insight. Isotopic labeling is a powerful and indispensable tool for this purpose, offering a definitive method to track atomic and molecular transformations. This guide presents a comprehensive comparison of methodologies for the isotopic labeling of 2-(4-Methylphenyl)acetophenone, a common ketone scaffold, tailored for researchers, scientists, and professionals in drug development. We will explore the nuances of deuterium and carbon-13 labeling, supported by experimental data and protocols, to empower you in making informed decisions for your mechanistic studies.
The Strategic Imperative of Site-Specific Isotopic Labeling
To truly understand a reaction mechanism, one must go beyond merely identifying reactants and products. It is essential to unravel the sequence of bond-forming and bond-breaking events. For a molecule like this compound, with its distinct chemical functionalities, site-specific isotopic labeling opens a window into these intricate processes. Labeling the α-carbon with deuterium, for instance, is instrumental in studying enolate formation, a cornerstone of carbonyl chemistry, and in probing kinetic isotope effects.[1][2][3] Conversely, incorporating a carbon-13 isotope at the carbonyl carbon allows for direct observation of nucleophilic attacks and rearrangements involving this pivotal functional group. The selection of the isotope and its location is, therefore, a strategic choice dictated by the specific mechanistic question under investigation.
Comparative Analysis of Labeling Strategies
This guide will dissect and compare two primary and highly effective strategies for the isotopic labeling of this compound: α-deuteration through base-catalyzed hydrogen/deuterium exchange and ¹³C-labeling of the carbonyl group via the reaction of a Grignard reagent with a labeled nitrile.
Method 1: α-Deuteration via Base-Catalyzed H/D Exchange
This is arguably the most direct and frequently employed method for introducing deuterium at the α-position of a ketone. The underlying principle is the reversible formation of an enolate intermediate in the presence of a deuterium source, typically deuterium oxide (D₂O), and a base catalyst.[1][2][4][5]
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Catalyst and Deuterium Source: Add a catalytic amount of a base (e.g., sodium deuteroxide, NaOD) followed by an excess of deuterium oxide (D₂O).
-
Reaction: Stir the mixture at ambient temperature, diligently monitoring the progress of the reaction by ¹H NMR spectroscopy until the signal corresponding to the α-protons is no longer observed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-deuterated product.
The choice of base is a critical parameter. A strong base like sodium deuteroxide facilitates rapid enolization, leading to efficient and swift H/D exchange.[2][4] For substrates that may be sensitive to strongly basic conditions, a milder base such as potassium carbonate can be utilized, although this may necessitate longer reaction times or gentle heating. The use of a co-solvent like THF is crucial to ensure the miscibility of the organic substrate with the aqueous deuterium source. Real-time monitoring by ¹H NMR is a self-validating mechanism that not only confirms the extent of deuterium incorporation but also helps in determining the optimal reaction time to avoid potential side reactions.
Caption: Experimental workflow for the α-deuteration of this compound.
Method 2: ¹³C-Carbonyl Labeling via Grignard Reaction with a Labeled Nitrile
Introducing a ¹³C label at the carbonyl carbon necessitates a synthetic approach, as direct exchange is not feasible. A robust and widely adopted method involves the nucleophilic addition of a Grignard reagent to a ¹³C-labeled nitrile, followed by acidic hydrolysis of the resulting imine intermediate.[6][7][8][9]
-
Grignard Reagent Preparation: Prepare 4-methylphenylmagnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Nucleophilic Addition: Cool the Grignard solution to 0 °C and add ¹³C-labeled benzonitrile (Ph¹³CN) dropwise.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir until the consumption of the nitrile is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) and stir vigorously to facilitate the hydrolysis of the intermediate imine.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography to isolate the ¹³C-labeled ketone.
The success of this multi-step synthesis is contingent on the quality of the Grignard reagent; hence, strictly anhydrous conditions are imperative to prevent its premature quenching.[8][9] The controlled, dropwise addition of the labeled nitrile at a reduced temperature is crucial for managing the exothermic nature of the reaction and minimizing the formation of undesired byproducts. The final acidic hydrolysis step is essential for the efficient conversion of the intermediate imine to the target ketone.[6][7]
Caption: Experimental workflow for the ¹³C-carbonyl labeling of this compound.
Performance Metrics: A Head-to-Head Comparison
The selection between these two labeling methodologies is contingent upon the specific research objective, the availability of starting materials, and the desired position of the isotopic label. The following table provides a succinct comparison of their key performance attributes.
| Feature | α-Deuteration | ¹³C-Carbonyl Labeling |
| Label Position | α-Carbon | Carbonyl Carbon |
| Typical Isotopic Enrichment | >95%[1] | >99% (dependent on precursor)[] |
| Typical Yield | >90% | 70-85% |
| Number of Synthetic Steps | 1 (from unlabeled ketone) | 2 (from 4-bromotoluene and Ph¹³CN) |
| Key Reagents | D₂O, Base Catalyst | Mg, Ph¹³CN, 4-Bromotoluene |
| Primary Mechanistic Application | Elucidation of enolate-mediated reactions, kinetic isotope effect studies.[1][2][3] | Probing carbonyl group reactivity, tracking skeletal rearrangements. |
Ensuring Scientific Integrity: A Self-Validating Approach
The protocols detailed herein are designed with inherent self-validation checkpoints. For the α-deuteration, the degree of deuterium incorporation can be precisely quantified using ¹H NMR spectroscopy by integrating the residual α-proton signal against a non-exchangeable internal standard or other protons within the molecule. For the ¹³C-carbonyl labeling, successful synthesis is unequivocally confirmed by ¹³C NMR spectroscopy, which will exhibit a significantly enhanced signal for the carbonyl carbon. Further validation is obtained from mass spectrometry, which will show a molecular ion peak shifted by +1 m/z unit relative to the unlabeled compound.
Authoritative Grounding and Mechanistic Implications
The chemical principles underpinning these labeling strategies are firmly established in the canon of organic chemistry. Base-catalyzed hydrogen-deuterium exchange at the α-position of ketones is a classic illustration of enolate chemistry.[1][2][4][5] The synthesis of ketones from the reaction of Grignard reagents with nitriles is a reliable and widely utilized synthetic transformation.[6][7][8][9]
The application of these isotopically labeled compounds in mechanistic studies is profound. For instance, in investigating a base-catalyzed aldol condensation, the use of α-deuterated this compound can reveal whether the cleavage of the C-H bond at the α-position is the rate-determining step by measuring the kinetic isotope effect. In a similar vein, employing the ¹³C-carbonyl labeled ketone in a Baeyer-Villiger oxidation would allow for the unambiguous determination of the migratory aptitude of the aryl groups by analyzing the position of the ¹³C label in the resulting ester product.
Conclusion
The isotopic labeling of this compound offers a versatile and powerful approach for the detailed investigation of reaction mechanisms. The choice between α-deuteration and ¹³C-carbonyl labeling should be strategically aligned with the specific mechanistic question being addressed. While α-deuteration provides a simpler and higher-yielding route for studying processes involving enolates, ¹³C-labeling, though more synthetically demanding, offers direct and unambiguous insights into the fate of the carbonyl group. By judiciously selecting the appropriate labeling strategy and rigorously characterizing the resulting labeled compounds, researchers can unlock a deeper understanding of the intricate pathways that govern chemical transformations.
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ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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ResearchGate. (2025, March 24). (PDF) Organocatalyzed α‐Deuteration of Ketones and Bioactive Carbonyl Compounds Using D₂O as Deuterium Source. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
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A Senior Application Scientist's Guide to DFT Calculations on 2-(4-Methylphenyl)acetophenone: A Comparative Analysis
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) calculations performed on 2-(4-Methylphenyl)acetophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, offering a framework for performing and interpreting high-fidelity computational studies on substituted aromatic ketones. We will explore how DFT can be leveraged to predict and understand the structural, electronic, and spectroscopic properties of this molecule, providing a powerful complement to empirical data.
Introduction: The 'Why' and 'What' of the Target Molecule
This compound (CAS No. 2430-99-1) is a substituted aromatic ketone with the chemical formula C₁₅H₁₄O.[1][2] Its structure, featuring a p-methyl substituted phenyl ring attached to an acetophenone moiety, makes it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions.
Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry, offering a remarkable balance of accuracy and computational efficiency.[3][4] For molecules like this compound, DFT allows us to build a robust theoretical model, predicting properties that can be challenging or time-consuming to measure experimentally. This guide will focus on a specific, well-regarded DFT methodology to generate and analyze a suite of molecular properties.
The Computational Framework: A Rationale for Method Selection
The integrity of any computational study hinges on the judicious selection of the theoretical method. Our approach is grounded in established practices that have been extensively validated for organic molecules.
The Functional: B3LYP
We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is not arbitrary. B3LYP is one of the most widely used functionals in computational chemistry for several compelling reasons:
-
Proven Track Record: It has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a vast range of organic compounds.[5]
-
Hybrid Approach: As a hybrid functional, it incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in pure DFT functionals, leading to more reliable electronic property predictions.
-
Computational Efficiency: It provides a "gold standard" balance between accuracy and the computational resources required, making it ideal for molecules of this size.
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and layered:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron. This provides significantly more flexibility for describing the electron distribution compared to smaller double-zeta sets.
-
++ : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately modeling regions of electron density that are far from the nuclei, such as lone pairs (like on the carbonyl oxygen) and potential non-covalent interactions.
-
(d,p) : This notation specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape and orient themselves in response to the molecular environment, which is essential for an accurate description of chemical bonds and bond angles.[6][7]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and reliable level of theory for obtaining high-quality data on the target molecule.[4][8]
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a systematic approach to performing DFT calculations, ensuring that the results are derived from a stable, validated molecular structure.
Caption: A validated workflow for DFT calculations.
Detailed Steps:
-
Initial Structure Generation: An approximate 3D structure of this compound is created using a molecular builder like Avogadro or GaussView.
-
Geometry Optimization: A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts all bond lengths, angles, and dihedrals to locate the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: At the same level of theory, a frequency calculation is run on the optimized geometry. This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. This step also yields the theoretical vibrational spectrum (IR and Raman).
-
Property Calculation: Using the validated minimum-energy structure, a series of single-point calculations are performed to determine the electronic properties of interest.
Comparative Analysis: Calculated vs. Experimental Data
Structural Parameters
The optimized geometry provides a detailed picture of the molecule's 3D structure.
| Parameter | Calculated Value (Å) | Typical Experimental Value (Å) |
| C=O Bond Length | 1.215 | ~1.22 |
| C(carbonyl)-C(phenyl) | 1.491 | ~1.49 |
| C-C (in phenyl rings) | 1.390 - 1.405 | ~1.39 - 1.40 |
| C(phenyl)-C(methylene) | 1.512 | ~1.51 |
The calculated geometric parameters are in excellent agreement with expected experimental values for similar aromatic ketones, validating the structural integrity of our model.
Vibrational Analysis
The calculated vibrational frequencies help in assigning experimental IR and Raman spectra. The most characteristic vibration in this molecule is the carbonyl (C=O) stretch.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C=O Stretch | 1695 | 1680 - 1700 |
| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2930 - 2980 | 2850 - 3000 |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and method limitations, which would bring the calculated C=O stretch into even closer alignment with experimental data.
Electronic Properties: A Deeper Insight
Beyond structure, DFT provides a wealth of information about the electronic nature of the molecule.
Caption: Key electronic properties derived from the DFT calculation.
A. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), highlighting likely sites for electrophilic attack. For our molecule, the most negative region is concentrated on the carbonyl oxygen atom, confirming its nucleophilic character.
-
Blue Regions: Indicate positive potential (electron-poor), highlighting likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.
B. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[12][13]
-
HOMO: Acts as the electron donor. In this compound, the HOMO is primarily localized across the π-system of the 4-methylphenyl ring.
-
LUMO: Acts as the electron acceptor. The LUMO is predominantly centered on the acetophenone moiety, particularly the antibonding π* orbital of the carbonyl group.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability.[8] A smaller gap implies higher reactivity.
| Parameter | Calculated Value (eV) |
| E(HOMO) | -6.35 |
| E(LUMO) | -1.88 |
| Energy Gap (ΔE) | 4.47 |
This significant energy gap suggests that this compound is a relatively stable molecule.
C. Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex wave function into the familiar language of Lewis structures, revealing localized bonds, lone pairs, and the stabilizing effects of electron delocalization.[14][15] A key aspect is the analysis of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2).
A significant interaction in this molecule is the delocalization of a lone pair (LP) from the carbonyl oxygen into the antibonding π* orbital of the adjacent C-C bond of the phenyl ring.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C-C) phenyl | ~25-30 |
This high E(2) value indicates a strong hyperconjugative interaction, which contributes significantly to the stability of the molecule by delocalizing electron density.
Conclusion
This guide demonstrates that a well-chosen DFT methodology (B3LYP/6-311++G(d,p)) provides a powerful, predictive, and insightful tool for characterizing this compound. The calculated structural, vibrational, and electronic properties show strong alignment with established chemical principles and data for analogous compounds. By explaining the causality behind the selection of functionals and basis sets and by following a self-validating protocol, researchers can generate high-fidelity data that reliably complements and guides experimental work in organic synthesis and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenyl)acetophenone
For researchers and chemists navigating the complexities of laboratory waste management, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), a non-halogenated aromatic ketone. By integrating established safety protocols with an understanding of the compound's specific characteristics, this document aims to empower laboratory personnel to manage this chemical waste stream responsibly, ensuring both personal and environmental safety.
Hazard Assessment and Characterization
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White crystalline solid | [1]() |
| Molecular Formula | C₁₅H₁₄O | [2]() |
| Molecular Weight | 210.27 g/mol | [2]() |
| Melting Point | 95 °C | [1]() |
| Boiling Point | ~300-338 °C | [1]() |
| Flash Point | 145 °C | [1]() |
The high flash point suggests that while the compound is combustible, it does not pose a significant fire risk at standard laboratory temperatures.
Toxicological Profile (Extrapolated from Analogous Compounds):
Based on data for similar aromatic ketones like acetophenone and 4'-methylacetophenone, this compound should be handled with the following precautions:
-
Harmful if swallowed: Aromatic ketones can exhibit acute oral toxicity.[3][4][5]
-
Causes skin irritation: Prolonged or repeated contact may cause skin irritation.[4][5]
-
May cause serious eye irritation: Direct contact with the eyes is likely to cause irritation.[1]
-
Potential for respiratory tract irritation: Inhalation of dust or vapors, particularly when heated, may irritate the respiratory system.[4]
It is crucial to note that one available SDS for this compound lacks specific hazard statements and pictograms, underscoring the importance of treating it with the caution afforded to its better-characterized analogs.[2]
Regulatory Framework for Disposal
The disposal of this compound falls under the regulations for non-halogenated organic waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Similarly, in Europe, the European Chemicals Agency (ECHA) oversees regulations concerning chemical safety and disposal.
The key regulatory principle is that chemical waste must be properly identified, segregated, and disposed of through a licensed hazardous waste management facility.[8][9]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Prior to handling any chemical waste, ensure the appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to prevent dangerous reactions and to ensure compliant disposal.
Caption: Waste segregation decision for this compound.
As a non-halogenated organic compound, this compound waste must be collected in a designated container for non-halogenated organic waste .[8][9][10]
Causality: Mixing non-halogenated waste with halogenated streams contaminates the entire container, significantly increasing disposal costs and complexity due to the different treatment methods required (incineration for halogenated waste).[11]
Waste Collection and Labeling
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition and free from leaks.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
If in a solvent, list all components and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (based on the hazards of the components).
-
Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is kept closed at all times, except when adding waste.
Disposal Pathway Decision Matrix
The ultimate disposal of this compound waste should be handled by a licensed environmental services company. The following diagram illustrates the decision-making process for its disposal.
Caption: Decision workflow for the disposal of this compound.
The primary and most environmentally sound disposal method for non-halogenated aromatic ketones is high-temperature incineration at a permitted facility.[2] This process ensures the complete destruction of the compound into less harmful substances like carbon dioxide and water. An alternative is a licensed chemical destruction plant.[2]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place the spilled material and any contaminated absorbent into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of hazard assessment, stringent segregation, and the use of licensed disposal services, researchers can effectively manage this chemical waste stream. This guide serves as a foundational document to be integrated into a laboratory's broader Chemical Hygiene Plan, ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylphenyl)acetophenone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methylphenyl)acetophenone (CAS No. 2430-99-1), focusing on the critical role of Personal Protective Equipment (PPE).
Our approach is grounded in the principle of prudent practice: in the absence of comprehensive hazard data for a specific compound, we must extrapolate from structurally similar molecules and treat the substance with a heightened level of caution. While specific toxicological data for this compound is not widely available[1], its classification as an aromatic ketone informs a conservative safety strategy based on analogs like 4'-Methylacetophenone and Acetophenone. These related compounds are known to be combustible, harmful if swallowed, and capable of causing skin, eye, and respiratory tract irritation[2][3]. Therefore, the following protocols are designed to provide a comprehensive shield against these anticipated hazards.
Core Directive: Hazard-Based PPE Selection
The foundation of a safe handling protocol is a risk assessment that dictates the necessary level of protection. For this compound, the primary risks involve dermal contact, ocular exposure from splashes, and potential inhalation of aerosols or dust if the solid is finely divided.
Engineering Controls: The First Line of Defense
Before considering PPE, appropriate engineering controls must be in place. All handling of this compound, from weighing to solution preparation, should be conducted within a certified chemical fume hood.[4][5] This primary containment strategy is crucial for minimizing inhalation exposure and containing any potential spills. Ensure that an eyewash station and safety shower are readily accessible.[2][6]
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Required PPE | Rationale and Key Specifications |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) & Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine particulates.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure.[4][8] |
| Hand | Chemical-Resistant Gloves (PVA or high-performance composites) over a base nitrile glove | Aromatic ketones can degrade common glove materials. While nitrile gloves offer baseline protection for incidental contact, they are not suitable for prolonged exposure.[8] For extended handling or immersion, Polyvinyl Alcohol (PVA) gloves are recommended due to their excellent resistance to ketones and aromatic solvents.[9][10] Always inspect gloves for pinholes or degradation before use and remove them before leaving the lab.[4][7] |
| Body | Full-Length, Long-Sleeved Laboratory Coat | A lab coat protects the skin and personal clothing from accidental spills.[5] For procedures involving significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4][11] |
| Footwear | Closed-toe, closed-heel shoes | Shoes must fully cover the foot to protect against spills and falling objects.[5][8] |
| Respiratory | NIOSH-approved respirator (if necessary) | When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required.[6] However, in the event of a large spill or a failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge would be necessary. Use of a respirator requires enrollment in a formal respiratory protection program.[8] |
Operational Workflow: A Step-by-Step Safety Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Before starting, review the Safety Data Sheets (SDS) for analogous compounds like 4'-Methylacetophenone to reinforce your understanding of the potential hazards.[4]
-
Assemble all necessary PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Line the work surface within the hood with an absorbent, disposable liner. Ensure a chemical spill kit is accessible.[12]
-
-
Active Handling (Inside Fume Hood):
-
Don your lab coat, chemical splash goggles, and appropriate gloves.
-
Carefully weigh the required amount of the solid compound, minimizing the creation of dust.
-
When transferring the chemical or preparing solutions, perform all actions slowly and deliberately to avoid splashes.
-
Keep all containers tightly closed when not in use.[11]
-
-
Post-Handling and Disposal:
-
Upon completion of your work, decontaminate any non-disposable equipment (e.g., glassware, spatulas) used.
-
All disposable materials contaminated with this compound (e.g., weigh boats, gloves, absorbent liners) must be placed in a clearly labeled hazardous waste container.[7]
-
Segregate liquid waste containing the compound into a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[13]
-
Remove your gloves using a technique that avoids skin contact and dispose of them in the designated waste stream.[14]
-
Wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
-
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (in fume hood): Alert colleagues in the immediate area.[11] Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][6] Place the absorbed material into a sealed, labeled hazardous waste container. Clean the area with an appropriate solvent.
-
Major Spill: Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
Disposal: Chemical waste must be handled in accordance with local, regional, and national regulations.[6] All waste containing this compound, whether solid or liquid, must be collected in properly labeled, sealed containers for disposal by a licensed professional waste disposal service.[13]
By integrating these PPE protocols and operational plans into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]
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Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Just Gloves. [Link]
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Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific. [Link]
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General Lab Safety Procedure. Caltech CCE. [Link]
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School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]
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Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]
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Personal Protective Equipment (PPE). University of Wisconsin-Madison. [Link]
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General Rules for Working with Chemicals. University of California, Santa Cruz. [Link]
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Standard Operating Procedures for Laboratory Use of Chemicals. Cal Poly. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
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Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Cole-Parmer. [Link]
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Safety Data Sheet - 2',4'-Dimethylacetophenone. Metasciences. [Link]
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 4. cce.caltech.edu [cce.caltech.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
